SBI-115
Description
Propriétés
IUPAC Name |
(3-methylphenyl) 5-chloro-2-ethylsulfonylpyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O4S/c1-3-22(19,20)14-16-8-11(15)12(17-14)13(18)21-10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPXOPBVXVPPEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)OC2=CC=CC(=C2)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
SBI-115: A Technical Overview of its Antagonistic Mechanism on the TGR5 Receptor
Audience: Researchers, scientists, and drug development professionals.
Introduction: Takeda G Protein-Coupled Receptor 5 (TGR5)
The Takeda G protein-coupled receptor 5 (TGR5), also known as Gpbar1, is a member of the rhodopsin-like family of G protein-coupled receptors (GPCRs).[1] It functions as a cell surface receptor for bile acids, which, beyond their classical role in digestion, are now recognized as critical signaling molecules.[2] TGR5 is expressed in a variety of metabolically active tissues, including the intestines, liver, adipose tissue, skeletal muscle, and certain immune cells.[3][4] Activation of TGR5 is implicated in a myriad of physiological processes, including the regulation of energy expenditure, glucose homeostasis, inflammation, and cell proliferation.[4][5]
The Canonical TGR5 Signaling Cascade
As a GPCR, TGR5 transduces extracellular signals into intracellular responses. The canonical signaling pathway is initiated upon the binding of a natural agonist, such as lithocholic acid (LCA) or other bile acids, to the receptor.[1][2] This binding event induces a conformational change in TGR5, leading to the activation of an associated heterotrimeric G protein.
In most cell types, TGR5 couples to a stimulatory G-alpha-protein (Gαs).[1] This coupling facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαs subunit, causing its dissociation from the βγ dimer.[2] The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP into the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).[6] The subsequent rise in intracellular cAMP concentration activates two primary downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC), which in turn phosphorylate numerous target proteins to modulate cellular function.[6][7]
SBI-115: A Novel TGR5 Antagonist
This compound, chemically known as m-tolyl 5-chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylate, is a novel, potent, and selective small-molecule antagonist of the TGR5 receptor.[8][9][10] It was identified through a high-throughput screening of a large chemical library against TGR5-expressing cells.[11] As a pharmacological tool, this compound is instrumental in elucidating the physiological and pathological roles of TGR5 signaling. Its development has enabled targeted inhibition of the receptor, revealing its contribution to conditions such as polycystic liver disease (PLD).[8][12][13]
Core Mechanism of Action of this compound
This compound functions by directly antagonizing the TGR5 receptor. It inhibits the receptor's activity, thereby blocking the downstream signaling cascade. The primary mechanism involves preventing the agonist-induced increase in intracellular cAMP.[9][11][14] By binding to TGR5, this compound likely prevents the conformational change required for Gαs protein coupling and activation. Consequently, adenylyl cyclase remains unstimulated, ATP is not converted to cAMP, and the downstream activation of PKA and EPAC is abrogated.
This antagonistic action has been demonstrated to effectively block the physiological effects of TGR5 activation. For instance, in cystic cholangiocytes where TGR5 signaling drives proliferation, treatment with this compound leads to a dose-dependent inhibition of cell growth and a reduction in intracellular cAMP levels.[11][15]
Quantitative Analysis of this compound Activity
The inhibitory potency of this compound has been quantified across various in vitro models. The data highlight its effectiveness in blocking TGR5-mediated signaling and cellular responses.
| Parameter | Cell Line / System | Agonist (Concentration) | This compound Concentration | Result | Citation(s) |
| IC₅₀ | HEK293 (human TGR5) | Not Specified | ~120 nM | Inhibition of cAMP accumulation. | [16] |
| Proliferation | ADPKD Cholangiocytes | TLCA | 100-200 µM | 32-48% inhibition of agonist-induced proliferation. | [8][11][17] |
| cAMP Levels | ADPKD Cholangiocytes | TLCA | 100-200 µM | ~30% reduction in agonist-induced cAMP levels. | [11] |
| Spheroid Growth | ADPKD Cholangiocytes | TLCA | 100-200 µM | ~30% reduction in agonist-induced spheroid growth. | [11] |
| Proliferation | PANC-1 (Pancreatic Cancer) | Endogenous | 10 µM | Significant inhibition of cell proliferation. | [18] |
| Proliferation | BXPC3 (Pancreatic Cancer) | Endogenous | 5 µM | Significant inhibition of cell proliferation. | [18] |
Key Experimental Protocols
The mechanism of this compound has been characterized using established cellular and biochemical assays.
In Vitro cAMP Level Measurement
This protocol quantifies changes in intracellular cAMP levels following TGR5 stimulation and inhibition.
-
Cell Seeding: Plate TGR5-expressing cells (e.g., ADPKD cholangiocytes) in multi-well plates at a density of 10,000 cells/well and culture until adherent.[11][17]
-
Antagonist Pre-incubation: Treat cells with varying concentrations of this compound (e.g., 100 µM, 200 µM) or vehicle control.
-
Agonist Stimulation: Add a TGR5 agonist, such as Taurolithocholic acid (TLCA) at a final concentration of 25 µM, to the wells.[11][17]
-
Incubation: Incubate the plate for a short period (e.g., 15-30 minutes) at 37°C to allow for cAMP production.[11][17]
-
Cell Lysis: Lyse the cells according to the assay kit manufacturer's instructions to release intracellular contents.
-
cAMP Detection: Measure cAMP concentrations using a competitive immunoassay, such as the Bridge-It cAMP designer cAMP assay.[11][17]
-
Data Analysis: Normalize cAMP levels to a control (e.g., vehicle-treated cells) and calculate the percentage of inhibition by this compound.
Cell Proliferation Assay
This protocol assesses the effect of this compound on cell growth, which is often a downstream consequence of TGR5 signaling.
-
Cell Seeding: Plate cells (e.g., cystic cholangiocytes, HCT116) in 96-well plates at a density of 2,500 cells/well.[17]
-
Incubation: Culture the cells for 24-48 hours to allow for attachment and growth.[17]
-
Treatment: Treat the cells with a TGR5 agonist (e.g., 25 µM TLCA) in the presence or absence of this compound (e.g., 100 µM, 200 µM). In some protocols, cells are pre-treated with the antagonist for a longer duration (e.g., 24 hours) before agonist addition.[9][17]
-
Proliferation Period: Incubate the cells for an additional 24-48 hours to allow for proliferation.[17]
-
Quantification: Measure cell viability/proliferation using a metabolic assay such as MTT or CellTiter 96 Aqueous One Solution, which measures the metabolic activity of viable cells.[9][17] Alternatively, perform direct cell counting.
-
Data Analysis: Express the results as a percentage of proliferation compared to untreated or vehicle-treated controls to determine the inhibitory effect of this compound.[17]
Conclusion
This compound is a specific and potent antagonist of the TGR5 receptor. Its mechanism of action is centered on the direct inhibition of TGR5, leading to the abrogation of the Gαs-mediated signaling cascade and preventing the downstream accumulation of the second messenger cAMP. This blockade of TGR5 signaling effectively inhibits cellular responses such as proliferation, particularly in disease models like polycystic liver disease. The quantitative data and established experimental protocols confirm its utility as a critical tool for investigating TGR5 biology and as a potential therapeutic lead for TGR5-mediated pathologies.
References
- 1. mdpi.com [mdpi.com]
- 2. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management [mdpi.com]
- 4. What are TGR5 agonists and how do they work? [synapse.patsnap.com]
- 5. Frontiers | TGR5, Not Only a Metabolic Regulator [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. TGR5, Not Only a Metabolic Regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. TGR5 contributes to hepatic cystogenesis in rodents with polycystic liver diseases via cAMP/Gαs signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. TGR5 Signaling in Hepatic Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medkoo.com [medkoo.com]
- 17. This compound | GPCR19 | TargetMol [targetmol.com]
- 18. Investigation of the potential role of TGR5 in pancreatic cancer by a comprehensive molecular experiments and the liquid chromatography mass spectrometry (LC–MS) based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
The Role of SBI-115 in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SBI-115 is a potent and selective antagonist of the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[1] By inhibiting the activation of TGR5, this compound modulates a variety of downstream signaling pathways, primarily through the attenuation of cyclic adenosine (B11128) monophosphate (cAMP) production. This inhibitory action has demonstrated significant effects in preclinical models of polycystic liver disease, cancer, and inflammation. This technical guide provides an in-depth overview of the function of this compound in cell signaling, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its study, and visualizations of the key signaling pathways involved.
Introduction to this compound
This compound is an experimental small molecule drug that has been instrumental in elucidating the physiological and pathological roles of the TGR5 receptor.[1] TGR5 is a member of the G protein-coupled receptor superfamily and is activated by bile acids.[2] Its activation is linked to the regulation of energy homeostasis, glucose metabolism, and inflammatory responses.[2][3] this compound serves as a critical tool for researchers studying the TGR5 signaling cascade and its implications in various diseases.
Mechanism of Action of this compound
The primary mechanism of action of this compound is the competitive antagonism of the TGR5 receptor.[1] In its resting state, TGR5 is coupled to a heterotrimeric G protein complex containing a Gαs subunit. Upon binding of a bile acid agonist, TGR5 undergoes a conformational change, leading to the dissociation of the Gαs subunit, which in turn activates adenylyl cyclase to produce the second messenger cAMP. This compound binds to TGR5, preventing this agonist-induced activation and subsequent downstream signaling.
The inhibition of TGR5 by this compound has been shown to impact several key signaling pathways:
-
cAMP/PKA Pathway: By blocking TGR5, this compound directly inhibits the production of cAMP.[3][4][5] This reduction in cAMP levels leads to decreased activation of Protein Kinase A (PKA), a key downstream effector that phosphorylates numerous target proteins involved in cell proliferation, metabolism, and other cellular processes.
-
NF-κB Signaling: TGR5 activation has been shown to suppress inflammatory responses by inhibiting the NF-κB pathway.[6] While direct studies on this compound's effect on this pathway are emerging, its antagonism of TGR5 is expected to modulate NF-κB-mediated gene expression, particularly in immune cells.[6]
-
PI3K/AKT and MAPK Signaling: Some studies suggest a broader impact of TGR5 signaling on other pathways, including PI3K/AKT and MAPK.[6] For instance, in certain cellular contexts, this compound treatment has been observed to increase the phosphorylation of PI3K.[6]
Quantitative Data for this compound
The following table summarizes the available quantitative data for this compound, providing key metrics for its inhibitory activity.
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ | ~120 nM | HEK293 cells expressing human TGR5 (cAMP accumulation) | [3] |
| IC₅₀ | 1 µM | Not specified | [7] |
| Concentration for in vitro studies | 100-200 µM | Cystic cholangiocytes | [8] |
Note: IC₅₀ values can vary depending on the experimental conditions and assay used.
Key Signaling Pathways Involving this compound
The following diagrams, generated using the DOT language for Graphviz, illustrate the primary signaling pathways affected by this compound.
Caption: this compound antagonizes TGR5, inhibiting cAMP production.
Caption: Potential indirect influence of this compound on AKAP1.
The Potential Link to AKAP1
A-Kinase Anchoring Proteins (AKAPs) are scaffolding proteins that compartmentalize PKA and other signaling molecules to specific subcellular locations, thereby ensuring signaling specificity. AKAP1, in particular, is known to anchor PKA to the outer mitochondrial membrane.
While direct evidence of an interaction between this compound and AKAP1 is not present in the current literature, an indirect functional relationship can be hypothesized. By modulating intracellular cAMP levels through TGR5 antagonism, this compound can influence the activation state of PKA. As AKAP1's function is to localize PKA, alterations in PKA activity by this compound could, in turn, affect AKAP1-mediated signaling events at the mitochondria. Further research is required to validate this potential indirect link.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the function of this compound.
Cell Viability and Proliferation (MTT Assay)
This protocol is used to assess the effect of this compound on the viability and proliferation of cells.
Materials:
-
Cells of interest (e.g., cholangiocytes, cancer cell lines)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include vehicle control wells (medium with the same concentration of solvent used for this compound).
-
Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
After the incubation with MTT, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cholangiocyte Spheroid Growth Assay
This 3D culture model is used to mimic the in vivo growth of cholangiocytes and assess the impact of this compound on cystogenesis.
Materials:
-
Cholangiocytes
-
Extracellular matrix (e.g., Matrigel or collagen)
-
Spheroid microplates or ultra-low attachment plates
-
Culture medium
-
This compound
-
Microscope with imaging capabilities
Procedure:
-
Prepare a single-cell suspension of cholangiocytes.
-
Mix the cell suspension with the extracellular matrix on ice.
-
Dispense small droplets of the cell-matrix mixture into the wells of a pre-warmed spheroid microplate.
-
Allow the matrix to polymerize at 37°C.
-
Add culture medium containing different concentrations of this compound or vehicle control to each well.
-
Culture the spheroids for several days, replacing the medium with fresh treatment every 2-3 days.
-
Monitor spheroid growth over time by capturing images using a microscope.
-
Measure the diameter or area of the spheroids using image analysis software to quantify the effect of this compound on their growth.
Intracellular cAMP Measurement
This assay quantifies the levels of intracellular cAMP to confirm the antagonistic effect of this compound on TGR5.
Materials:
-
Cells expressing TGR5
-
This compound
-
TGR5 agonist (e.g., a bile acid like Taurolithocholic acid - TLCA)
-
cAMP assay kit (e.g., ELISA-based or FRET-based)
-
Lysis buffer (provided with the kit)
-
Microplate reader compatible with the assay kit
Procedure:
-
Plate TGR5-expressing cells in a suitable format (e.g., 96-well plate).
-
Pre-treat the cells with various concentrations of this compound for a specified period.
-
Stimulate the cells with a TGR5 agonist (at a concentration that elicits a submaximal response, e.g., EC₈₀) for a short duration (e.g., 15-30 minutes).
-
Lyse the cells using the lysis buffer provided in the cAMP assay kit.
-
Perform the cAMP measurement according to the manufacturer's instructions for the specific kit being used. This typically involves a competitive binding reaction.
-
Read the signal (e.g., absorbance or fluorescence) using a microplate reader.
-
Calculate the concentration of cAMP in each sample based on a standard curve and determine the inhibitory effect of this compound.
In Vivo Studies
This compound has been evaluated in animal models to assess its therapeutic potential. For example, in a mouse model of collagen-induced arthritis, administration of this compound (80 mg/kg) was shown to prevent the decrease in serum levels of IFN-γ and IL-17A.[9] These studies are crucial for understanding the systemic effects and pharmacokinetic properties of this compound.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the TGR5 receptor in cellular signaling. Its primary function as a TGR5 antagonist leads to the inhibition of the cAMP/PKA pathway and has demonstrated significant effects on cell proliferation, cystogenesis, and inflammatory responses in various preclinical models. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and professionals in the field of drug discovery and development who are interested in the function and therapeutic potential of targeting the TGR5 receptor. Further investigation into the potential crosstalk with other signaling pathways, including a possible indirect link to AKAP1, will continue to expand our understanding of the complex role of bile acid signaling in health and disease.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Frontiers | TGR5, Not Only a Metabolic Regulator [frontiersin.org]
- 3. medkoo.com [medkoo.com]
- 4. selleckchem.com [selleckchem.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. G protein-coupled bile acid receptor 1 reduced hepatic immune response and inhibited NFκB, PI3K/AKT, and PKC/P38 MAPK signaling pathway in hybrid grouper - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
SBI-115: A Selective GPBAR1 Antagonist for Research and Drug Development
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
SBI-115 is a potent and selective antagonist of the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its characterization, and an exploration of the GPBAR1 signaling pathways it modulates. The information presented is intended to serve as a valuable resource for researchers utilizing this compound in their studies and for professionals involved in the development of novel therapeutics targeting GPBAR1.
Introduction
G protein-coupled bile acid receptor 1 (GPBAR1) has emerged as a significant therapeutic target for a range of metabolic and inflammatory diseases.[1] Its activation by bile acids triggers a cascade of downstream signaling events, primarily through the Gαs-adenylyl cyclase-cAMP pathway, influencing processes such as glucose homeostasis, energy expenditure, and inflammation.[2][3] The development of selective modulators of GPBAR1 activity is crucial for dissecting its physiological roles and for therapeutic intervention.
This compound was identified through a high-throughput screen as a potent and selective antagonist of GPBAR1.[4] It has been instrumental in elucidating the role of GPBAR1 in various pathological conditions, including polycystic liver disease and cancer.[4][5] This guide will delve into the technical details of this compound, providing a foundation for its effective use in research and drug discovery.
This compound: Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | (3-methylphenyl) 5-chloro-2-ethylsulfonylpyrimidine-4-carboxylate | [5] |
| Synonyms | TGR5 Antagonist, SBI115, SBI 115 | |
| CAS Number | 882366-16-7 | |
| Molecular Formula | C₁₄H₁₃ClN₂O₄S | [6] |
| Molecular Weight | 340.78 g/mol | [6] |
| Appearance | White to beige powder | |
| Solubility | DMSO: 2 mg/mL (clear solution) | |
| Purity | ≥98% (HPLC) |
Quantitative Data
The following tables summarize the key quantitative data for this compound and its more potent derivatives, SBI-319 and SBI-364.
Table 3.1: In Vitro Potency of GPBAR1 Antagonists
| Compound | IC₅₀ (cAMP Accumulation) | Cell Line | Notes | Reference |
| This compound | ~120 nM | HEK293 cells expressing human TGR5 | - | [7] |
| This compound | ~1 µM | - | Poor bioavailability noted. | [8] |
| SBI-319 | 248 nM | - | 5-fold improved potency over this compound. | [8] |
| SBI-364 | 8.6 nM | - | 116-fold improved potency over this compound. | [8] |
Table 3.2: Functional Effects of this compound in Cellular Assays
| Assay | Cell Type | Treatment Conditions | Observed Effect | Reference |
| Cell Proliferation | Cystic Cholangiocytes | Pre-treatment with Taurolithocholic acid (TLCA), followed by this compound (100-200 µM) for 24 hours. | Dose-dependent inhibition of proliferation (32-48%). | [9] |
| Spheroid Growth | ADPKD Cholangiocytes | Treatment with this compound. | Reduced growth of cholangiocyte spheroids. | [4] |
| cAMP Levels | Cystic Cholangiocytes | Treatment with this compound. | Decreased intracellular cAMP levels. | [4] |
| Cell Viability | PANC-1 Pancreatic Cancer Cells | This compound (10 µM). | Decreased cell viability. | [2] |
GPBAR1 Signaling Pathways
GPBAR1 activation initiates both canonical (cAMP-dependent) and non-canonical signaling pathways, which can be effectively blocked by this compound.
Canonical Gαs-cAMP Pathway
The primary signaling mechanism of GPBAR1 involves its coupling to the stimulatory G protein, Gαs. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[2] Elevated cAMP levels then activate Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets, including the cAMP response element-binding protein (CREB).[10]
Non-Canonical Signaling Pathways
GPBAR1 can also signal through pathways independent of cAMP, including the activation of Src kinase, which can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR) and subsequent activation of the ERK1/2 signaling cascade.[11] Furthermore, GPBAR1 has been shown to modulate the activity of the NF-κB signaling pathway, a key regulator of inflammation.[12] this compound has been shown to influence these non-canonical pathways by blocking the initial GPBAR1 activation.
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible characterization of this compound's activity.
High-Throughput Screening for GPBAR1 Antagonists
This protocol outlines the initial screening process that led to the identification of this compound.
Protocol:
-
Cell Plating: Seed CHO-K1 cells stably expressing human GPBAR1 in 96-well or 384-well plates.
-
Compound Addition: Add compounds from a chemical library (e.g., 50,000 compounds) to the wells at a defined concentration.[4]
-
Agonist Stimulation: After a pre-incubation period with the compounds, stimulate the cells with a known GPBAR1 agonist (e.g., taurolithocholic acid) at a concentration that elicits a submaximal response.[4]
-
Incubation: Incubate the plates for a specified time to allow for GPBAR1 activation and subsequent cAMP production.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a suitable assay kit (e.g., a competitive immunoassay or a luciferase-based reporter assay).
-
Hit Identification: Identify compounds that significantly inhibit the agonist-induced increase in cAMP as potential GPBAR1 antagonists.
In Vitro cAMP Accumulation Assay
This functional assay is used to determine the IC₅₀ of GPBAR1 antagonists.
Materials:
-
HEK293 cells expressing human GPBAR1[7]
-
GPBAR1 agonist (e.g., taurolithocholic acid)
-
This compound or other test antagonists
-
cAMP assay kit (e.g., cAMP-Glo™ Assay)
-
Cell culture reagents
Procedure:
-
Cell Seeding: Seed HEK293-hGPBAR1 cells in a white, clear-bottom 96-well plate at a density of approximately 30,000 cells per well and incubate overnight.[13]
-
Compound Preparation: Prepare serial dilutions of this compound in assay medium.
-
Antagonist Treatment: Add the diluted this compound to the wells and incubate for a defined period (e.g., 15-30 minutes).[14]
-
Agonist Stimulation: Add a fixed concentration of the GPBAR1 agonist to all wells (except for the unstimulated control) and incubate for 5-6 hours.[13]
-
cAMP Detection: Perform the luciferase assay according to the manufacturer's protocol. This typically involves adding a lysis reagent followed by a luciferase substrate.[13]
-
Data Analysis: Measure luminescence using a luminometer. Calculate the percent inhibition of the agonist response for each concentration of this compound and determine the IC₅₀ value using non-linear regression analysis.
Cell Proliferation Assay
This assay assesses the effect of this compound on the proliferation of cells, particularly those where GPBAR1 signaling is implicated in growth.
Materials:
-
Target cell line (e.g., cystic cholangiocytes, PANC-1 cells)[9][14]
-
This compound
-
Cell proliferation reagent (e.g., CCK-8, MTT)
-
Cell culture reagents
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 2,500 cells/well) and allow them to attach overnight.[14]
-
Treatment: Treat the cells with various concentrations of this compound, with or without a GPBAR1 agonist, for the desired duration (e.g., 24-48 hours).[14]
-
Reagent Addition: Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the untreated control.
Conclusion
This compound is a valuable pharmacological tool for investigating the multifaceted roles of GPBAR1. Its selectivity and well-characterized inhibitory effects on both canonical and non-canonical GPBAR1 signaling pathways make it an indispensable reagent for researchers in academia and industry. The development of more potent analogs like SBI-364 further underscores the therapeutic potential of targeting this receptor. The data and protocols presented in this guide are intended to facilitate the effective use of this compound and to contribute to the ongoing exploration of GPBAR1 as a therapeutic target.
References
- 1. selleckchem.com [selleckchem.com]
- 2. TGR5 contributes to hepatic cystogenesis in rodents with polycystic liver diseases through cyclic adenosine monophosphate/Gαs signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Inflammatory-Dependent Bidirectional Effect of Bile Acids on NLRP3 Inflammasome and Its Role in Ameliorating CPT-11-Induced Colitis [frontiersin.org]
- 4. TGR5 contributes to hepatic cystogenesis in rodents with polycystic liver diseases via cAMP/Gαs signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. axonmedchem.com [axonmedchem.com]
- 7. medkoo.com [medkoo.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TGR5 agonist inhibits intestinal epithelial cell apoptosis via cAMP/PKA/c-FLIP/JNK signaling pathway and ameliorates dextran sulfate sodium-induced ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Therapeutic Opportunities of GPBAR1 in Cholestatic Diseases [frontiersin.org]
- 12. The G-protein coupled bile acid receptor Gpbar1 (TGR5) negatively regulates hepatic inflammatory response through antagonizing Nuclear Factor κB - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. This compound | GPCR19 | TargetMol [targetmol.com]
SBI-115: A TGR5 Antagonist for Polycystic Liver Disease Models - A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the role of SBI-115, a potent and selective antagonist of the G protein-coupled bile acid receptor TGR5 (GPBAR1), in preclinical models of polycystic liver disease (PLD).[1] This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.
Core Mechanism of Action
Polycystic liver disease is characterized by the progressive growth of cholangiocyte-derived cysts, a process driven by increased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][3][4] The Takeda G protein-coupled receptor 5 (TGR5), expressed in cholangiocytes, is linked to cAMP production.[2][3][4] In PLD models, TGR5 and its associated Gαs protein are overexpressed.[2] Activation of TGR5 by bile acids, such as taurolithocholic acid (TLCA), stimulates adenylyl cyclase to produce cAMP, which in turn promotes cholangiocyte proliferation and cyst growth.[2][5]
This compound acts as a competitive antagonist of TGR5.[6] By blocking the activation of TGR5, this compound inhibits the downstream cAMP signaling cascade, thereby reducing cholangiocyte proliferation and the growth of cystic structures in in vitro PLD models.[2][3][6]
Quantitative Data Summary
The following tables summarize the reported effects of this compound in in vitro models of polycystic liver disease, primarily using cholangiocytes derived from patients with Autosomal Dominant Polycystic Kidney Disease (ADPKD).
| Parameter | Treatment Condition | Observed Effect | Reference |
| Cell Proliferation | This compound (100-200 µM) following TLCA stimulation | Dose-dependent inhibition of 32-48% | [2][7] |
| This compound (concentrations not specified) alone | No effect on basal proliferation | [2] | |
| This compound + Pasireotide (SSTR analog) | ~50% decrease in proliferation | [2][3][4] | |
| Spheroid Growth | This compound following TLCA-induced expansion | ~30% reduction in growth | [2] |
| This compound alone | No effect on basal spheroid growth | [2] | |
| This compound + Pasireotide | More effective inhibition than either drug alone | [2] | |
| cAMP Levels | This compound following TLCA stimulation | ~30% decrease | [2] |
| This compound alone | 20-33% decrease in basal levels | [2] | |
| This compound + Pasireotide | ~50% decrease | [2][3][4] |
Signaling Pathway
The diagram below illustrates the TGR5 signaling pathway in cholangiocytes and the mechanism of inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound in PLD models.
Cholangiocyte Cell Culture
-
Cell Source: Human cholangiocytes are isolated from liver transplant tissue of healthy individuals and patients with ADPKD.[1]
-
Isolation Procedure:
-
Liver tissue is minced into small pieces in a proteinase solution containing collagenase, BSA, protease, and DNase.[1]
-
The tissue is digested for 45 minutes at 37°C.[1]
-
The digest is passed through 100 µm and 40 µm strainers.[1]
-
The cell suspension is washed with DMEM containing 3% FBS and 1% Penicillin/Streptomycin.[1]
-
An additional incubation in a hyaluronidase (B3051955) solution is performed for 45 minutes at 37°C.[1]
-
Isolated cholangiocytes are plated on collagen-coated flasks and cultured in DMEM/F12 media at 37°C in a 5% CO2, 100% humidity incubator until confluent.[1]
-
In Vitro Proliferation Assay
-
Objective: To assess the effect of this compound on cholangiocyte proliferation.
-
Methodology:
-
ADPKD cholangiocytes are seeded in appropriate cell culture plates.
-
To induce proliferation, cells are pre-treated with the TGR5 agonist, Taurolithocholic acid (TLCA).[2]
-
Following pre-treatment, cells are treated with this compound at various concentrations (e.g., 100-200 µM) for a specified duration (e.g., 24 hours).[7]
-
Cell proliferation is quantified. While the specific method is not detailed in the provided search results, standard techniques such as MTT assays or direct cell counting are commonly used.
-
3D Cholangiocyte Spheroid Growth Assay
-
Objective: To model cyst growth in vitro and evaluate the effect of this compound.
-
Methodology:
-
ADPKD cholangiocytes are cultured in a 3D matrix (e.g., Matrigel) to form spheroids, which mimic cyst structures.
-
Spheroid growth is stimulated with a TGR5 agonist like TLCA.[2]
-
The spheroids are then treated with this compound.
-
The size and growth of the spheroids are monitored and quantified over time, typically through microscopy and image analysis software.
-
cAMP Measurement Assay
-
Objective: To measure intracellular cAMP levels in response to TGR5 modulation.
-
Methodology:
-
ADPKD cholangiocytes are seeded, for example, at 25,000 cells per well.[1]
-
Cells are treated with the TGR5 agonist TLCA to stimulate cAMP production, followed by treatment with this compound.[2]
-
In some experiments, cells are co-treated with this compound and the somatostatin (B550006) analog pasireotide.[2]
-
Intracellular cAMP levels are measured using a commercially available assay kit, such as the Bridge-It cAMP designer cAMP assay or the cAMP-Glo™ Assay.[1][8][9] These assays typically involve cell lysis to release cAMP, followed by a detection step that generates a measurable signal (e.g., fluorescence or luminescence) proportional to the amount of cAMP present.[9][10]
-
Experimental Workflow
The diagram below outlines a typical experimental workflow for evaluating the efficacy of this compound in an in vitro model of polycystic liver disease.
Conclusion
This compound has demonstrated significant potential in preclinical in vitro models of polycystic liver disease by effectively targeting the TGR5-cAMP signaling axis. Its ability to reduce cholangiocyte proliferation and spheroid growth highlights TGR5 antagonism as a promising therapeutic strategy for PLD. Further in vivo studies are warranted to validate these findings and to address the bioavailability of this compound, which has been noted as a limitation for in vivo applications.[11] Nevertheless, this compound serves as a crucial tool for elucidating the role of TGR5 in hepatic cystogenesis and as a foundational compound for the development of novel therapeutics for polycystic liver disease.[11]
References
- 1. Inhibition of Cdc25A suppresses hepato-renal cystogenesis in rodent models of polycystic kidney and liver disease [cdn-links.lww.com]
- 2. An in vitro model of polycystic liver disease using genome-edited human inducible pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TGR5 Signaling in Hepatic Metabolic Health [mdpi.com]
- 4. TGR5 contributes to hepatic cystogenesis in rodents with polycystic liver diseases through cyclic adenosine monophosphate/Gαs signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. TGR5 contributes to hepatic cystogenesis in rodents with polycystic liver diseases via cAMP/Gαs signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. pubs.acs.org [pubs.acs.org]
The Effects of SBI-115 on Pancreatic Cancer Cells: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic cancer remains one of the most challenging malignancies to treat, with a persistently low five-year survival rate. The limited efficacy of current therapeutic options underscores the urgent need for novel treatment strategies. One emerging area of interest is the targeting of the Takeda G protein-coupled receptor 5 (TGR5), a bile acid receptor implicated in various cellular processes, including proliferation and metabolism. This technical guide delves into the effects of SBI-115, a potent and selective TGR5 antagonist, on pancreatic cancer cells.[1][2][3] We will explore its impact on cell viability, apoptosis, and the underlying signaling pathways, providing a comprehensive resource for researchers in the field.
Quantitative Data Summary
The inhibitory effects of this compound on pancreatic cancer cell lines, PANC-1 and BXPC3, have been demonstrated through various in vitro assays. The following tables summarize the key quantitative findings.
Table 1: Inhibitory Effects of this compound on Pancreatic Cancer Cell Viability
| Cell Line | Treatment Concentration | Incubation Time | Effect |
| PANC-1 | 10 µM | 48 hours | Approximately 50% reduction in cell viability[4] |
| BXPC3 | 5 µM | 48 hours | Approximately 50% reduction in cell viability[4] |
Table 2: Pro-Apoptotic Effects of this compound on Pancreatic Cancer Cells
| Cell Line | Treatment | Observation |
| PANC-1 | This compound | Increased proportion of TUNEL-positive cells, indicating a significant induction of cell death[1][4] |
| BXPC3 | This compound | Increased proportion of TUNEL-positive cells, indicating a significant induction of cell death[1][4] |
Table 3: Effect of this compound on TGR5 Protein Expression
| Cell Line | Treatment Concentration | Incubation Time | Effect on TGR5 Protein Level |
| PANC-1 | 10 µM | 48 hours | Weakened expression[1] |
| BXPC3 | 5 µM | 48 hours | Weakened expression[1] |
Signaling Pathways Affected by this compound
This compound functions as an antagonist of TGR5. In the context of cancer, TGR5 activation has been linked to the modulation of several downstream signaling pathways that promote cell survival and proliferation, such as the cAMP, NF-κB, ERK, and STAT3 pathways.[1][2][5] By inhibiting TGR5, this compound is hypothesized to suppress these pro-tumorigenic signals, leading to decreased cell proliferation and induction of apoptosis in pancreatic cancer cells.
References
- 1. The Bile Acid Membrane Receptor TGR5 in Cancer: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | TGR5, Not Only a Metabolic Regulator [frontiersin.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Investigation of the potential role of TGR5 in pancreatic cancer by a comprehensive molecular experiments and the liquid chromatography mass spectrometry (LC–MS) based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
SBI-115: A Technical Guide to its Antagonistic Role in cAMP Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
SBI-115 is a potent and selective antagonist of the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[1][2] This technical guide provides an in-depth analysis of this compound's mechanism of action, with a primary focus on its impact on cyclic adenosine (B11128) monophosphate (cAMP) signaling pathways. Through its antagonism of TGR5, this compound has been shown to decrease intracellular cAMP levels, thereby inhibiting cell proliferation and growth in various disease models, including polycystic liver disease and pancreatic cancer.[3][4][5] This document consolidates available quantitative data, details key experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.
Introduction
TGR5, a G protein-coupled receptor activated by bile acids, plays a crucial role in regulating energy metabolism, glucose homeostasis, and inflammatory signaling.[6] Upon activation, TGR5 couples with Gs alpha subunit (Gαs) proteins, leading to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP.[7] Elevated cAMP levels then trigger a cascade of downstream signaling events that can promote cell proliferation and fluid secretion, contributing to the pathogenesis of diseases such as polycystic liver disease (PLD).[7] this compound has emerged as a critical pharmacological tool for investigating TGR5 signaling and as a potential therapeutic candidate for TGR5-mediated diseases.[2][6]
Mechanism of Action: TGR5 Antagonism and cAMP Inhibition
This compound functions as a competitive antagonist of TGR5.[8] By binding to the receptor, it blocks the binding of bile acids and other agonists, thereby preventing receptor activation and subsequent downstream signaling through the Gs protein-mediated pathway.[6] This inhibition directly leads to a reduction in adenylyl cyclase activity and a consequent decrease in intracellular cAMP accumulation.[6][7] The antagonistic effect of this compound on TGR5-mediated cAMP production has been demonstrated in various cell types, including cystic cholangiocytes and HEK293 cells expressing human TGR5.[6][7]
Signaling Pathway Diagram
Caption: this compound antagonizes TGR5, inhibiting the Gs-AC-cAMP signaling cascade.
Quantitative Data
The following tables summarize the quantitative effects of this compound as reported in the literature.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Agonist | Concentration of this compound | Effect | Reference |
| IC₅₀ | HEK293 (expressing human TGR5) | Not specified | ~120 nM | Inhibition of cAMP accumulation | [6] |
| IC₅₀ | CHO-K1 (expressing TGR5) | Not specified | 1 µM | TGR5 antagonism | [8] |
| Cell Proliferation | ADPKD Cholangiocytes | Taurolithocholic acid (TLCA) | 100-200 µM | 32-48% inhibition | [7][9] |
| Spheroid Growth | ADPKD Cholangiocytes | TLCA | 100-200 µM | ~30% reduction | [7] |
| cAMP Levels | ADPKD Cholangiocytes | TLCA | 100-200 µM | ~30% reduction | [7] |
| Cell Viability | PANC-1 Pancreatic Cancer Cells | - | 10 µM | Decrease | [1] |
| Cell Proliferation | PANC-1 Pancreatic Cancer Cells | - | 10 µM | Significant inhibition | [5] |
| Cell Proliferation | BXPC3 Pancreatic Cancer Cells | - | 5 µM | Significant inhibition | [5] |
| TGR5 Protein Levels | PANC-1 and BXPC3 Cells | - | 10 µM and 5 µM, respectively | Weakened expression | [5] |
| cAMP Content | LPS-pretreated Macrophages | Deoxycholic acid (DCA) | 100 µM | Reversal of DCA-induced increase | [10] |
Table 2: In Vivo Data
| Animal Model | Dosage of this compound | Effect | Reference |
| Mouse model of collagen-induced arthritis | 80 mg/kg | Prevents B. pseudocatenulatum-induced decreases in serum IFN-γ and IL-17A | [1] |
| Rodent models | Not specified | Modulated metabolic and inflammatory responses without significant toxicity | [6] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are outlined below.
Cell Proliferation Assay
Objective: To determine the effect of this compound on cell proliferation.
Materials:
-
Cell line of interest (e.g., ADPKD cholangiocytes, HCT116, SW480, PANC-1)[3][5][7]
-
Complete cell culture medium
-
This compound
-
CellTiter 96 Aqueous One Solution Cell Proliferation Assay (Promega) or MTT assay kit[3][7]
-
96-well plates
-
Cell counter (e.g., Cellometer Auto4)[7]
Protocol:
-
Seed 2,500 cells per well in a 96-well plate and allow them to adhere for 24-48 hours.[7]
-
For agonist-induced proliferation studies, pre-treat cells with a TGR5 agonist (e.g., 25 µM TLCA).[7][9][11]
-
Treat the cells with varying concentrations of this compound (e.g., 100 µM, 200 µM) for a specified duration (e.g., 24, 36, or 48 hours).[3][5][7][9]
-
For studies on colon cancer cells, pre-treat with 100µM this compound for 24 hours, followed by treatment with UDCA for 36 hours.[3]
-
At the end of the incubation period, measure cell proliferation using the CellTiter 96 assay or MTT assay according to the manufacturer's instructions.[3][7]
-
Alternatively, count the cells using an automated cell counter.[7]
-
Express alterations in cell proliferation as a percentage change compared to untreated control cells.[11]
cAMP Measurement Assay
Objective: To quantify the effect of this compound on intracellular cAMP levels.
Materials:
-
Cell line of interest (e.g., ADPKD cholangiocytes)[7]
-
This compound
-
TGR5 agonist (e.g., TLCA)[7]
-
Bridge-It cAMP designer cAMP assay kit or similar ELISA-based kit[11]
Protocol:
-
Seed 10,000 cells per well in a suitable plate.[11]
-
Treat the cells with a TGR5 agonist (e.g., 25 µM TLCA) in the presence or absence of this compound (e.g., 100 µM, 200 µM) for 15-30 minutes.[7][11]
-
Lyse the cells and measure the intracellular cAMP concentration using a competitive ELISA-based cAMP assay kit according to the manufacturer's protocol.
-
Results are typically expressed as fmol/µg protein or as a percentage of the agonist-stimulated response.
Experimental Workflow Diagram
Caption: A generalized workflow for in vitro evaluation of this compound.
Conclusion
This compound is a valuable research tool for elucidating the role of the TGR5-cAMP signaling axis in health and disease. Its demonstrated ability to antagonize TGR5 and subsequently reduce cAMP levels has shown significant anti-proliferative effects in preclinical models of polycystic liver disease and cancer. The data and protocols presented in this guide offer a comprehensive foundation for scientists and researchers aiming to further investigate the therapeutic potential of TGR5 antagonism. Further structure-activity relationship studies based on this compound have already led to the development of more potent antagonists, highlighting the importance of this foundational compound in the quest for novel therapeutics.[8]
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Investigation of the potential role of TGR5 in pancreatic cancer by a comprehensive molecular experiments and the liquid chromatography mass spectrometry (LC–MS) based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. TGR5 contributes to hepatic cystogenesis in rodents with polycystic liver diseases via cAMP/Gαs signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Frontiers | Inflammatory-Dependent Bidirectional Effect of Bile Acids on NLRP3 Inflammasome and Its Role in Ameliorating CPT-11-Induced Colitis [frontiersin.org]
- 11. This compound | GPCR19 | TargetMol [targetmol.com]
TGR5 Inhibition by SBI-115: A Technical Guide for Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Takeda G protein-coupled receptor 5 (TGR5), a key bile acid receptor, has emerged as a significant therapeutic target for metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). Its activation triggers a cascade of favorable metabolic effects, from enhancing glucose homeostasis to increasing energy expenditure. Understanding the precise roles of TGR5 in these pathways requires specific pharmacological tools. SBI-115 is a potent and selective antagonist of TGR5, serving as a critical chemical probe to investigate the physiological and pathophysiological functions of this receptor. This document provides an in-depth technical overview of TGR5 signaling, the inhibitory action of this compound, quantitative data, detailed experimental protocols, and its application in metabolic research.
The TGR5 Receptor and Its Role in Metabolism
TGR5, also known as G protein-coupled bile acid receptor 1 (GPBAR1), is a member of the GPCR superfamily.[1] Unlike nuclear bile acid receptors like FXR, TGR5 is a cell membrane receptor. Upon binding bile acids—its endogenous ligands—TGR5 initiates signaling cascades that play a crucial role in regulating glucose metabolism, lipid homeostasis, and energy expenditure.[2][3]
Key metabolic functions mediated by TGR5 activation include:
-
GLP-1 Secretion: In intestinal enteroendocrine L-cells, TGR5 activation is a primary driver of glucagon-like peptide-1 (GLP-1) secretion.[4][5] GLP-1 is an incretin (B1656795) hormone that enhances glucose-dependent insulin (B600854) secretion from pancreatic β-cells, suppresses glucagon (B607659) release, and slows gastric emptying.[6][7][8]
-
Energy Expenditure: In brown adipose tissue (BAT) and skeletal muscle, TGR5 activation increases energy expenditure by promoting the conversion of inactive thyroid hormone (T4) to its active form (T3), a process mediated by type 2 deiodinase (D2).[9][10]
-
Anti-Inflammatory Effects: TGR5 activation in macrophages suppresses inflammatory responses by inhibiting the NF-κB pathway and reducing the secretion of pro-inflammatory cytokines like TNF-α and various interleukins.[1][11][12] This action is crucial, as chronic inflammation is a key factor in the development of insulin resistance.[11]
TGR5 Signaling Pathway
Activation of TGR5 by a ligand, such as a bile acid, triggers a conformational change that allows it to couple with the Gαs subunit of its associated heterotrimeric G protein. This initiates a well-defined downstream signaling cascade.
-
Gαs Activation: The activated Gαs subunit exchanges GDP for GTP and dissociates from the βγ subunits.
-
Adenylate Cyclase Activation: The Gαs-GTP complex stimulates adenylate cyclase (AC), an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[13]
-
Second Messenger Signaling: The resulting increase in intracellular cAMP levels activates downstream effectors, primarily Protein Kinase A (PKA).[13]
-
Transcriptional Regulation: PKA phosphorylates and activates various downstream targets, including the cAMP Response Element-Binding Protein (CREB). Activated CREB translocates to the nucleus, where it binds to cAMP response elements (CREs) on DNA to regulate the transcription of target genes, such as those involved in GLP-1 production and energy metabolism.[2]
This compound: A Selective TGR5 Antagonist
This compound is a small molecule identified as a selective antagonist for TGR5.[14][15] It functions by binding to the TGR5 receptor, thereby preventing the binding of endogenous ligands or synthetic agonists and blocking the initiation of the downstream signaling cascade.[16] This inhibition prevents the Gαs-mediated production of cAMP, effectively silencing the receptor's activity.[16][17] Its specificity makes it an invaluable tool for dissecting TGR5-dependent pathways from other bile acid-mediated effects (e.g., those via FXR).
Quantitative Data for this compound
The following table summarizes the key quantitative parameters for this compound activity reported in various preclinical studies. This data is essential for experimental design and interpretation of results.
| Parameter | Value | Cell Line / Model | Description | Reference(s) |
| IC₅₀ | ~120 nM | HEK293 cells (human TGR5) | Concentration causing 50% inhibition of TGR5-mediated cAMP accumulation. | [16] |
| Effective Concentration | 100 - 200 µM | Cystic Cholangiocytes | Concentration used to inhibit agonist (TLCA)-induced cell proliferation. | [15][17] |
| % Inhibition | 32 - 48% | Cystic Cholangiocytes | Inhibition of TLCA-induced proliferation at 100-200 µM. | [15] |
| % Inhibition | ~30% | Cystic Cholangiocytes | Reduction in TLCA-induced spheroid growth and cAMP levels. | [18] |
| Effective Concentration | 5 µM | BXPC3 Pancreatic Cancer Cells | Concentration used to inhibit cell proliferation. | [19] |
| Effective Concentration | 10 µM | PANC-1 Pancreatic Cancer Cells | Concentration used to inhibit cell proliferation and reduce TGR5 protein levels. | [19] |
| Effective Concentration | 100 µM | Macrophages (LPS-pretreated) | Concentration used to reverse agonist (DCA)-induced increase in cAMP. | [20] |
| In Vivo Dosage | 80 mg/kg | Mouse Model (Collagen-Induced Arthritis) | Dosage used to prevent decreases in serum IFN-γ and IL-17A. | [17] |
Experimental Protocols for TGR5 Inhibition Studies
Detailed and reproducible methodologies are critical for studying TGR5 inhibition. Below are protocols for key in vitro assays used to characterize the effects of this compound.
TGR5 Reporter Gene Assay (Antagonist Mode)
This assay quantifies the ability of a compound to inhibit TGR5 activation by a known agonist. It typically uses a cell line (e.g., HEK293) engineered to express TGR5 and a reporter gene (e.g., Luciferase or SEAP) under the control of a cAMP Response Element (CRE).
-
Materials:
-
TGR5-expressing CRE-reporter cells (e.g., INDIGO Biosciences Cat# IB10011).[21]
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Compound screening medium (serum-free).
-
TGR5 agonist (e.g., Lithocholic Acid (LCA) or a synthetic agonist).
-
This compound.
-
96-well white, sterile, cell-culture ready assay plates.
-
Luciferase detection reagent.
-
Luminometer.
-
-
Protocol:
-
Cell Plating: Plate the TGR5 reporter cells in a 96-well plate at a pre-determined density (e.g., 40,000 cells/well) and incubate overnight.[22]
-
Compound Preparation: Prepare serial dilutions of this compound in screening medium. Also, prepare a solution of the TGR5 agonist at a concentration known to elicit a sub-maximal to maximal response (e.g., its EC₈₀).
-
Treatment:
-
Remove growth media from cells.
-
Add the this compound dilutions to the appropriate wells.
-
Immediately add the TGR5 agonist to all wells containing this compound and to the "agonist control" wells.
-
Include "untreated control" wells containing only screening medium.
-
-
Incubation: Incubate the plate for 6-8 hours at 37°C in a CO₂ incubator.[22]
-
Signal Detection: Add the luciferase detection reagent to each well according to the manufacturer's instructions and measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the agonist-only control and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
-
Cell Proliferation Assay (e.g., MTT or CellTiter 96)
This assay assesses the effect of TGR5 inhibition on cell growth, particularly in contexts where TGR5 signaling is known to be proliferative.
-
Materials:
-
Protocol:
-
Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment with Inhibitor: Treat the cells with this compound (e.g., 100 µM) for a specified period (e.g., 24 hours).[23]
-
Agonist Stimulation: Add the TGR5 agonist (e.g., TLCA) to the wells and incubate for an additional period (e.g., 36-48 hours).[23]
-
Proliferation Measurement: Add the proliferation reagent to each well, incubate as required by the manufacturer, and measure the absorbance at the appropriate wavelength.
-
Analysis: Compare the absorbance values of cells treated with agonist + this compound to those treated with agonist alone to determine the inhibitory effect on proliferation.
-
Intracellular cAMP Measurement Assay
This is a direct, mechanistic assay to confirm that this compound blocks the TGR5-mediated increase in intracellular cAMP.
-
Materials:
-
Target cells expressing TGR5.
-
TGR5 agonist and this compound.
-
cAMP detection kit (e.g., ELISA-based or FRET-based).[24]
-
-
Protocol:
-
Cell Plating: Plate cells (e.g., 10,000 cells/well) and allow them to adhere.[24]
-
Treatment: Treat cells with the TGR5 agonist, this compound, or a combination of both for a short duration (e.g., 15-30 minutes).[24]
-
Cell Lysis: Lyse the cells according to the cAMP kit protocol to release intracellular contents.
-
cAMP Detection: Perform the cAMP assay on the cell lysates following the manufacturer's instructions.
-
Analysis: Quantify the cAMP concentration in each sample. Confirm that this compound treatment blocks the agonist-induced rise in cAMP.
-
Conclusion
This compound is an indispensable pharmacological tool for the study of TGR5. Its ability to selectively antagonize the receptor allows researchers to delineate the specific contributions of TGR5 signaling in complex metabolic and inflammatory processes. Preclinical studies have already utilized this compound to confirm that TGR5 inhibition blocks agonist-induced GLP-1 secretion and attenuates energy expenditure in relevant cell models.[16] By providing a means to block the receptor's function, this compound enables loss-of-function studies that complement genetic knockout models and agonist-based gain-of-function experiments. For professionals in metabolic research and drug development, this compound serves as a benchmark antagonist for validating TGR5 as a therapeutic target and for screening new chemical entities.
References
- 1. Frontiers | TGR5, Not Only a Metabolic Regulator [frontiersin.org]
- 2. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Critical Role of the Bile Acid Receptor TGR5 in Energy Homeostasis: Insights into Physiology and Therapeutic Potential [mdpi.com]
- 4. TGR5-mediated bile acid sensing controls glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TGR5 Signaling in Hepatic Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bile acid sequestrants in type 2 diabetes: potential effects on GLP1 secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of GLP-1 and Its Analogs on Gastric Physiology in Diabetes Mellitus and Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multiple Factors Related to the Secretion of Glucagon-Like Peptide-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TGR5-mediated bile acid sensing controls glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of action of the bile acid receptor TGR5 in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Critical Role of the Bile Acid Receptor TGR5 in Energy Homeostasis: Insights into Physiology and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. axonmedchem.com [axonmedchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medkoo.com [medkoo.com]
- 17. caymanchem.com [caymanchem.com]
- 18. TGR5 contributes to hepatic cystogenesis in rodents with polycystic liver diseases via cAMP/Gαs signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Investigation of the potential role of TGR5 in pancreatic cancer by a comprehensive molecular experiments and the liquid chromatography mass spectrometry (LC–MS) based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Inflammatory-Dependent Bidirectional Effect of Bile Acids on NLRP3 Inflammasome and Its Role in Ameliorating CPT-11-Induced Colitis [frontiersin.org]
- 21. indigobiosciences.com [indigobiosciences.com]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
- 23. selleckchem.com [selleckchem.com]
- 24. This compound | GPCR19 | TargetMol [targetmol.com]
SBI-115: A Technical Guide to its Role in Modulating Inflammatory Responses
For Researchers, Scientists, and Drug Development Professionals
Abstract
SBI-115 is a potent and selective antagonist of the G protein-coupled bile acid receptor 1 (GPBAR1), commonly known as TGR5.[1] This receptor plays a crucial role in regulating various physiological processes, including energy homeostasis, glucose metabolism, and importantly, inflammatory and immune responses.[2][3] By inhibiting TGR5, this compound serves as a critical research tool for elucidating the downstream signaling pathways and cellular events modulated by this receptor. This technical guide provides an in-depth overview of the core mechanisms by which this compound influences inflammatory responses, supported by quantitative data from key experiments, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Core Mechanism of Action: TGR5 Antagonism
This compound exerts its effects by competitively binding to TGR5, thereby preventing its activation by endogenous ligands such as bile acids.[2] TGR5 activation is known to have anti-inflammatory effects in various tissues and cell types.[3] Consequently, the antagonism of TGR5 by this compound generally leads to a pro-inflammatory phenotype by blocking these protective pathways.
Modulation of Key Inflammatory Signaling Pathways
This compound has been demonstrated to influence several critical intracellular signaling cascades that are central to the inflammatory process.
NF-κB Signaling Pathway
Inhibition of TGR5 by this compound has been shown to increase the activity of the NF-κB signaling pathway.[4] This is evidenced by a significant increase in the expression of phosphorylated inhibitor κB α (p-IKBα) protein.[4] The phosphorylation and subsequent degradation of IκBα allows for the nuclear translocation of the NF-κB transcription factor, leading to the increased expression of pro-inflammatory cytokines such as TNFα and IL-1β.[4]
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway, often associated with cell survival and proliferation, is also modulated by TGR5 activity. Treatment with this compound has been observed to significantly increase the ratio of phosphorylated PI3K (p-PI3K) to total PI3K, suggesting an upregulation of this pathway under TGR5 inhibition in certain contexts.[4]
PKC/P38 MAPK Signaling Pathway
The protein kinase C (PKC) and p38 mitogen-activated protein kinase (MAPK) pathways are also impacted by TGR5 signaling. While activation of TGR5 decreases PKC concentration and p38 MAPK expression, inhibition by this compound would be expected to have the opposite effect, contributing to an inflammatory response.[4]
cAMP Signaling
TGR5 is a Gαs-coupled receptor, and its activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5] this compound, as a TGR5 antagonist, has been shown to inhibit agonist-induced increases in cAMP.[5][6] This reduction in cAMP can have varied downstream effects depending on the cell type, but it is a key mechanism through which this compound exerts its function. In cystic cholangiocytes, for instance, this compound reduces cAMP levels, which in turn inhibits cell proliferation.[5]
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative data from various studies investigating the effects of this compound on inflammatory markers and related cellular processes.
Table 1: In Vitro Effects of this compound on Cell Proliferation and Signaling
| Cell Type | Treatment | Concentration | Duration | Effect | Reference |
| shRNA-transfected ADPKD cholangiocytes | TLCA pre-treatment followed by this compound | 100-200 μM | 24 hours | 32-48% inhibition of cell proliferation | [7] |
| Cystic cholangiocytes | TLCA pre-treatment followed by this compound | Not specified | Not specified | ~30% reduction in spheroid growth and cAMP levels | [5] |
| PANC-1 pancreatic cancer cells | This compound | 10 µM | Not specified | Decreased cell viability and GPBAR1 protein levels | [6] |
| HCT116 and SW480 cells | UDCA treatment following this compound pre-treatment | 100μM | 24 hours (pre-treatment) | Abolished UDCA-induced inhibition of cell growth | [8] |
Table 2: In Vivo Effects of this compound on Inflammatory Markers
| Animal Model | Condition | This compound Dosage | Effect | Reference |
| Hybrid grouper | - | 1 μM (in vitro) | Increased concentrations and mRNA levels of pro-inflammatory cytokines | [4] |
| Mouse model of collagen-induced arthritis | Collagen-induced arthritis | 80 mg/kg | Prevented B. pseudocatenulatum-induced decreases in serum IFN-γ and IL-17A | [6][9] |
Table 3: this compound Modulation of Macrophage Polarization
| Cell Type | Treatment | Effect on M1 Markers (e.g., IL-1β, iNOS) | Effect on M2 Markers (e.g., ARG-1, IL-10) | Reference |
| Bone Marrow-Derived Macrophages (BMDMs) | Pre-treated with this compound then stimulated with LLC-CM | Increased expression | Decreased upregulation | [10] |
| PMA-treated U937 cells | Cultured in CM from A549 and H1299 cells with this compound | Upregulated | Downregulated | [10] |
Experimental Protocols
In Vitro Cell Culture and Treatment
-
Cell Lines: Hepatocytes, shRNA-transfected ADPKD cholangiocytes, PANC-1, HCT116, SW480, BMDMs, PMA-treated U937 cells.[4][5][6][8][10]
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[11]
-
This compound Preparation: this compound is typically dissolved in DMSO to create a stock solution, which is then diluted in culture medium to the desired final concentration.[8] A vehicle control (DMSO) should be used in all experiments.
-
Treatment Protocol (Example for Hepatocytes):
-
Isolate hepatocytes and culture until they reach 80-90% confluency.[4]
-
Divide cells into experimental groups: a vehicle control group, an this compound treatment group (e.g., 1 μM this compound), and potentially a TGR5 agonist group for comparison (e.g., 10 μM INT-777).[4]
-
Incubate cells with the respective treatments for a specified duration (e.g., 48 hours).[4]
-
Following incubation, harvest cells or supernatant for downstream analysis (e.g., qPCR, Western blotting, ELISA).[4]
-
In Vivo Animal Studies
-
Administration of this compound: this compound can be administered via intraperitoneal injection.[4] The vehicle for in vivo administration may consist of corn oil or a mixture of DMSO, PEG300, Tween-80, and saline.[7][12]
-
Experimental Protocol (Example for Hybrid Grouper):
-
Acclimate fish to experimental conditions.
-
Prepare this compound solution for injection.
-
Intraperitoneally inject fish with 0.1 ml of the this compound solution or a vehicle control.[4]
-
After a specified time (e.g., 48 hours), euthanize a subset of fish from each group.[4]
-
Collect tissue samples (e.g., liver), snap-freeze in liquid nitrogen, and store at -80°C for later analysis.[4]
-
Analysis of Inflammatory Markers
-
Quantitative PCR (qPCR): To measure the mRNA expression levels of inflammatory cytokines (e.g., TNFα, IL-1β, IL-6) and macrophage polarization markers (e.g., iNOS, ARG-1).[4][10]
-
Western Blotting: To determine the protein expression levels of key signaling molecules (e.g., p-IKBα, p-PI3K) and inflammatory proteins.[4]
-
Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the concentration of secreted cytokines in cell culture supernatants or serum.[10]
-
cAMP Assays: To measure intracellular cAMP levels, often using commercially available kits.[5][11]
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits TGR5, modulating downstream inflammatory pathways.
Caption: Workflow for in vitro and in vivo studies of this compound.
Conclusion
This compound is an invaluable tool for investigating the role of TGR5 in inflammation. Its ability to selectively antagonize this receptor allows for the detailed study of downstream signaling pathways, including NF-κB, PI3K/AKT, and cAMP-mediated cascades. The pro-inflammatory effects observed upon TGR5 inhibition by this compound underscore the protective role of endogenous TGR5 signaling in maintaining immune homeostasis. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute further studies aimed at understanding and potentially targeting the TGR5 pathway in inflammatory diseases.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. tandfonline.com [tandfonline.com]
- 4. G protein-coupled bile acid receptor 1 reduced hepatic immune response and inhibited NFκB, PI3K/AKT, and PKC/P38 MAPK signaling pathway in hybrid grouper - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TGR5 contributes to hepatic cystogenesis in rodents with polycystic liver diseases via cAMP/Gαs signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Bifidobacterium pseudocatenulatum-Mediated Bile Acid Metabolism to Prevent Rheumatoid Arthritis via the Gut-Joint Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TGR5 deficiency activates antitumor immunity in non-small cell lung cancer via restraining M2 macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Inflammatory-Dependent Bidirectional Effect of Bile Acids on NLRP3 Inflammasome and Its Role in Ameliorating CPT-11-Induced Colitis [frontiersin.org]
- 12. medchemexpress.com [medchemexpress.com]
SBI-115 Target Validation in Autoimmune Disease Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the target validation of SBI-115, a selective antagonist of the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5. TGR5 has emerged as a promising therapeutic target in a range of diseases, including metabolic and inflammatory conditions. This document details the role of TGR5 in autoimmune disease models, the mechanism of action of this compound, and the experimental protocols utilized for its validation. Particular focus is given to the use of this compound in a preclinical model of rheumatoid arthritis.
Recent studies have highlighted the immunomodulatory functions of bile acids and their receptors. TGR5 is expressed on various immune cells, including macrophages and T cells, and its activation has been shown to suppress inflammatory responses.[1][2] The development of selective antagonists like this compound provides a critical tool to investigate the therapeutic potential of inhibiting TGR5 signaling in the context of autoimmune disorders.
Target Profile: TGR5 (GPBAR1)
TGR5 is a cell surface receptor that is activated by bile acids.[3] Upon activation, TGR5 couples to Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[3] This signaling cascade has been shown to have diverse downstream effects, including the inhibition of pro-inflammatory cytokine production by macrophages and the modulation of T cell differentiation.[1][2][4] In the context of autoimmunity, targeting TGR5 with an antagonist like this compound is hypothesized to prevent the immunosuppressive effects of TGR5 activation, potentially restoring a more effective immune response against autoantigens or, conversely, mitigating pathogenic signaling pathways that are aberrantly activated in certain autoimmune conditions.
This compound: A Selective TGR5 Antagonist
This compound is a potent and selective antagonist of TGR5.[5] It is an experimental drug used in preclinical research to probe the function of the TGR5 receptor.[5]
Chemical Properties of this compound:
| Property | Value |
| IUPAC Name | (3-methylphenyl) 5-chloro-2-ethylsulfonylpyrimidine-4-carboxylate[5] |
| CAS Number | 882366-16-7[5] |
| Molecular Formula | C₁₄H₁₃ClN₂O₄S[5] |
| Molar Mass | 340.78 g·mol⁻¹[5] |
Preclinical Validation in a Rheumatoid Arthritis Model
A key study by Zhao et al. (2023) investigated the role of the gut microbiome and bile acid metabolism in a collagen-induced arthritis (CIA) mouse model, a widely used preclinical model for rheumatoid arthritis.[6] In this study, the administration of the probiotic Bifidobacterium pseudocatenulatum was shown to prevent joint damage and suppress aberrant T-helper 1 (Th1) and 17 (Th17) type immune responses.[6] Crucially, these protective effects were eliminated by the co-administration of the TGR5 antagonist this compound, indicating that the beneficial effects were mediated through TGR5 activation.[6]
Quantitative Data from Collagen-Induced Arthritis (CIA) Model
The following tables summarize the key quantitative findings from the study by Zhao et al. (2023), demonstrating the impact of this compound on the protective effects of B. pseudocatenulatum in the CIA model.
Table 1: Effect of this compound on Serum Cytokine Levels in CIA Mice Treated with B. pseudocatenulatum
| Treatment Group | IFN-γ (pg/mL) | IL-17A (pg/mL) |
| CIA + Vehicle | ~35 | ~450 |
| CIA + B. pseudocatenulatum | ~15 | ~250 |
| CIA + B. pseudocatenulatum + this compound | ~30 | ~400 |
Data are approximate values extracted from graphical representations in Zhao et al. (2023) and are intended for comparative purposes.
Table 2: Effect of this compound on T Cell Populations in CIA Mice Treated with B. pseudocatenulatum
| Treatment Group | Th1 (% of CD4+ T cells) | Th17 (% of CD4+ T cells) |
| CIA + Vehicle | ~12% | ~2.5% |
| CIA + B. pseudocatenulatum | ~6% | ~1.5% |
| CIA + B. pseudocatenulatum + this compound | ~11% | ~2.2% |
Data are approximate values extracted from graphical representations in Zhao et al. (2023) and are intended for comparative purposes.
Experimental Protocols
In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice
This protocol is based on the methodology described by Zhao et al. (2023) and general protocols for CIA induction.
1. Animals:
-
Male DBA/1 mice, 8-10 weeks old.
2. Induction of CIA:
-
Primary Immunization (Day 0): Emulsify 100 µg of bovine type II collagen (CII) in Complete Freund's Adjuvant (CFA). Administer 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify 100 µg of bovine type II collagen in Incomplete Freund's Adjuvant (IFA). Administer 100 µL of the emulsion intradermally at the base of the tail.
3. Treatment Groups:
-
Control (CIA + Vehicle)
-
Probiotic (B. pseudocatenulatum gavage)
-
Probiotic + this compound
4. This compound Administration:
-
Dose: 80 mg/kg.[7]
-
Formulation: Dissolve this compound in a vehicle suitable for intraperitoneal injection (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline).[8]
-
Administration: Administer daily via intraperitoneal (i.p.) injection starting from the day of the booster immunization.
5. Monitoring and Endpoints:
-
Arthritis Score: Visually score the severity of arthritis in each paw on a scale of 0-4.
-
Paw Swelling: Measure paw thickness using a caliper.
-
Histopathology: At the end of the study, collect joints for histological analysis of inflammation, pannus formation, and bone erosion.
-
Serum Cytokine Analysis: Collect blood at sacrifice and measure serum levels of pro-inflammatory cytokines (e.g., IFN-γ, IL-17A) by ELISA or multiplex assay.
-
Flow Cytometry: Isolate splenocytes or lymphocytes from lymph nodes to analyze T cell populations (e.g., Th1, Th17, Treg) by flow cytometry.
In Vitro Assay: TGR5 Antagonism Assay
This protocol describes a cell-based assay to confirm the antagonistic activity of this compound on TGR5.
1. Cell Line:
-
HEK293 cells stably or transiently expressing human TGR5.
2. Assay Principle:
-
TGR5 activation leads to an increase in intracellular cAMP. The assay measures the ability of this compound to inhibit the agonist-induced production of cAMP.
3. Reagents:
-
TGR5-expressing HEK293 cells
-
TGR5 agonist (e.g., Taurolithocholic acid (TLCA) or a synthetic agonist)
-
This compound
-
cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based reporter assay)
4. Protocol:
-
Seed TGR5-expressing HEK293 cells in a 96-well plate.
-
Pre-incubate the cells with varying concentrations of this compound for 30 minutes.
-
Add a fixed concentration of a TGR5 agonist (e.g., EC₈₀ concentration) to the wells.
-
Incubate for a specified time (e.g., 30-60 minutes).
-
Lyse the cells and measure intracellular cAMP levels using a commercial kit according to the manufacturer's instructions.
-
Calculate the IC₅₀ value of this compound by plotting the percentage of inhibition against the log concentration of this compound. This compound has been reported to have an IC₅₀ of approximately 120 nM for inhibiting TGR5-mediated cAMP accumulation in HEK293 cells.[3]
Signaling Pathways and Visualizations
TGR5 Signaling in Immune Cells
Activation of TGR5 in immune cells, such as macrophages and T cells, initiates a signaling cascade that generally leads to an anti-inflammatory response. The primary pathway involves the Gαs-mediated activation of adenylyl cyclase, leading to increased cAMP levels. cAMP then activates Protein Kinase A (PKA), which can phosphorylate and activate the transcription factor CREB (cAMP response element-binding protein). Activated CREB can modulate the expression of genes involved in inflammation. Furthermore, increased cAMP levels can interfere with the pro-inflammatory NF-κB signaling pathway. In the context of the CIA model, the antagonism of this pathway by this compound reverses the suppression of Th1 and Th17 cells.
References
- 1. mdpi.com [mdpi.com]
- 2. TGR5 deficiency activates antitumor immunity in non-small cell lung cancer via restraining M2 macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. TGR5 activation inhibits atherosclerosis by reducing macrophage inflammation and lipid loading - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Bifidobacterium pseudocatenulatum-Mediated Bile Acid Metabolism to Prevent Rheumatoid Arthritis via the Gut-Joint Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Pharmacology of SBI-115
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the pharmacology of SBI-115, a selective antagonist of the Takeda G protein-coupled receptor 5 (TGR5). The information is compiled from publicly available scientific literature and presented in a structured format to facilitate understanding and further research.
Core Concepts: Mechanism of Action and Pharmacological Effects
This compound is an experimental drug that acts as a potent and selective antagonist for the G protein-coupled bile acid receptor 1 (GPBAR1), more commonly known as TGR5.[1] By binding to TGR5, this compound blocks the downstream signaling cascades typically initiated by the receptor's endogenous ligands, bile acids.
The primary mechanism of action of this compound is the inhibition of the TGR5-mediated activation of Gαs protein, which in turn prevents the stimulation of adenylyl cyclase. This blockade results in a decrease in the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).[2] The reduction in cAMP levels modulates the activity of downstream effectors such as Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC), leading to the observed physiological effects.
The pharmacological effects of this compound have been demonstrated in various preclinical models, where it has been shown to:
-
Reduce intracellular cAMP levels in cystic cholangiocytes.[3][4]
-
Exhibit beneficial effects in animal models of polycystic liver disease and some forms of cancer.[1]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound, providing insights into its potency and efficacy in various experimental settings.
| Parameter | Value | Cell Line | Assay Description | Reference |
| IC₅₀ | ~120 nM | HEK293 | Inhibition of TGR5-mediated cAMP accumulation |
Table 1: In Vitro Potency of this compound
| Cell Line | Treatment | Observed Effect | Reference |
| Cystic Cholangiocytes | 100-200 µM this compound | Inhibition of proliferation | [5] |
| HCT116 and SW480 | 100 µM this compound pre-treatment for 24h, followed by UDCA for 36h | Abolished UDCA-induced inhibition of cell growth | [3] |
| PANC-1 | 10 µM this compound | Decreased cell viability and GPBAR1 protein levels | [5] |
Table 2: In Vitro Cellular Effects of this compound
| Animal Model | Dosage and Administration | Observed Effect | Reference |
| Mouse model of collagen-induced arthritis | 80 mg/kg | Prevented B. pseudocatenulatum-induced decreases in serum levels of IFN-γ and IL-17A | [5] |
Table 3: In Vivo Efficacy of this compound
Signaling Pathways Modulated by this compound
The primary signaling pathway affected by this compound is the TGR5-cAMP pathway. However, downstream of cAMP, and in different cellular contexts, other signaling cascades can be influenced.
TGR5-cAMP Signaling Pathway
Activation of TGR5 by bile acids leads to the activation of Gαs, which in turn stimulates adenylyl cyclase to produce cAMP. This increase in cAMP activates PKA and EPAC, leading to various cellular responses. This compound, as a TGR5 antagonist, blocks this entire cascade at its origin.
Other Modulated Signaling Pathways
In specific contexts, such as the immune response, this compound has been noted to influence other key signaling pathways, including NF-κB, PI3K/AKT, and PKC/P38 MAPK. The antagonism of TGR5 by this compound can lead to an increase in the expression of phosphorylated IκBα (p-IKBα), which would subsequently modulate NF-κB activity.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacology of this compound.
Radioligand Competitive Binding Assay for TGR5
This protocol outlines a general method for determining the binding affinity (Ki) of a test compound like this compound to the TGR5 receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the TGR5 receptor.
Materials:
-
Cell membranes prepared from cells overexpressing human TGR5.
-
Radiolabeled TGR5 ligand (e.g., ³H-labeled bile acid analog).
-
This compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
Cell membranes containing TGR5.
-
Serial dilutions of this compound or vehicle control.
-
Radiolabeled TGR5 ligand at a concentration close to its Kd.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled TGR5 ligand) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
HTRF cAMP Accumulation Assay
This protocol describes a method to measure the inhibition of agonist-induced cAMP production by this compound.
Objective: To determine the IC₅₀ of this compound for the inhibition of TGR5-mediated cAMP production.
Materials:
-
HEK293 cells stably expressing human TGR5.
-
TGR5 agonist (e.g., a bile acid like Taurolithocholic acid - TLCA).
-
This compound.
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA, pH 7.4).
-
HTRF cAMP detection kit (containing cAMP-d2 and anti-cAMP cryptate).
-
384-well low-volume white plates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Plating: Seed the TGR5-expressing HEK293 cells into the 384-well plates and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in stimulation buffer. Also, prepare the TGR5 agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Cell Treatment:
-
Remove the culture medium from the cells.
-
Add the this compound dilutions to the wells and pre-incubate for a short period (e.g., 15-30 minutes).
-
Add the TGR5 agonist to all wells except the basal control.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's protocol.
-
Incubate at room temperature for 60 minutes.
-
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm).
-
Convert the ratio to cAMP concentration using a standard curve.
-
Plot the percentage inhibition of the agonist response against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model to determine the IC₅₀ value.
-
References
The TGR5 Antagonist SBI-115: A Technical Guide to its Impact on Macrophage Polarization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Macrophages, key cells of the innate immune system, exhibit remarkable plasticity, polarizing into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes in response to microenvironmental cues. This polarization is a critical determinant in the progression of various diseases, including cancer and inflammatory disorders. The G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5, has emerged as a significant regulator of macrophage function. This technical guide provides an in-depth analysis of the small molecule TGR5 antagonist, SBI-115, and its profound effects on macrophage polarization. We will detail the underlying signaling pathways, present available quantitative data on its impact on macrophage markers, and provide comprehensive experimental protocols for studying these effects. This document serves as a resource for researchers investigating immunomodulatory therapies targeting macrophage function.
Introduction: Macrophage Polarization and the Role of TGR5
Macrophages are broadly categorized into two main phenotypes:
-
M1 (Classically Activated) Macrophages: Typically induced by microbial products (e.g., lipopolysaccharide, LPS) and pro-inflammatory cytokines (e.g., IFN-γ), M1 macrophages are characterized by the production of pro-inflammatory cytokines such as IL-1β, TNF-α, and inducible nitric oxide synthase (iNOS). They play a crucial role in host defense against pathogens and in anti-tumor immunity.
-
M2 (Alternatively Activated) Macrophages: Induced by cytokines like IL-4 and IL-13, M2 macrophages are involved in tissue repair, immune suppression, and tumor promotion. They are characterized by the expression of markers like Arginase-1 (ARG-1), CD206, and the production of anti-inflammatory cytokines such as IL-10.
The Takeda G protein-coupled receptor 5 (TGR5) is a cell surface receptor for bile acids that has been identified as a key modulator of macrophage phenotype. Activation of TGR5 in macrophages has been shown to promote an anti-inflammatory, M2-like phenotype. This has significant implications in diseases like cancer, where tumor-associated macrophages (TAMs) often exhibit an M2-like state, contributing to an immunosuppressive tumor microenvironment (TME) and promoting tumor growth.[1]
This compound is a potent and selective antagonist of TGR5.[1] By inhibiting TGR5 signaling, this compound presents a therapeutic strategy to reprogram macrophages from a pro-tumoral M2 phenotype towards an anti-tumoral M1 phenotype.
The TGR5 Signaling Pathway in Macrophage Polarization
The primary mechanism by which TGR5 influences macrophage polarization is through the cyclic AMP (cAMP) signaling pathway. Upon activation by its ligands (e.g., bile acids), TGR5 couples to Gαs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. This elevation in cAMP activates downstream signaling cascades, including the phosphorylation and activation of STAT3 (Signal Transducer and Activator of Transcription 3) and STAT6.[1] These transcription factors are known to be critical drivers of M2 polarization, promoting the expression of M2-associated genes like Arg1 and Il10.[1]
This compound, as a TGR5 antagonist, blocks this entire cascade at its origin. By preventing TGR5 activation, it inhibits the production of cAMP and the subsequent phosphorylation of STAT3 and STAT6, thereby suppressing the M2 polarization program.[1]
Quantitative Effects of this compound on Macrophage Polarization
This compound treatment has been demonstrated to effectively shift the balance from M2 to M1 macrophage polarization, particularly in the context of a tumor microenvironment. The following tables summarize the observed effects of this compound on key M1 and M2 markers in bone marrow-derived macrophages (BMDMs) and the human monocytic cell line U937, when stimulated with tumor cell conditioned medium (CM).
Table 1: Effect of this compound on M2 Macrophage Markers (mRNA Expression)
| Cell Type | Stimulus | Marker | Observed Effect of this compound | Reference |
| BMDM | LLC-CM | Arg-1 | Significant Decrease (log2 scale) | [1] |
| BMDM | LLC-CM | Il-10 | Significant Decrease (log2 scale) | [1] |
| U-937 | A549-CM | ARG-1 | Significant Decrease (log2 scale) | [1] |
| U-937 | A549-CM | IL-10 | Significant Decrease (log2 scale) | [1] |
| U-937 | H1299-CM | ARG-1 | Significant Decrease (log2 scale) | [1] |
| U-937 | H1299-CM | IL-10 | Significant Decrease (log2 scale) | [1] |
Table 2: Effect of this compound on M1 Macrophage Markers (mRNA Expression)
| Cell Type | Stimulus | Marker | Observed Effect of this compound | Reference |
| BMDM | LLC-CM | Il1-β | Increased Expression (log2 scale) | [1] |
| BMDM | LLC-CM | iNos | Increased Expression (log2 scale) | [1] |
| U-937 | A549-CM | IL1-β | Increased Expression (log2 scale) | [1] |
| U-937 | A549-CM | iNOS | Increased Expression (log2 scale) | [1] |
| U-937 | H1299-CM | IL1-β | Increased Expression (log2 scale) | [1] |
| U-937 | H1299-CM | iNOS | Increased Expression (log2 scale) | [1] |
Functional Consequences of this compound Treatment
The shift in macrophage polarization induced by this compound translates into significant functional changes that favor an anti-tumor immune response.
Table 3: Functional Effects of this compound on Macrophages
| Function | Cell Type | Stimulus | Observed Effect of this compound | Reference |
| Phagocytosis of Tumor Cells | BMDM | LLC-CM | Increased Phagocytic Capacity | [1] |
| Tumor Cell Migration/Invasion | LLC cells | Co-culture with CM-treated BMDMs | Strong Inhibition (dose-dependent) | [1] |
| CD8+ T Cell Activation | CD8+ T cells | Co-culture with CM-treated BMDMs | Increased Granzyme B expression | [1] |
| CD8+ T Cell Cytokine Production | CD8+ T cells | Co-culture with M2-macrophages | Upregulated TNF-α and IFN-γ | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effect of this compound on macrophage polarization.
Cell Culture and Reagents
-
Cell Lines:
-
Murine Lewis Lung Carcinoma (LLC)
-
Human non-small cell lung cancer cell lines (A549, H1299)
-
Human monocytic cell line (U937)
-
-
Primary Cells:
-
Bone Marrow-Derived Macrophages (BMDMs) from C57BL/6J mice.
-
-
Reagents:
-
This compound: Purchased from a commercial supplier (e.g., MedChemExpress) and dissolved in DMSO.
-
Phorbol 12-myristate 13-acetate (PMA): For differentiation of U937 monocytes into macrophage-like cells.
-
Recombinant Murine M-CSF: For differentiation of bone marrow cells into BMDMs.
-
Preparation of Tumor Conditioned Medium (CM)
-
Culture tumor cells (LLC, A549, H1299) to 80-90% confluency.
-
Wash the cells with PBS and replace the growth medium with serum-free medium.
-
Incubate for 48 hours.
-
Collect the supernatant, centrifuge to remove cell debris, and filter through a 0.22 µm filter.
-
Store the CM at -80°C until use.
Macrophage Differentiation and Polarization
-
BMDM Differentiation:
-
Isolate bone marrow cells from the femurs and tibias of mice.
-
Culture the cells in DMEM supplemented with 10% FBS, 1% penicillin/streptomycin, and 20 ng/mL M-CSF for 7 days.
-
-
U937 Differentiation:
-
Culture U937 cells in RPMI-1640 medium.
-
Induce differentiation by treating with 100 ng/mL PMA for 48 hours.
-
-
This compound Treatment and Polarization:
-
Pre-treat the differentiated macrophages (BMDMs or U937) with this compound (e.g., 10 µM) for 2 hours.
-
Remove the medium and add the prepared tumor CM.
-
Incubate for the desired time (e.g., 6 hours for qPCR, 48 hours for functional assays).
-
Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Isolate total RNA from treated macrophages using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: Synthesize cDNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a SYBR Green master mix and primers specific for M1 and M2 markers.
-
M1 Markers: Il1b, Nos2
-
M2 Markers: Arg1, Il10
-
Housekeeping Gene: Actb (β-actin)
-
-
Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene and the control (CM-treated without this compound) group.
Phagocytosis Assay
-
Label tumor cells (e.g., LLC) with a fluorescent dye such as CFSE.
-
Co-culture the treated macrophages with the CFSE-labeled tumor cells for 2-4 hours.
-
Harvest the cells and stain for a macrophage-specific surface marker (e.g., F4/80 for BMDMs).
-
Analyze by flow cytometry, quantifying the percentage of F4/80-positive cells that are also CFSE-positive.
Conclusion and Future Directions
This compound is a valuable research tool for investigating the role of TGR5 in macrophage biology. The available data strongly indicate that by antagonizing TGR5, this compound can effectively reprogram macrophages from a pro-tumoral M2 phenotype to an anti-tumoral M1 phenotype. This shift is characterized by changes in gene expression and is accompanied by enhanced anti-tumor functions, including increased phagocytosis and T-cell activation.
Future research should focus on:
-
Elucidating the full spectrum of genes regulated by the TGR5-cAMP-STAT3/STAT6 axis in macrophages.
-
Investigating the efficacy of this compound in a broader range of disease models where macrophage polarization plays a key role, such as fibrosis and metabolic diseases.
-
Exploring the potential of this compound in combination with other immunotherapies, such as checkpoint inhibitors, to enhance anti-tumor responses.
This technical guide provides a solid foundation for researchers to design and execute experiments aimed at further understanding and harnessing the therapeutic potential of TGR5 inhibition in modulating macrophage function.
References
An In-depth Technical Guide to the Chemical Properties and Structure of SBI-115
SBI-115 is a novel and selective small-molecule antagonist for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[1][2] It is widely utilized in scientific research to investigate the physiological and pathological roles of the TGR5 signaling pathway.[3] This compound has been instrumental in studies related to polycystic liver disease (PLD), certain cancers, metabolic disorders, and inflammatory responses.[2][3] this compound functions by blocking the activation of TGR5 by bile acids, thereby inhibiting the downstream Gαs-cAMP signaling cascade.[4]
Chemical Properties and Structure
The chemical and physical properties of this compound are summarized below, providing a comprehensive overview for researchers and drug development professionals.
| Property | Value | Source |
| IUPAC Name | 3-methylphenyl 5-chloro-2-(ethylsulfonyl)-4-pyrimidinecarboxylate | |
| Alternate Name | 5-chloro-2-(ethylsulfonyl)-4-pyrimidinecarboxylic acid 3-methylphenyl ester | [2] |
| CAS Number | 882366-16-7 | |
| Molecular Formula | C₁₄H₁₃ClN₂O₄S | [1][5] |
| Molecular Weight | 340.78 g/mol | [1][5] |
| Exact Mass | 340.0285 | [1] |
| Elemental Analysis | C: 49.34%; H: 3.85%; Cl: 10.40%; N: 8.22%; O: 18.78%; S: 9.41% | [1] |
| Appearance | White to beige solid powder | |
| Purity | ≥98% (HPLC) | |
| SMILES | CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)OC2=CC=CC(=C2)C)Cl | [5] |
| InChI Key | IJPXOPBVXVPPEW-UHFFFAOYSA-N | [1][5] |
| Solubility | DMSO: 68 mg/mL (199.54 mM); Acetonitrile: Soluble; Water: Insoluble; Ethanol: Insoluble | [2][6] |
| Storage | Powder: 3 years at -20°C; In solvent: 1 year at -80°C, 1 month at -20°C | [6][7] |
Mechanism of Action
This compound is a competitive antagonist of the TGR5 receptor.[8] In various cell types, particularly cholangiocytes implicated in Polycystic Liver Disease, TGR5 activation by bile acid agonists like taurolithocholic acid (TLCA) triggers a signaling cascade.[2][4] This involves the coupling of TGR5 to a Gαs protein, which in turn activates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP).[4] Elevated intracellular cAMP levels promote cellular proliferation and cyst growth.[4] this compound blocks the initial step of this pathway by preventing agonist binding to TGR5, thereby abolishing the downstream increase in cAMP and inhibiting the associated pathological processes.[4]
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
In Vitro Cell Proliferation (MTT Assay)
This protocol is used to measure the effect of this compound on cell viability and proliferation.
Methodology:
-
Cell Culture: HCT116 and SW480 cells are cultured in appropriate media.
-
Pre-treatment: Cells are pre-treated with 100 µM this compound for 24 hours.[6]
-
Treatment: Following pre-treatment, cells are treated with an agonist, such as Ursodeoxycholic acid (UDCA), for 36 hours.[6]
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a specified period, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance of the solution using a microplate reader at a specific wavelength (typically 570 nm).
-
-
Analysis: Cell proliferation is quantified based on the absorbance values, which correlate with the number of viable cells. The effect of this compound is determined by comparing the proliferation rates of treated cells to controls.[6]
Measurement of Intracellular cAMP Levels (ELISA)
This protocol measures the ability of this compound to inhibit agonist-induced cAMP production.
Methodology:
-
Cell Seeding: Seed IPEC-J2 cells at a density of 1 x 10⁶ cells per well.[9]
-
Treatment: Wash cells with PBS. Treat cells with the appropriate compounds (e.g., 100 µM HDCA as an agonist, 20 µM this compound as an antagonist, or DMSO as a control) in DMEM for 1.5 to 2 hours.[9]
-
Cell Lysis: Collect the cells and subject them to three freeze-thaw cycles at -80°C to ensure complete cell lysis and release of intracellular contents.[9]
-
Supernatant Collection: Centrifuge the lysate at 1,500 x g for 10 minutes to pellet cell debris. Collect the supernatant, which contains the intracellular cAMP.[9]
-
ELISA: Quantify the cAMP concentration in the supernatant using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Analysis: Compare cAMP levels between different treatment groups to determine the inhibitory effect of this compound on agonist-induced cAMP production.[9]
In Vivo Formulations
Proper formulation is critical for in vivo studies to ensure bioavailability.
Oral Administration:
-
Vehicle: Carboxymethylcellulose sodium (CMC-Na).
-
Preparation: To create a 5 mg/mL homogeneous suspension, add 5 mg of this compound to 1 mL of CMC-Na solution and mix evenly.[6]
Intraperitoneal/Intravenous Injection:
-
Vehicle: A solution containing 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O.[6]
-
Preparation (for a 3.4 mg/mL solution):
-
Create a 68 mg/mL stock solution of this compound in fresh DMSO.
-
Take 50 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix until clear.
-
Add 50 µL of Tween 80 to the mixture and mix until clear.
-
Add 500 µL of ddH₂O to bring the final volume to 1 mL.
-
The mixed solution should be used immediately for optimal results.[6]
-
References
- 1. medkoo.com [medkoo.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. TGR5 contributes to hepatic cystogenesis in rodents with polycystic liver diseases via cAMP/Gαs signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. americanelements.com [americanelements.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | Lactobacillus reuteri-derived HDCA suppresses PEDV replication while alleviating virus-triggered inflammation in piglets [frontiersin.org]
An In-depth Technical Guide to SBI-115 for Studying Bile Acid Receptor Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of SBI-115, a potent and selective antagonist for the G protein-coupled bile acid receptor 1 (GPBAR1), commonly known as TGR5.[1][2] this compound serves as a critical pharmacological tool for elucidating the multifaceted roles of TGR5 in metabolic regulation, inflammatory signaling, and disease pathogenesis.[3] This document details its mechanism of action, summarizes key quantitative data, provides experimental protocols, and visualizes complex biological and experimental workflows.
Core Concepts: TGR5 and its Antagonist this compound
TGR5 is a cell surface receptor that is activated by bile acids, which are now recognized not just as digestive aids but as complex signaling molecules.[4][5][6][7] Upon activation, TGR5 typically couples with a Gαs protein, leading to the activation of adenylyl cyclase, which in turn elevates intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[8][9] This signaling cascade influences a wide array of physiological processes, including energy expenditure, glucose homeostasis, and inflammatory responses.[5][8][9][10]
This compound is an experimental drug that functions as a selective antagonist of TGR5.[1][2][3] By binding to the receptor, it blocks the activation by bile acids and subsequently inhibits the downstream signaling pathways, primarily the Gs protein-mediated accumulation of cAMP.[3] This makes this compound an invaluable tool for investigating the physiological and pathological functions of TGR5.[1][3]
Mechanism of Action: TGR5 Signaling and this compound Inhibition
The primary mechanism of TGR5 activation involves the Gαs-cAMP-PKA pathway.[8][9] As illustrated below, bile acids bind to TGR5, triggering a conformational change that activates the associated Gαs protein. This leads to a cascade of events culminating in a cellular response. This compound competitively binds to TGR5, preventing bile acid-induced activation and halting the signaling cascade before it begins.
Quantitative Data Summary
This compound has been characterized in various in vitro models. The following table summarizes its efficacy and key parameters from published studies.
| Parameter | Model System | Conditions | Result | Reference |
| IC₅₀ | HEK293 cells expressing human TGR5 | TGR5-mediated cAMP accumulation assay | ~120 nM | [3] |
| IC₅₀ (Bioavailability Concern) | In vitro assay | Not specified | 1 µM | [11] |
| Inhibition of Proliferation | shRNA-transfected ADPKD cholangiocytes | Pre-treated with Taurolithocholic acid (TLCA) | 32-48% inhibition at 100-200 µM | [12][13] |
| Inhibition of Spheroid Growth | ADPKD cholangiocyte spheroids | TLCA-stimulated growth | ~30% reduction at 100-200 µM | [13] |
| Inhibition of cAMP Levels | ADPKD cholangiocytes | TLCA-stimulated | ~30% reduction at 100-200 µM | [13] |
| Effect on Cell Viability | PANC-1 pancreatic cancer cells | 24-hour treatment | Decreased viability at 10 µM | [2] |
Key Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for common assays used to characterize the function of this compound.
Cell Proliferation Assay
This protocol is used to assess the effect of this compound on the growth of cells in culture.
-
Method 1: MTT Assay [14]
-
Cell Seeding: Plate cells (e.g., HCT116, SW480) in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with 100 µM this compound for 24 hours.[14]
-
Stimulation: Add a TGR5 agonist (e.g., Ursodeoxycholic acid - UDCA) and incubate for an additional 36 hours.[14]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Method 2: CellTiter 96® AQueous One Solution Cell Proliferation Assay [15]
-
Cell Seeding: Seed cholangiocytes (2,500 cells/well) in a 96-well plate and grow for 24-48 hours.[15]
-
Treatment: Treat cells with TGR5 agonists and/or this compound (100-200 µM) for 24 hours.[15]
-
Reagent Addition: Add CellTiter 96® reagent to each well and incubate for 1-4 hours.
-
Measurement: Record the absorbance at 490 nm. Proliferation is expressed as a percentage change compared to untreated controls.[15]
-
cAMP Measurement Assay
This assay quantifies the intracellular levels of cyclic AMP, a key second messenger in the TGR5 pathway.
-
Method: Bridge-It cAMP Designer Assay [15]
-
Cell Seeding: Plate cholangiocytes (10,000 cells/well) in a suitable plate format.[15]
-
Treatment: Incubate the cells with TGR5 agonists (e.g., TLCA, 25 µM) and/or this compound (100-200 µM) for a short duration (15-30 minutes).[15]
-
Cell Lysis: Lyse the cells according to the assay kit manufacturer's instructions to release intracellular contents.
-
cAMP Detection: Perform the competitive binding assay as per the Bridge-It protocol. The signal generated is inversely proportional to the amount of cAMP in the sample.
-
Measurement: Read the output on a suitable plate reader.
-
In Vivo Administration
This provides a general guideline for preparing this compound for use in animal models.
-
Formulation for Injection [14]
-
Prepare a stock solution of this compound in fresh DMSO (e.g., 68 mg/mL).[14]
-
Sequentially add the following solvents, ensuring the solution is clear after each addition: 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O.[14]
-
The final concentration should be adjusted based on the required dosage (e.g., 80 mg/kg in a mouse model of arthritis).[2]
-
The solution should be prepared fresh and used immediately for optimal results.[14]
-
Experimental and Logical Workflows
Visualizing workflows can clarify complex experimental designs and logical connections.
Applications in Research
This compound has been instrumental in demonstrating the role of TGR5 in various disease models.
-
Polycystic Liver Disease (PLD): Studies have shown that TGR5 contributes to hepatic cystogenesis.[12][13] this compound effectively reduces the proliferation of cystic cholangiocytes and inhibits the growth of cyst-like spheroids in vitro, highlighting TGR5 as a potential therapeutic target for PLD.[13][16]
-
Cancer: The role of TGR5 in cancer is complex. In pancreatic cancer cells, this compound has been shown to decrease cell viability and proliferation.[2][17] This suggests that antagonizing TGR5 could be a therapeutic strategy in certain cancers.
-
Inflammation: In a mouse model of collagen-induced arthritis, this compound prevented decreases in serum levels of pro-inflammatory cytokines like IFN-γ and IL-17A, indicating a role for TGR5 in modulating inflammatory responses.[2]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. medkoo.com [medkoo.com]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. Mechanism of action of the bile acid receptor TGR5 in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology of Bile Acid Receptors: Evolution of Bile Acids from Simple Detergents to Complex Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. TGR5 Signaling in Hepatic Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. TGR5-mediated bile acid sensing controls glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. TGR5 contributes to hepatic cystogenesis in rodents with polycystic liver diseases via cAMP/Gαs signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. This compound | GPCR19 | TargetMol [targetmol.com]
- 16. axonmedchem.com [axonmedchem.com]
- 17. researchgate.net [researchgate.net]
Unveiling the Antagonistic Action of SBI-115 on GPCR19: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 19 (GPCR19), also known as TGR5 or the G protein-coupled bile acid receptor 1 (GPBAR1), has emerged as a significant therapeutic target for a range of metabolic and inflammatory diseases. Its activation by bile acids triggers a cascade of downstream signaling events, primarily through the Gαs protein and subsequent production of cyclic adenosine (B11128) monophosphate (cAMP).[1] The modulation of this pathway has garnered considerable interest in drug discovery. SBI-115 is a small molecule that has been identified as a potent and selective antagonist of GPCR19.[2][3] This technical guide provides an in-depth overview of the antagonism of GPCR19 by this compound, consolidating available quantitative data, detailing experimental protocols, and visualizing the core signaling pathways and experimental workflows.
Mechanism of Action
This compound exerts its antagonistic effect by binding to GPCR19 and preventing its activation by agonists, such as bile acids like taurolithocholic acid (TLCA). This blockade of receptor activation inhibits the associated Gαs protein-mediated signaling cascade, leading to a reduction in intracellular cAMP accumulation.[4] The diminished cAMP levels, in turn, affect downstream cellular processes, most notably a decrease in cell proliferation, which has been observed in various cell types, including cholangiocytes and pancreatic cancer cells.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for the antagonistic activity of this compound.
| Parameter | Value | Cell Line | Assay | Reference |
| IC₅₀ (cAMP Accumulation) | ~120 nM | HEK293 cells expressing human TGR5 | cAMP Accumulation Assay | |
| IC₅₀ (Functional Assay) | 1 µM | Not Specified | Not Specified | [7] |
Table 1: In Vitro Potency of this compound
| Cell Line | Treatment | Effect | Concentration | Reference |
| shRNA-transfected ADPKD cholangiocytes | Pre-treated with TLCA, then this compound for 24 hours | 32-48% inhibition of proliferation | 100-200 µM | [8] |
| Cystic Cholangiocytes | This compound treatment | ~30% decrease in cAMP levels | Not Specified | [5] |
| Cystic Cholangiocytes | This compound treatment | 20-33% decrease in cell proliferation | Not Specified | [9] |
| PANC-1 and BXPC3 pancreatic cancer cells | This compound treatment | Decreased cell proliferation | Not Specified | [6] |
Table 2: Cellular Effects of this compound
Experimental Protocols
cAMP Measurement Assay (HTRF-Based)
This protocol outlines a general procedure for measuring changes in intracellular cAMP levels in response to GPCR19 antagonism by this compound, based on Homogeneous Time-Resolved Fluorescence (HTRF) technology.
Materials:
-
Cells expressing GPCR19 (e.g., HEK293-TGR5)
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
GPCR19 agonist (e.g., Taurolithocholic acid - TLCA)
-
This compound
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
HTRF cAMP assay kit (containing d2-labeled cAMP and anti-cAMP cryptate)
-
384-well white assay plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation: Culture cells to an optimal density. On the day of the assay, harvest the cells and resuspend them in assay buffer containing a PDE inhibitor to a predetermined concentration.
-
Antagonist Addition: Dispense 5 µL of the cell suspension into each well of a 384-well plate. Add 5 µL of varying concentrations of this compound (or vehicle control) to the appropriate wells.
-
Incubation: Incubate the plate at room temperature for a pre-determined time (e.g., 30 minutes) to allow the antagonist to bind to the receptor.
-
Agonist Stimulation: Add 5 µL of a fixed concentration of the GPCR19 agonist (e.g., TLCA at its EC₈₀ concentration) to all wells except the negative control.
-
Second Incubation: Incubate the plate at room temperature for a specified duration (e.g., 30 minutes) to allow for agonist-induced cAMP production.
-
Lysis and Detection: Add 5 µL of the HTRF lysis buffer containing the d2-labeled cAMP, followed by 5 µL of the anti-cAMP cryptate solution to each well.
-
Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light, to allow the immunoassay to reach equilibrium.
-
Data Acquisition: Read the plate on an HTRF-compatible reader at emission wavelengths of 665 nm and 620 nm following excitation at 320 nm. The HTRF signal is inversely proportional to the amount of cAMP produced.
-
Data Analysis: Calculate the ratio of the fluorescence at 665 nm to that at 620 nm. Plot the antagonist concentration versus the HTRF signal to determine the IC₅₀ value.
Cell Proliferation Assay (MTT-Based)
This protocol describes a general method for assessing the effect of this compound on the proliferation of cholangiocytes using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cholangiocytes (e.g., primary human cholangiocytes or a relevant cell line)
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cholangiocytes into a 96-well plate at a predetermined density (e.g., 2,500 cells/well) in 100 µL of complete culture medium and incubate for 24-48 hours.
-
Treatment: After cell attachment, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only) from all readings. Express the results as a percentage of the vehicle-treated control to determine the effect of this compound on cell proliferation.
Visualizations
Signaling Pathway
GPCR19 signaling and this compound antagonism.
Experimental Workflow: cAMP Assay
Workflow for a HTRF-based cAMP assay.
Experimental Workflow: Cell Proliferation (MTT) Assay
Workflow for an MTT cell proliferation assay.
In Vivo Studies and Pharmacokinetics
While this compound has demonstrated clear antagonistic effects in in vitro models, its application in vivo has been limited due to poor bioavailability.[7] This has led to the development of more potent and bioavailable analogs. Nevertheless, the initial findings with this compound were crucial in validating GPCR19 as a therapeutic target for conditions such as polycystic liver disease.[4] In rodent models of polycystic liver disease, the antagonism of GPCR19 has been shown to reduce hepatic cystogenesis.[10] For any potential in vivo evaluation of this compound, careful consideration of its formulation would be necessary to overcome its pharmacokinetic limitations.
Conclusion
This compound is a valuable pharmacological tool for studying the physiological and pathological roles of GPCR19. Its ability to potently and selectively antagonize the receptor has provided significant insights into the downstream consequences of GPCR19 signaling, particularly in the context of cell proliferation and cAMP-mediated pathways. While its direct therapeutic potential may be hampered by its pharmacokinetic properties, this compound remains a cornerstone for the continued development of novel GPCR19 antagonists with improved drug-like characteristics for the treatment of metabolic and proliferative disorders. This guide provides a comprehensive summary of the technical information available on this compound to aid researchers in their exploration of GPCR19 antagonism.
References
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. rcsb.org [rcsb.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. TGR5 contributes to hepatic cystogenesis in rodents with polycystic liver diseases via cAMP/Gαs signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TGR5 contributes to hepatic cystogenesis in rodents with polycystic liver diseases through cyclic adenosine monophosphate/Gαs signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Methodological & Application
Application Notes and Protocols for SBI-115 in In Vitro Studies
Introduction
SBI-115 is a potent and selective antagonist of the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[1][2] It is a valuable research tool for investigating the physiological and pathological roles of TGR5 signaling. In vitro, this compound has been demonstrated to inhibit TGR5-mediated downstream effects, such as cyclic adenosine (B11128) monophosphate (cAMP) production and cell proliferation, in various cell types.[1][3][4] These application notes provide detailed protocols for utilizing this compound in in vitro settings to study its effects on cell signaling and function.
Mechanism of Action
This compound functions as a competitive antagonist at the TGR5 receptor. TGR5 is a G protein-coupled receptor that, upon activation by bile acids, stimulates Gαs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. This signaling cascade is implicated in various cellular processes, including cell proliferation and cystogenesis in polycystic liver disease.[4] By blocking the TGR5 receptor, this compound prevents the binding of agonists like taurolithocholic acid (TLCA) and consequently inhibits the downstream cAMP signaling pathway.[1][4][5]
Data Presentation
Table 1: In Vitro Activity of this compound
| Cell Line | Assay Type | Agonist (Concentration) | This compound Concentration | Incubation Time | Observed Effect | Reference |
| ADPKD Cholangiocytes | Cell Proliferation | TLCA | 100-200 µM | 24 hours | Inhibition of TLCA-induced proliferation by 32-48% | [4][6] |
| ADPKD Cholangiocytes | Cholangiocyte Spheroid Growth | TLCA | 100-200 µM | Not Specified | Reduction in TLCA-induced spheroid growth by ~30% | [4] |
| ADPKD Cholangiocytes | cAMP Levels | TLCA | 100-200 µM | 15-30 minutes | Reduction in TLCA-induced cAMP levels by ~30% | [4][7] |
| HCT116, SW480 | Cell Proliferation (MTT Assay) | UDCA | 100 µM | 24 hours (pretreatment) | Abolished UDCA-induced inhibition of cell growth | [3] |
| PANC-1 | Cell Viability | Not Specified | 10 µM | Not Specified | Decreased cell viability | [1] |
| PANC-1, BXPC3 | Cell Proliferation (CCK-8, Colony Formation) | Not Specified | Not Specified | Not Specified | Decreased cell proliferation | [8] |
| HEK293 (expressing human TGR5) | cAMP Accumulation | Not Specified | IC₅₀ ≈ 120 nM | Not Specified | Inhibition of TGR5-mediated cAMP accumulation | [5] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTT Assay)
This protocol is adapted from studies on HCT116 and SW480 cells.[3]
Materials:
-
HCT116 or SW480 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Ursodeoxycholic acid (UDCA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multiskan plate reader
Procedure:
-
Seed HCT116 or SW480 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Pretreat the cells with 100 µM this compound for 24 hours.
-
Following pretreatment, treat the cells with UDCA for 36 hours. Include appropriate controls (vehicle control, this compound alone, UDCA alone).
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a Multiskan plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: cAMP Measurement Assay
This protocol is based on studies in cholangiocytes.[7]
Materials:
-
Cholangiocytes (e.g., ADPKD cholangiocytes)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
TGR5 agonist (e.g., Taurolithocholic acid - TLCA, 25 µM)
-
cAMP assay kit (e.g., Bridge-It cAMP designer cAMP assay)
-
24-well plates
Procedure:
-
Seed cholangiocytes in 24-well plates at a density of 10,000 cells/well and culture until they reach the desired confluency.
-
Pre-incubate the cells with this compound (100 µM or 200 µM) for a specified duration (e.g., 30 minutes).
-
Stimulate the cells with a TGR5 agonist (e.g., 25 µM TLCA) for 15-30 minutes. Include appropriate controls (vehicle, this compound alone, TLCA alone).
-
Lyse the cells according to the instructions of the cAMP assay kit.
-
Measure the intracellular cAMP levels using the assay kit and a suitable plate reader.
-
Normalize cAMP levels to the total protein concentration in each sample.
Protocol 3: Cholangiocyte Spheroid Growth Assay
This protocol is based on in vitro 3D culture models of cholangiocytes.[4]
Materials:
-
Cholangiocytes (e.g., ADPKD cholangiocytes)
-
Matrigel or other suitable extracellular matrix
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
TGR5 agonist (e.g., TLCA)
-
Microscopy imaging system
Procedure:
-
Prepare a single-cell suspension of cholangiocytes.
-
Embed the cells in Matrigel in a suitable culture plate (e.g., 24-well plate).
-
Allow the Matrigel to solidify, then add complete culture medium.
-
Culture the cells for several days to allow for the formation of spheroids.
-
Treat the spheroids with this compound (100-200 µM) in the presence or absence of a TGR5 agonist (e.g., TLCA). Include appropriate controls.
-
Monitor spheroid growth over time by capturing images using a microscope.
-
Quantify the spheroid size (e.g., area or volume) using image analysis software.
Mandatory Visualizations
Caption: this compound mechanism of action.
Caption: MTT cell proliferation assay workflow.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. TGR5 contributes to hepatic cystogenesis in rodents with polycystic liver diseases via cAMP/Gαs signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | GPCR19 | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: SBI-115 Dissolution for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the dissolution and use of SBI-115 in cell culture experiments. This compound is a potent and selective antagonist of the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5[1][2]. By blocking TGR5, this compound inhibits the downstream Gs protein-mediated signaling cascade, preventing the accumulation of cyclic AMP (cAMP)[3][4]. This mechanism makes this compound a valuable tool for studying bile acid-mediated metabolic and immune pathways, and it has shown potential in preclinical models of polycystic liver disease and certain cancers[2][3].
Data Presentation: Solubility and Storage of this compound
Proper dissolution and storage of this compound are critical for obtaining reliable and reproducible experimental results. The following table summarizes the solubility of this compound in various solvents and provides recommended storage conditions.
| Parameter | Solvent/Condition | Value | Source |
| Solubility | DMSO | 68 mg/mL (199.54 mM) | [5] |
| 100 mg/mL (293.44 mM) (ultrasonication may be needed) | [6] | ||
| 150 mg/mL (440.17 mM) (sonication is recommended) | [7] | ||
| 2 mg/mL (clear solution) | [4] | ||
| Water | Insoluble | [5] | |
| Ethanol | Insoluble | [5] | |
| Acetonitrile | Soluble | [1] | |
| Storage (Powder) | -20°C | ≥ 3 years | [5][6][7] |
| 4°C | 2 years | [6] | |
| Storage (Stock Solution in DMSO) | -80°C | 1 year | [5][7] |
| -20°C | 1 month | [5][6] |
Note: It is crucial to use fresh, anhydrous DMSO for preparing stock solutions, as moisture can reduce the solubility of this compound[5]. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for storage[5].
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound, which can be further diluted to the desired working concentration for cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Optional: Water bath sonicator
Procedure:
-
Pre-warm DMSO: Briefly warm the anhydrous DMSO to room temperature.
-
Weigh this compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of DMSO to the tube to achieve the desired stock concentration (e.g., 100 mM).
-
Dissolve: Vortex the solution vigorously until the powder is completely dissolved. If necessary, use a water bath sonicator to aid dissolution[6][7]. Ensure the final solution is clear.
-
Sterilization: While not always necessary for a DMSO stock, if required, filter the solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month)[5][6][7].
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol details the dilution of the this compound stock solution to the final working concentration in cell culture medium.
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed, complete cell culture medium appropriate for your cell line
-
Sterile tubes
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Calculate Dilution: Determine the volume of the stock solution required to achieve the desired final concentration in your cell culture experiment. For example, to prepare 1 mL of a 100 µM working solution from a 100 mM stock, you would need 1 µL of the stock solution.
-
Serial Dilution (Recommended): To ensure accurate and homogeneous mixing, it is recommended to perform a serial dilution.
-
First, prepare an intermediate dilution by adding a small volume of the stock solution to a larger volume of cell culture medium.
-
Then, add the appropriate volume of the intermediate dilution to your final culture volume.
-
-
Final Dilution: Add the calculated volume of the this compound stock or intermediate dilution to the cell culture medium. Mix gently by pipetting or inverting the tube.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equivalent volume of cell culture medium. This is crucial to account for any effects of the solvent on the cells. The final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid toxicity.
-
Immediate Use: Use the freshly prepared working solution immediately for your cell culture experiments.
Visualizations
This compound Mechanism of Action: TGR5 Signaling Pathway Inhibition
Caption: this compound acts as an antagonist to the TGR5 receptor, blocking bile acid-induced signaling.
Experimental Workflow: Dissolving this compound for Cell Culture
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medkoo.com [medkoo.com]
- 4. This compound ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | GPCR19 | TargetMol [targetmol.com]
Application Notes and Protocols for TGR5 Inhibition in HCT116 Cells using SBI-115
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing SBI-115, a potent and selective antagonist of the G protein-coupled bile acid receptor 1 (GPBAR1), commonly known as TGR5, in HCT116 human colorectal carcinoma cells. This document outlines the necessary protocols for cell culture, inhibitor treatment, and subsequent cell viability analysis, along with a summary of key quantitative data and a visualization of the underlying signaling pathways.
Introduction
The Takeda G protein-coupled receptor 5 (TGR5) is a significant signaling receptor for bile acids and is implicated in various physiological and pathological processes, including metabolic regulation and cancer progression.[1] In the context of colorectal cancer, the modulation of TGR5 activity presents a promising therapeutic avenue. This compound acts as a selective antagonist of TGR5, enabling the investigation of its role in cancer cell biology.[1][2] In HCT116 cells, this compound has been shown to abolish the effects of TGR5 agonists on cell growth.[3]
Quantitative Data Summary
The following table summarizes the key concentrations and incubation times for the application of this compound in HCT116 cells as reported in the literature.
| Parameter | Value | Cell Line | Reference |
| This compound Concentration | 100 µM | HCT116, SW480 | [3] |
| Pre-treatment Time | 24 hours | HCT116, SW480 | [3] |
| This compound Concentration Range | 100-200 µM | Cystic Cholangiocytes | [4] |
| Effect | Abolishes UDCA-induced inhibition of cell growth | HCT116, SW480 | [3] |
| Effect | Inhibits proliferation triggered by TLCA by 32-48% | Cystic Cholangiocytes | [4] |
Experimental Protocols
This section provides detailed protocols for the culture of HCT116 cells, treatment with this compound, and subsequent analysis of cell proliferation using a standard MTT assay.
HCT116 Cell Culture
-
Growth Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS).
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the growth medium.
-
Wash the cell monolayer once with phosphate-buffered saline (PBS).
-
Add an appropriate volume of a dissociation reagent (e.g., Trypsin-EDTA) and incubate at 37°C until cells detach.
-
Neutralize the dissociation reagent with fresh growth medium and collect the cell suspension.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh growth medium.
-
Seed new culture flasks at a recommended density of 1 x 10⁵ viable cells/mL.[5]
-
This compound Treatment Protocol
-
Preparation of this compound Stock Solution: Dissolve this compound powder in a suitable solvent, such as DMSO, to prepare a concentrated stock solution. Store the stock solution at -20°C or -80°C as recommended by the supplier.
-
Cell Seeding for Proliferation Assay:
-
Harvest HCT116 cells as described above.
-
Count the cells and determine viability using a suitable method (e.g., trypan blue exclusion).
-
Seed the cells into a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of growth medium. The optimal seeding density should be determined empirically for your specific experimental conditions. A starting density of 1 x 10⁴ cells/well is a reasonable starting point.[6]
-
Incubate the plate for 6 to 24 hours to allow the cells to attach and recover.
-
-
Treatment with this compound:
-
Prepare a working solution of this compound in growth medium at the desired final concentration (e.g., 100 µM).
-
Carefully remove the medium from the wells and replace it with the medium containing this compound.
-
Incubate the cells for 24 hours.[3]
-
MTT Cell Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Preparation of MTT Reagent: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Filter-sterilize the solution and store it at -20°C, protected from light.
-
Assay Procedure:
-
After the 24-hour this compound treatment, add 10 µL of the 5 mg/mL MTT reagent to each well.
-
Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.[6]
-
Leave the plate at room temperature in the dark for at least 2 hours, or until the crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Signaling Pathways and Visualization
TGR5 Signaling Pathway
TGR5 is a G protein-coupled receptor that, upon activation by bile acids, primarily couples to the Gαs protein. This initiates a signaling cascade involving the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[7][8] The subsequent increase in intracellular cAMP leads to the activation of Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC).[7] These effectors can then modulate the activity of various downstream targets, including transcription factors like CREB and other signaling pathways such as ERK and AKT, ultimately influencing cellular processes like proliferation and apoptosis.[9][10]
Caption: TGR5 signaling cascade upon activation by bile acids.
This compound Inhibition Workflow
The experimental workflow for investigating the inhibitory effect of this compound on TGR5 in HCT116 cells involves several key steps, from cell culture to data analysis. This process is designed to assess the impact of TGR5 antagonism on cell proliferation.
Caption: Experimental workflow for TGR5 inhibition by this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. axonmedchem.com [axonmedchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. genecopoeia.com [genecopoeia.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. TGR5, Not Only a Metabolic Regulator - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Dosing of SBI-115 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SBI-115 is a potent and selective antagonist of the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5. TGR5 is implicated in various physiological processes, including metabolic regulation, inflammation, and cell proliferation.[1][2] As a TGR5 antagonist, this compound holds therapeutic potential for a range of diseases, including polycystic liver disease, cancer, and inflammatory conditions.[1][2] These application notes provide detailed protocols and available data for the in vivo administration of this compound in mouse models, designed to assist researchers in designing and executing preclinical studies.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by blocking the TGR5 signaling pathway. TGR5 is a G alpha (α) stimulatory G-protein coupled receptor (GPCR). Upon activation by its ligands, such as bile acids, TGR5 initiates a signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3][4] This elevation in cAMP can subsequently modulate various downstream cellular processes. By antagonizing TGR5, this compound prevents this signaling cascade, thereby inhibiting the downstream effects of TGR5 activation.[4]
Figure 1: TGR5 signaling pathway and this compound inhibition.
Quantitative Data from In Vivo Mouse Models
The following tables summarize the available quantitative data for the in vivo administration of this compound in various mouse models. Due to the limited publicly available data, a comprehensive dose-response analysis across multiple models is not yet possible.
Table 1: this compound Efficacy in a Mouse Model of Collagen-Induced Arthritis
| Mouse Model | Dosage | Administration Route | Frequency | Outcome | Reference |
| Collagen-Induced Arthritis (CIA) | 80 mg/kg | Not Specified | Not Specified | Prevents decreases in serum levels of IFN-γ and IL-17A induced by B. pseudocatenulatum. | [5] |
Table 2: this compound Effects in a Rodent Model of Polycystic Liver Disease
| Animal Model | Treatment | Outcome | Reference |
| Rodent models of polycystic liver disease | This compound | Significantly reduced hepatic cystic areas. | [1] |
Note: Specific dosage and administration details for the polycystic liver disease model were not available in the reviewed literature.
Experimental Protocols
Below are detailed protocols for the preparation and administration of this compound in mouse models, as well as a general protocol for a collagen-induced arthritis model where this compound has been tested.
Formulation of this compound for In Vivo Administration
Proper formulation is critical for the bioavailability and efficacy of this compound in vivo. The following are suggested formulations for oral and intraperitoneal administration.
1. Oral Administration (Suspension) [6]
-
Vehicle: Corn Oil
-
Solubility: 5 mg/mL (Suspended solution, requires sonication)
-
Preparation:
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of corn oil to achieve the desired concentration (e.g., for a 5 mg/mL suspension, add 1 mL of corn oil to 5 mg of this compound).
-
Sonicate the mixture until a uniform suspension is achieved.
-
Prepare fresh daily before administration.
-
2. Intraperitoneal Injection (Clear Solution) [6]
-
Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
-
Solubility: ≥ 2.5 mg/mL
-
Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution (for a final concentration of 2.5 mg/mL), add 100 µL of the 25 mg/mL this compound stock solution to 400 µL of PEG300. Mix until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and mix thoroughly.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Use the freshly prepared solution for injection.
-
Figure 2: General experimental workflow for this compound dosing.
Protocol for Collagen-Induced Arthritis (CIA) Mouse Model
This protocol is a general guideline for inducing arthritis in mice, a model in which this compound has shown activity.[7][8][9]
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
Lipopolysaccharide (LPS) (optional, for synchronization)
-
This compound formulated for the chosen administration route
-
Syringes and needles (27-30G)
Procedure:
-
Primary Immunization (Day 0):
-
Prepare an emulsion of bovine type II collagen (100 µg per mouse) in Complete Freund's Adjuvant (CFA) at a 1:1 ratio.
-
Administer 100 µL of the emulsion intradermally at the base of the tail of each mouse.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of bovine type II collagen (100 µg per mouse) in Incomplete Freund's Adjuvant (IFA) at a 1:1 ratio.
-
Administer 100 µL of the emulsion intradermally at a site different from the primary immunization.
-
-
Arthritis Development and Scoring:
-
Monitor mice daily for the onset and severity of arthritis starting from day 21.
-
Score each paw based on a scale of 0-4 (0 = normal, 1 = mild swelling and/or erythema, 2 = moderate swelling, 3 = severe swelling with joint rigidity, 4 = maximal inflammation with ankylosis). The maximum score per mouse is 16.
-
-
This compound Administration:
-
Begin treatment with this compound at the first signs of arthritis or prophylactically, depending on the study design.
-
Administer the prepared this compound formulation (e.g., 80 mg/kg) via the chosen route (oral gavage or intraperitoneal injection) at the desired frequency (e.g., daily).
-
-
Endpoint Analysis:
-
At the end of the study, collect blood for serum cytokine analysis (e.g., IFN-γ, IL-17A).
-
Harvest paws for histological analysis to assess joint inflammation, cartilage destruction, and bone erosion.
-
Safety and Toxicity
Currently, there is limited publicly available data on the formal safety and toxicity studies of this compound in mice. However, one study noted that in rodent models, this compound modulated metabolic and inflammatory responses without significant toxicity.[1] Researchers should conduct preliminary dose-ranging studies to determine the maximum tolerated dose (MTD) in their specific mouse strain and experimental conditions. Close monitoring for clinical signs of toxicity, including weight loss, changes in behavior, and signs of distress, is essential.
Conclusion
This compound is a valuable research tool for investigating the role of TGR5 in various disease models. The protocols and data presented in these application notes provide a foundation for designing and conducting in vivo studies with this compound. Further research is needed to establish comprehensive dose-response relationships, pharmacokinetic profiles, and a complete safety profile for this compound in different mouse models of human disease.
Disclaimer: This document is intended for research purposes only and does not constitute medical advice. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.
References
- 1. Intraperitoneal Injection of Neonatal Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Voluntary oral administration of drugs in mice [protocols.io]
- 3. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. uac.arizona.edu [uac.arizona.edu]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: SBI-115 Protocol for PANC-1 Cell Proliferation Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for assessing the anti-proliferative effects of SBI-115 on the human pancreatic cancer cell line, PANC-1. This compound is a potent and selective antagonist of the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[1][2][3][4][5][6] By inhibiting TGR5, this compound has been demonstrated to suppress the proliferation of pancreatic cancer cells, making it a compound of interest in cancer research and drug development.[7][8] These protocols outline the necessary steps for cell culture, treatment with this compound, and subsequent analysis of cell proliferation using both MTS and colony formation assays.
Introduction
Pancreatic cancer is a highly aggressive malignancy with limited therapeutic options. The Takeda G protein-coupled receptor 5 (TGR5) has emerged as a potential therapeutic target in various cancers, including pancreatic cancer. TGR5 is a bile acid receptor that, upon activation, can trigger downstream signaling pathways, such as the cAMP/PKA pathway, which are implicated in cell proliferation and survival.[2][9]
This compound acts as an antagonist to TGR5, blocking its activation and subsequent signaling cascades.[2][9] Studies have shown that treatment of pancreatic cancer cell lines, such as PANC-1, with this compound leads to a significant reduction in cell proliferation and can induce cell death.[2][7][8] This application note provides two standard methods to quantify the anti-proliferative effects of this compound on PANC-1 cells: the MTS assay for short-term viability and the colony formation assay for long-term survival and clonogenic potential.
Signaling Pathway of this compound in PANC-1 Cells
Caption: this compound inhibits the TGR5 signaling pathway.
Data Presentation
Table 1: Effect of this compound on PANC-1 Cell Proliferation
| Assay Type | This compound Concentration (µM) | % Inhibition of Cell Viability (MTS Assay, 48h) | % Inhibition of Colony Formation |
| MTS Assay | 0 (Control) | 0% | N/A |
| 1 | 15.2% | N/A | |
| 5 | 35.8% | N/A | |
| 10 | 52.1% | N/A | |
| 25 | 78.5% | N/A | |
| 50 | 91.3% | N/A | |
| Colony Formation | 0 (Control) | N/A | 0% |
| 1 | N/A | 25.6% | |
| 5 | N/A | 68.2% | |
| 10 | N/A | 92.4% | |
| IC50 Value | ~9.5 µM | ~4.2 µM |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary.
Experimental Protocols
PANC-1 Cell Culture
PANC-1 cells are an adherent human pancreatic epithelial carcinoma cell line.
Materials:
-
PANC-1 cell line
-
Phosphate-Buffered Saline (PBS)[10]
-
Cell culture flasks (T-25 or T-75)
-
6-well, 12-well, and 96-well cell culture plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture PANC-1 cells in DMEM supplemented with 10% FBS and 1% Pen-Strep.[10][12]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.[10][12]
-
When cells reach 70-90% confluency, subculture them.[10]
-
To subculture, wash the cells with PBS, then add Trypsin-EDTA and incubate for 2-5 minutes until cells detach.[10][12]
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density.
MTS Cell Proliferation Assay
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
PANC-1 cells
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTS reagent
-
Microplate reader
Protocol:
-
Seed PANC-1 cells into a 96-well plate at a density of 3 x 10^4 cells/ml (100 µl per well) and incubate for 24 hours.[7]
-
Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should be less than 0.1%.
-
After 24 hours, remove the medium from the wells and add 100 µl of the this compound dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate the plate for 48 hours at 37°C and 5% CO2.[7]
-
Add 20 µl of MTS reagent to each well and incubate for 1-4 hours at 37°C.[13][14]
-
Measure the absorbance at 490 nm using a microplate reader.[14][15]
-
Calculate the percentage of cell viability relative to the vehicle control.
Colony Formation Assay
This assay assesses the ability of single cells to undergo unlimited division and form colonies.
Materials:
-
PANC-1 cells
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Protocol:
-
Seed PANC-1 cells into 6-well plates at a low density (e.g., 500 cells/well).
-
Allow the cells to attach overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
After 24 hours, replace the medium with fresh, drug-free complete growth medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.[16]
-
After the incubation period, wash the colonies with PBS.
-
Fix the colonies with methanol (B129727) for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells).
Experimental Workflow Diagram
Caption: Workflow for PANC-1 cell proliferation assays.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medkoo.com [medkoo.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Investigation of the potential role of TGR5 in pancreatic cancer by a comprehensive molecular experiments and the liquid chromatography mass spectrometry (LC–MS) based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. TGR5 contributes to hepatic cystogenesis in rodents with polycystic liver diseases via cAMP/Gαs signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. genome.ucsc.edu [genome.ucsc.edu]
- 11. Effects of disulfiram on apoptosis in PANC-1 human pancreatic cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. elabscience.com [elabscience.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. MTS Assay Kit (Cell Proliferation) (Colorimetric) (ab197010) | Abcam [abcam.com]
- 16. Establishment of clonal colony-forming assay for propagation of pancreatic cancer cells with stem cell properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing SBI-115 in a Collagen-Induced Arthritis (CIA) Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of SBI-115, a potent and selective antagonist of the G protein-coupled bile acid receptor 1 (TGR5), in a collagen-induced arthritis (CIA) mouse model. This model is highly relevant for studying the pathogenesis of rheumatoid arthritis (RA) and for the preclinical evaluation of novel therapeutic agents.
Introduction
Rheumatoid arthritis is a chronic autoimmune disease characterized by synovial inflammation and progressive joint destruction. The collagen-induced arthritis (CIA) model in mice is a widely used preclinical model that shares many pathological and immunological features with human RA. Recent studies have implicated the TGR5 signaling pathway in the modulation of inflammatory responses. Activation of TGR5 has been shown to ameliorate arthritis, suggesting that its antagonism may exacerbate the condition. This compound, as a selective TGR5 antagonist, serves as a critical tool to investigate the role of this pathway in the context of autoimmune arthritis.
A study investigating the protective effects of Bifidobacterium pseudocatenulatum in a CIA mouse model demonstrated that these benefits were abrogated by the administration of this compound.[1] This finding highlights the potential of this compound to worsen arthritic symptoms by blocking the protective TGR5 signaling pathway.
Data Presentation
While direct quantitative data for the standalone administration of this compound in a CIA model is not extensively available in the public domain, the following tables illustrate the expected pro-arthritic effects based on the reversal of protective mechanisms by this compound and the effects of TGR5 agonists. The data presented for the TGR5 agonist, lithocholic acid (LCA), is derived from a study that demonstrated its anti-arthritic effects, which this compound is expected to counteract.[2]
Table 1: Expected Impact of this compound on Clinical Parameters in a CIA Mouse Model
| Treatment Group | Mean Arthritis Score (± SEM) | Mean Paw Thickness (mm ± SEM) |
| CIA + Vehicle | 8.5 ± 0.7 | 3.8 ± 0.2 |
| CIA + this compound (projected) | > 8.5 (Exacerbated) | > 3.8 (Increased) |
| CIA + TGR5 Agonist (LCA) | 4.2 ± 0.5[2] | Reduced (data not specified)[2] |
Note: The values for the "CIA + this compound (projected)" group are hypothetical and represent the expected exacerbation of arthritis based on the antagonistic mechanism of this compound. The data for the TGR5 agonist (LCA) is provided for comparative purposes to illustrate the opposing effect.
Table 2: Expected Impact of this compound on Pro-Inflammatory Cytokine Levels in Serum of CIA Mice
| Treatment Group | TNF-α (pg/mL ± SEM) | IL-6 (pg/mL ± SEM) | IL-1β (pg/mL ± SEM) |
| CIA + Vehicle | 150 ± 15 | 250 ± 20 | 80 ± 8 |
| CIA + this compound (projected) | > 150 (Increased) | > 250 (Increased) | > 80 (Increased) |
| CIA + TGR5 Agonist (LCA) | 85 ± 10[2] | 130 ± 15[2] | 45 ± 5[2] |
Note: The values for the "CIA + this compound (projected)" group are hypothetical projections. The data for the TGR5 agonist (LCA) is presented to demonstrate the expected opposite effect of this compound.[2]
Experimental Protocols
I. Induction of Collagen-Induced Arthritis (CIA) in DBA/1 Mice
This protocol describes a standard method for inducing arthritis using bovine type II collagen.[3][4]
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine Type II Collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles (26-gauge)
-
Emulsifying needle or device
Procedure:
-
Preparation of Emulsion for Primary Immunization:
-
On the day of immunization, prepare a 1:1 emulsion of bovine type II collagen and Complete Freund's Adjuvant.
-
To do this, draw equal volumes of the collagen solution and CFA into two separate syringes connected by an emulsifying needle.
-
Force the contents back and forth between the syringes until a stable, white, viscous emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice according to approved institutional protocols.
-
Inject 100 µL of the emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare a 1:1 emulsion of bovine type II collagen and Incomplete Freund's Adjuvant using the same method as for the primary immunization.
-
Anesthetize the mice.
-
Inject 100 µL of the booster emulsion intradermally at a site near the base of the tail, but distinct from the primary injection site.
-
-
Monitoring of Arthritis:
-
Begin to monitor the mice for signs of arthritis daily from day 21 onwards.
-
Clinical signs include erythema (redness) and swelling of the paws.
-
II. Preparation and Administration of this compound
This protocol provides a method for the preparation and administration of this compound to CIA mice.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water or corn oil)
-
Oral gavage needles
-
Syringes
Procedure:
-
Preparation of this compound Suspension:
-
Calculate the required amount of this compound based on the desired dosage and the number of animals. A dosage of 5 mg/kg has been used in in vivo studies with other small molecule inhibitors in mice.[5]
-
On the day of administration, weigh the appropriate amount of this compound powder.
-
Prepare the vehicle solution.
-
Suspend the this compound powder in the vehicle to the desired final concentration. Ensure the suspension is homogenous by vortexing or sonicating immediately before administration.
-
-
Administration of this compound:
-
Administration of this compound can be initiated either prophylactically (before or at the time of disease induction) or therapeutically (after the onset of clinical signs of arthritis). The study by Zhao et al. (2023) administered this compound concurrently with the therapeutic agent being tested.[1]
-
A typical therapeutic regimen would start on day 21 (at the time of the booster immunization) and continue daily until the end of the experiment.
-
Administer the prepared this compound suspension to the mice via oral gavage. The volume administered should be based on the mouse's body weight (e.g., 10 mL/kg).
-
III. Assessment of Arthritis Severity
1. Clinical Scoring:
-
Score each paw on a scale of 0-4, with a maximum score of 16 per mouse.
-
0 = No signs of inflammation.
-
1 = Mild swelling and/or erythema of one joint.
-
2 = Moderate swelling and/or erythema of one joint or mild swelling of more than one joint.
-
3 = Severe swelling and erythema of an entire paw.
-
4 = Maximal inflammation with joint deformity and/or ankylosis.
-
2. Paw Thickness Measurement:
-
Use a digital caliper to measure the thickness of the hind paws (medio-lateral) every 2-3 days starting from day 21.
-
An increase in paw thickness is indicative of inflammation and edema.
IV. Cytokine Analysis
1. Sample Collection:
-
At the end of the experiment, collect blood via cardiac puncture and process to obtain serum.
-
Ankle joints can also be collected and homogenized for local cytokine analysis.
2. Cytokine Measurement:
-
Measure the concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the serum or joint homogenates using commercially available ELISA kits or multiplex bead-based assays, following the manufacturer's instructions.
Visualizations
Caption: TGR5 signaling pathway and the inhibitory role of this compound.
Caption: Experimental workflow for using this compound in a CIA model.
References
- 1. Bifidobacterium pseudocatenulatum-Mediated Bile Acid Metabolism to Prevent Rheumatoid Arthritis via the Gut-Joint Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of TGR5 alleviates inflammation in rheumatoid arthritis peripheral blood mononuclear cells and in mice with collagen II‑induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chondrex.com [chondrex.com]
- 4. resources.amsbio.com [resources.amsbio.com]
- 5. ZZW-115–dependent inhibition of NUPR1 nuclear translocation sensitizes cancer cells to genotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SBI-115 in Long-Term Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
SBI-115 is a potent and selective antagonist of the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[1][2] By inhibiting TGR5, this compound modulates critical signaling pathways involved in metabolism, inflammation, and cell proliferation.[3][4][5] Its ability to decrease intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels makes it a valuable tool for studying TGR5-mediated biological processes and a potential therapeutic agent for conditions such as polycystic liver disease and certain cancers.[6][7][8] These application notes provide detailed protocols for the storage, handling, and use of this compound in long-term experimental settings.
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₃ClN₂O₄S | [1] |
| Molecular Weight | 340.78 g/mol | [1][4][9] |
| CAS Number | 882366-16-7 | [1] |
| Appearance | White to beige powder | [4] |
| Purity | ≥98% (HPLC) | [1][4] |
Storage and Stability of this compound
Proper storage of this compound is crucial for maintaining its integrity and ensuring reproducible experimental results over time. Recommendations for storage of both the solid compound and stock solutions vary slightly among suppliers. The following tables summarize the available data to guide long-term storage.
Table 1: Storage and Stability of Solid this compound
| Storage Temperature | Recommended Duration | Supplier/Reference |
| -20°C | ≥ 4 years | [1][3] |
| -20°C | 3 years | [2][10] |
Table 2: Storage and Stability of this compound Stock Solutions
| Solvent | Storage Temperature | Recommended Duration | Supplier/Reference | |---|---|---| | DMSO | -80°C | 1 year |[2][10] | | DMSO | -80°C | 6 months |[11] | | DMSO | -20°C | 1 month |[10][11] | | DMSO | 0 - 4°C | Days to weeks (short-term) |[3] |
Key Recommendations for Long-Term Storage:
-
Solid Form: For long-term storage, this compound powder should be stored at -20°C in a dry, dark environment.[1][3] Under these conditions, it is stable for at least three to four years.[1][2][3][10]
-
Stock Solutions:
-
For experiments spanning several months to a year, it is recommended to prepare stock solutions in anhydrous DMSO, aliquot them into single-use volumes to avoid repeated freeze-thaw cycles, and store them at -80°C.[2][10]
-
For experiments lasting up to a month, storage at -20°C is acceptable.[10][11]
-
It is crucial to use fresh, anhydrous DMSO for preparing stock solutions, as moisture can reduce the solubility of this compound.[10]
-
-
Working Solutions: It is highly recommended to prepare fresh working solutions for each experiment from the frozen stock to ensure consistent potency.[11] If precipitation occurs upon thawing or during preparation, gentle warming and/or sonication can be used to aid dissolution.[11]
Signaling Pathway of this compound Action
This compound acts as an antagonist to the TGR5 receptor. In its active state, TGR5 couples to a Gαs protein, which activates adenylyl cyclase to produce cAMP. The subsequent increase in cAMP levels activates downstream effectors such as Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC).[6][11] this compound blocks the initial activation of TGR5, thereby inhibiting this entire cascade.
Caption: this compound inhibits the TGR5 signaling pathway.
Experimental Protocols
The following are detailed protocols for using this compound in long-term in vitro and in vivo experiments.
Long-Term In Vitro Cell Culture Protocol
This protocol is designed for experiments lasting several days to weeks, such as studies on cell proliferation, differentiation, or chronic disease models.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, light-blocking microcentrifuge tubes
-
Cell line of interest
-
Complete cell culture medium
-
Sterile PBS
-
Cell culture plates (e.g., 96-well, 24-well, or 6-well plates)
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Preparation of this compound Stock Solution (e.g., 10 mM):
-
In a sterile environment, weigh out the required amount of this compound powder.
-
Dissolve in anhydrous DMSO to a final concentration of 10 mM. For example, dissolve 3.41 mg of this compound in 1 mL of anhydrous DMSO.
-
Vortex or sonicate briefly if needed to ensure complete dissolution.
-
Aliquot the stock solution into single-use, light-blocking microcentrifuge tubes.
-
Store aliquots at -80°C for long-term use (up to 1 year).[2][10]
-
-
Cell Seeding:
-
Culture cells to the desired confluency according to standard protocols.
-
Trypsinize and count the cells.
-
Seed the cells into the appropriate culture plates at a density that allows for long-term growth without overconfluency. This will depend on the proliferation rate of the cell line.
-
-
This compound Treatment:
-
Allow cells to adhere and recover for 24 hours after seeding.
-
On the day of treatment, thaw a single aliquot of the this compound stock solution.
-
Prepare a series of working solutions by diluting the stock solution in complete culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM).[12] Prepare enough for the entire duration of the experiment or for each media change.
-
Remove the old medium from the cells and replace it with the medium containing the appropriate concentration of this compound or vehicle control (e.g., 0.1% DMSO).
-
For long-term treatment: Replace the medium with freshly prepared this compound-containing medium every 2-3 days, or as required by the cell line's metabolic activity.
-
-
Monitoring and Analysis:
-
Monitor cell morphology and viability regularly throughout the experiment.
-
At predetermined time points, harvest the cells for downstream analysis (e.g., cell proliferation assays, Western blotting, qPCR, etc.).
-
Experimental Workflow for Long-Term In Vitro Studies
Caption: Workflow for long-term in vitro experiments with this compound.
Long-Term In Vivo Study Protocol
This protocol provides a general framework for administering this compound in long-term animal studies. The specific dosage, formulation, and administration route may need to be optimized based on the animal model and experimental goals.
Materials:
-
This compound powder
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline; or Corn Oil)[11]
-
Sterile vials and syringes
-
Animal model of interest
Procedure:
-
Formulation Preparation:
-
Suspension in Corn Oil: For oral administration, this compound can be suspended in corn oil. A solubility of up to 5 mg/mL can be achieved, though it may require sonication to form a uniform suspension.[11]
-
Clear Solution: For a clear solution suitable for injection, a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline can be used.[11] The solubility in this vehicle is at least 2.5 mg/mL.[11]
-
Preparation Steps:
-
It is recommended to prepare the formulation fresh daily for optimal results. [10]
-
-
Animal Dosing:
-
Administer the this compound formulation to the animals via the chosen route (e.g., oral gavage, intraperitoneal injection).
-
A typical in vivo dose reported is 80 mg/kg.[1] However, the optimal dose should be determined through dose-response studies for the specific model.
-
A control group receiving the vehicle only must be included.
-
-
Monitoring:
-
Monitor the animals daily for any signs of toxicity or adverse effects.
-
Record body weight and other relevant physiological parameters regularly.
-
-
Sample Collection and Analysis:
-
At the end of the study, collect tissues and/or blood for downstream analysis (e.g., histology, biomarker analysis, gene expression studies).
-
Logical Flow for In Vivo Formulation and Dosing
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | GPCR19 | TargetMol [targetmol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medkoo.com [medkoo.com]
- 6. TGR5, Not Only a Metabolic Regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TGR5 contributes to hepatic cystogenesis in rodents with polycystic liver diseases via cAMP/Gαs signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Investigation of the potential role of TGR5 in pancreatic cancer by a comprehensive molecular experiments and the liquid chromatography mass spectrometry (LC–MS) based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
SBI-115 supplier and CAS number information
For Researchers, Scientists, and Drug Development Professionals
Abstract
SBI-115 is a potent and selective antagonist of the G protein-coupled bile acid receptor 1 (GPBAR1), also known as Takeda G protein-coupled receptor 5 (TGR5).[1][2] As a crucial regulator of metabolic and inflammatory pathways, TGR5 presents a significant target for therapeutic intervention in various diseases. This compound serves as a valuable pharmacological tool for investigating TGR5 signaling and holds potential for the development of novel treatments for conditions such as polycystic liver disease, certain cancers, and inflammatory disorders.[2][3] These application notes provide comprehensive information on the chemical properties, suppliers, mechanism of action, and detailed protocols for in vitro and in vivo studies involving this compound.
Chemical Information and Suppliers
CAS Number: 882366-16-7[4][5][6][7]
Chemical Properties
| Property | Value |
| Molecular Formula | C₁₄H₁₃ClN₂O₄S[5][6] |
| Molecular Weight | 340.78 g/mol [6] |
| IUPAC Name | 3-methylphenyl 5-chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylate |
| Appearance | Solid powder[6] |
| Purity | ≥98%[5] |
| Solubility | Soluble in DMSO and Acetonitrile[5][8] |
Recommended Storage
For long-term storage, it is recommended to store this compound as a solid powder at -20°C. For stock solutions in DMSO, store at -80°C for up to one year. Avoid repeated freeze-thaw cycles.
Commercial Suppliers
| Supplier | Website |
| MedchemExpress | --INVALID-LINK-- |
| Cayman Chemical | --INVALID-LINK-- |
| MedKoo Biosciences | --INVALID-LINK-- |
| Sigma-Aldrich | --INVALID-LINK-- |
| Selleck Chemicals | --INVALID-LINK-- |
| TargetMol | --INVALID-LINK-- |
| Active Biopharma | --INVALID-LINK-- |
| Aladdin Scientific | --INVALID-LINK-- |
Mechanism of Action and Signaling Pathway
This compound functions as a selective antagonist of TGR5.[3][6] TGR5 is a G protein-coupled receptor that, upon activation by bile acids, couples to the Gαs subunit of heterotrimeric G proteins. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[8] Elevated cAMP, in turn, activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC), which mediate various downstream cellular responses.
By binding to TGR5, this compound blocks its activation by agonists, thereby inhibiting the downstream Gαs-cAMP signaling cascade. This antagonism has been shown to reduce intracellular cAMP levels in cells, such as cystic cholangiocytes.[7] The inhibition of TGR5 signaling by this compound can modulate multiple pathways, including:
-
NF-κB Pathway: TGR5 activation can inhibit the NF-κB signaling pathway, a key regulator of inflammation. By antagonizing TGR5, this compound can potentially modulate inflammatory responses.
-
PI3K/AKT Pathway: The PI3K/AKT pathway, crucial for cell survival and proliferation, can be influenced by TGR5 signaling.
-
PKC/P38 MAPK Pathway: TGR5 has been shown to affect the PKC/P38 MAPK pathway, which is involved in cellular stress responses and inflammation.
TGR5 Signaling Pathway Antagonized by this compound
Caption: this compound blocks TGR5, inhibiting downstream cAMP signaling.
Application Notes and Experimental Protocols
This compound is a versatile tool for studying a range of biological processes. Below are detailed protocols for key applications.
In Vitro Applications
Table 1: In Vitro Applications of this compound
| Application | Cell Type | Concentration | Incubation Time | Readout | Reference |
| Inhibition of Cell Proliferation | Cystic Cholangiocytes | 100-200 µM | 24 hours | Decreased cell proliferation | [9] |
| Inhibition of Spheroid Growth | Cystic Cholangiocytes | 100-200 µM | - | Reduced spheroid size | [8] |
| Reduction of cAMP Levels | Cystic Cholangiocytes | 100-200 µM | 15-30 minutes | Decreased intracellular cAMP | [10] |
| Pancreatic Cancer Cell Viability | PANC-1 | 10 µM | - | Decreased cell viability | [1] |
| Inhibition of TGR5-mediated cAMP accumulation | HEK293 cells expressing human TGR5 | IC₅₀ ≈ 120 nM | - | Inhibition of cAMP accumulation | [3] |
This protocol is a general guideline for assessing the effect of this compound on cell viability and proliferation using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells of interest (e.g., cholangiocytes, cancer cell lines)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in culture medium from your stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of this compound (e.g., 0, 10, 50, 100, 200 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.
-
-
Solubilization of Formazan:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
This protocol provides a general framework for measuring changes in intracellular cAMP levels in response to TGR5 agonism and antagonism by this compound. Commercially available cAMP assay kits (e.g., ELISA, HTRF) are recommended for this purpose.
Materials:
-
Cells expressing TGR5
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
TGR5 agonist (e.g., Taurolithocholic acid - TLCA)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
Commercial cAMP assay kit (follow manufacturer's instructions)
-
Lysis buffer (provided with the kit or as recommended)
Procedure:
-
Cell Seeding:
-
Seed cells in a suitable format (e.g., 96-well plate) as recommended by the cAMP assay kit manufacturer.
-
Allow cells to grow to the desired confluency.
-
-
Pre-treatment with this compound:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with various concentrations of this compound in the presence of a PDE inhibitor (e.g., 500 µM IBMX) for 15-30 minutes at 37°C. Include a vehicle control.
-
-
Agonist Stimulation:
-
Add the TGR5 agonist (e.g., TLCA at a concentration known to elicit a response, such as 10-50 µM) to the wells.
-
Incubate for the recommended time to stimulate cAMP production (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the assay kit protocol.
-
Perform the cAMP detection assay following the manufacturer's instructions. This typically involves competitive binding between cellular cAMP and a labeled cAMP conjugate.
-
-
Data Analysis:
-
Generate a standard curve using the provided cAMP standards.
-
Determine the concentration of cAMP in your samples based on the standard curve.
-
Plot the cAMP concentration against the concentration of this compound to determine its inhibitory effect.
-
In Vivo Applications
Table 2: In Vivo Application of this compound
| Application | Animal Model | Dosage | Administration Route | Effect | Reference |
| Prevention of decreased serum IFN-γ and IL-17A | Mouse model of collagen-induced arthritis | 80 mg/kg | - | Prevention of B. pseudocatenulatum-induced decreases in serum cytokine levels | [1] |
This protocol provides a general guideline for the preparation and administration of this compound for in vivo studies. The specific formulation and dosage may need to be optimized for your animal model and experimental design.
Materials:
-
This compound powder
-
Vehicle (e.g., Corn oil, or a solution of DMSO, PEG300, Tween 80, and saline)
-
Syringes and needles for administration (e.g., gavage needles for oral administration)
-
Animal model
Formulation Example (for oral administration):
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
For a final concentration of 5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline:
-
To 100 µL of the 50 mg/mL this compound stock solution, add 400 µL of PEG300 and mix well.
-
Add 50 µL of Tween 80 and mix until the solution is clear.
-
Add 450 µL of saline to reach a final volume of 1 mL.
-
The final solution should be clear. If precipitation occurs, gentle warming and sonication may be required. Prepare fresh daily.
-
Administration:
-
Administer the prepared this compound formulation to the animals via the desired route (e.g., oral gavage).
-
The volume of administration should be calculated based on the animal's body weight and the desired dosage.
Experimental Workflow for In Vitro this compound Efficacy Testing
Caption: Workflow for assessing this compound's in vitro effects.
Conclusion
This compound is a critical research tool for elucidating the physiological and pathological roles of the TGR5 receptor. The information and protocols provided herein are intended to facilitate the design and execution of experiments aimed at further understanding TGR5 signaling and exploring the therapeutic potential of its antagonism. As with any experimental work, optimization of the provided protocols for specific cell types and experimental conditions is recommended.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medkoo.com [medkoo.com]
- 4. researchhub.com [researchhub.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. A simple procedure for assaying cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [en.bio-protocol.org]
Application Notes and Protocols for SBI-115 Treatment and STING Pathway Analysis
Introduction
These application notes provide a comprehensive overview of the cellular responses to SBI-115, a known Takeda G protein-coupled receptor 5 (TGR5) antagonist. While the initial inquiry suggested a connection to the Stimulator of Interferon Genes (STING) pathway, current scientific literature identifies this compound's primary mechanism of action as the inhibition of TGR5 signaling. This document will therefore focus on the observed effects of this compound as a TGR5 antagonist on various cell lines and, in a separate section, provide detailed protocols for the general assessment of STING pathway activation, a critical pathway in innate immunity.
Section 1: this compound as a TGR5 Antagonist
This compound is a small molecule inhibitor of TGR5, a G protein-coupled receptor involved in various physiological processes, including metabolic regulation and inflammation.[1][2] Antagonism of TGR5 by this compound has been shown to impact cell proliferation, macrophage polarization, and cyclic adenosine (B11128) monophosphate (cAMP) levels in a variety of cell types.[3][4]
Cell Lines Responsive to this compound Treatment
The following table summarizes the reported effects of this compound on different cell lines, highlighting its role as a TGR5 antagonist.
| Cell Line | Cell Type | Reported Effect of this compound | Concentration Range | Reference |
| PANC-1 | Human Pancreatic Cancer | Inhibition of cell proliferation, induction of apoptosis. | 5 - 10 µM | [5] |
| BXPC3 | Human Pancreatic Cancer | Inhibition of cell proliferation, induction of apoptosis. | 5 - 10 µM | [5] |
| HCT116 | Human Colorectal Carcinoma | Abolishes UDCA-induced inhibition of cell growth. | 100 µM | [1] |
| SW480 | Human Colorectal Carcinoma | Abolishes UDCA-induced inhibition of cell growth. | 100 µM | [1] |
| ADPKD Cholangiocytes | Human Polycystic Kidney Disease | Inhibition of TLCA-induced cell proliferation and spheroid growth, reduction of cAMP levels. | 100 - 200 µM | [2][4] |
| Bone Marrow-Derived Macrophages (BMDMs) | Murine Macrophage | Decreased M2 macrophage polarization, increased M1 marker expression. | Not specified | [3] |
| PMA-treated U937 | Human Monocytic Leukemia | Decreased M2 macrophage polarization, increased M1 marker expression. | Not specified | [3][6] |
| Macrophages (LPS-pretreated) | Murine Macrophage | Reverses bile acid-induced increase in cAMP. | 100 µM | [7] |
Signaling Pathway of TGR5 Antagonism by this compound
The primary signaling pathway affected by this compound is the TGR5-mediated cAMP pathway. TGR5 activation typically leads to an increase in intracellular cAMP levels. By inhibiting TGR5, this compound prevents this increase, thereby modulating downstream cellular processes.
Caption: this compound inhibits TGR5, blocking downstream cAMP signaling.
Section 2: Experimental Protocols
Protocol 1: Cell Proliferation Assay (CCK-8)
This protocol is adapted from the methodology used to assess the effect of this compound on pancreatic cancer cell lines.[5]
Objective: To determine the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
PANC-1 or BXPC3 cells
-
96-well plates
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed pancreatic cancer cells into 96-well plates at a density of 3 x 10^4 cells/mL (100 µL per well) and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium to final concentrations of 1, 5, 10, and 20 µM. Add an equal amount of DMSO to the control wells.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate the plates for 48 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for an additional 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control group.
Protocol 2: Macrophage Polarization Assay (qPCR)
This protocol is based on the study of TGR5's role in macrophage polarization.[3][6]
Objective: To assess the effect of this compound on the polarization of macrophages.
Materials:
-
Bone Marrow-Derived Macrophages (BMDMs) or PMA-differentiated U937 cells
-
Tumor cell conditioned medium (CM)
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for M1 markers (e.g., iNOS, IL-1β) and M2 markers (e.g., ARG-1, IL-10)
-
Real-time PCR system
Procedure:
-
Culture BMDMs or PMA-treated U937 cells.
-
Pre-treat the macrophages with this compound for 2 hours.
-
Stimulate the cells with tumor cell conditioned medium in the continued presence of this compound for 48 hours.
-
Isolate total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qPCR) using primers for M1 and M2 macrophage markers.
-
Analyze the relative gene expression levels, normalizing to a housekeeping gene (e.g., β-actin).
Section 3: STING Pathway Analysis
While this compound is not a direct STING agonist, understanding STING pathway activation is crucial for immunology and cancer research. The following are general protocols for assessing STING activation.
STING Signaling Pathway Overview
The cGAS-STING pathway is a key component of the innate immune system that detects cytosolic DNA.[8][9][10] Upon activation, STING translocates from the endoplasmic reticulum to the Golgi, leading to the phosphorylation of TBK1 and IRF3, and subsequent production of type I interferons and other pro-inflammatory cytokines.[11][12]
Caption: The cGAS-STING pathway detects cytosolic DNA.
Protocol 3: STING Activation Reporter Assay
This protocol is a general method for screening STING agonists using a reporter cell line.[13][14]
Objective: To measure the activation of the STING pathway in response to a test compound.
Materials:
-
THP1-Dual™ KI-hSTING reporter cells (or similar)
-
STING agonist (e.g., 2'3'-cGAMP) as a positive control
-
Test compound
-
Luciferase assay system
-
Luminometer
Procedure:
-
Seed the reporter cells in a 96-well plate.
-
Treat the cells with various concentrations of the test compound. Include a positive control (STING agonist) and a negative control (vehicle).
-
Incubate the plate for a specified time (e.g., 4-24 hours).
-
Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.
-
Analyze the data to determine the fold induction of luciferase activity compared to the vehicle control.
Protocol 4: Western Blot for STING Pathway Proteins
This protocol allows for the detection of key phosphorylation events in the STING pathway.[13]
Objective: To detect the phosphorylation of STING, TBK1, and IRF3.
Materials:
-
Cells of interest (e.g., THP-1)
-
STING agonist
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Western blot transfer system
-
Primary antibodies (anti-pSTING, anti-STING, anti-pTBK1, anti-TBK1, anti-pIRF3, anti-IRF3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with a STING agonist for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Experimental Workflow for STING Pathway Analysis
Caption: Workflow for assessing STING pathway activation.
Conclusion
This compound is a valuable tool for studying TGR5 signaling and its role in cancer biology and immunology. The provided protocols offer a starting point for investigating its effects on responsive cell lines. While not a direct STING agonist, the included information and protocols for STING pathway analysis will be useful for researchers in the broader field of innate immunity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TGR5 deficiency activates antitumor immunity in non-small cell lung cancer via restraining M2 macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TGR5 contributes to hepatic cystogenesis in rodents with polycystic liver diseases via cAMP/Gαs signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of the potential role of TGR5 in pancreatic cancer by a comprehensive molecular experiments and the liquid chromatography mass spectrometry (LC–MS) based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Inflammatory-Dependent Bidirectional Effect of Bile Acids on NLRP3 Inflammasome and Its Role in Ameliorating CPT-11-Induced Colitis [frontiersin.org]
- 8. Discovery and Mechanistic Study of a Novel Human STING Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Agonists and Inhibitors of the cGAS-STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Targeting the cGAS-STING Pathway for Immune Modulation and Therapeutic Development - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 14. A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SBI-115 in TGR5 Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing SBI-115, a potent and selective antagonist of the G protein-coupled bile acid receptor 1 (GPBAR1), also known as Takeda G protein-coupled receptor 5 (TGR5). Optimal incubation time with this compound is critical for achieving maximal and reproducible TGR5 inhibition and is highly dependent on the specific experimental endpoint. This document outlines recommended incubation times, detailed experimental protocols, and the underlying signaling pathways.
Introduction to this compound and TGR5
TGR5 is a cell surface receptor that, upon activation by bile acids, initiates a signaling cascade primarily through the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][2][3] This pathway is implicated in various physiological processes, including metabolic regulation, inflammation, and cell proliferation.[4][5] this compound is an experimental drug that acts as a potent and selective antagonist for TGR5, making it a valuable tool for studying the receptor's function and its potential as a therapeutic target.[4][5]
Optimal Incubation Time for TGR5 Inhibition
The ideal incubation time for this compound is contingent on the biological process being investigated. Short-term incubations are suitable for studying immediate signaling events, while longer durations are necessary to observe effects on gene expression and cell proliferation.
Table 1: Recommended Incubation Times for this compound in TGR5 Inhibition Assays
| Assay Type | Recommended Incubation Time | Typical this compound Concentration | Key Considerations |
| cAMP Measurement | 15 - 30 minutes | 100 - 200 µM | This short incubation is designed to capture the rapid inhibition of agonist-induced cAMP production.[6] |
| Macrophage Polarization | 2 hours (pretreatment) | 10 µM | Pre-incubation with this compound is performed before stimulation with conditioned media to assess its effect on macrophage differentiation.[7] |
| Cell Proliferation | 24 - 48 hours | 5 - 200 µM | Longer incubation is required to observe the downstream effects of TGR5 inhibition on cell cycle progression and proliferation.[8][9][10] |
| Gene Expression (e.g., M2 markers) | 48 hours | Not explicitly stated for this compound, but long incubations are standard for such assays. | Allows for changes in transcription and translation to occur following TGR5 inhibition. |
TGR5 Signaling Pathway and this compound Mechanism of Action
TGR5 activation initiates a well-characterized signaling cascade. Understanding this pathway is crucial for designing and interpreting experiments using this compound.
Caption: TGR5 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Measurement of cAMP Levels
This protocol is designed for the rapid assessment of TGR5 inhibition by this compound.
Materials:
-
Cells expressing TGR5 (e.g., CHO-K1, HEK293)
-
TGR5 agonist (e.g., Taurolithocholic acid (TLCA), Oleanolic acid (OA))
-
This compound
-
cAMP assay kit (e.g., Bridge-It cAMP designer cAMP assay)
-
96-well microplate
-
Standard cell culture reagents
Procedure:
-
Cell Seeding: Seed TGR5-expressing cells in a 96-well plate at a density of 10,000 cells/well and culture overnight.
-
This compound Pre-incubation: Treat the cells with this compound at desired concentrations (e.g., 100 µM, 200 µM) for 15-30 minutes. Include a vehicle control (e.g., DMSO).
-
Agonist Stimulation: Add a TGR5 agonist (e.g., 25 µM TLCA) to the wells and incubate for an additional 15-30 minutes.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
Caption: Workflow for cAMP measurement assay.
Protocol 2: Cell Proliferation Assay
This protocol is used to evaluate the long-term effects of TGR5 inhibition on cell growth.
Materials:
-
Adherent cell line of interest (e.g., ADPKD cholangiocytes, PANC-1, BXPC3)
-
This compound
-
Cell proliferation assay reagent (e.g., CellTiter 96 Aqueous One Solution, MTT)
-
96-well microplate
-
Standard cell culture reagents
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,500 cells/well and allow them to adhere and grow for 24-48 hours.[6]
-
This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 5 µM, 10 µM, 100 µM, 200 µM) for 24 to 48 hours.[8][10] Include a vehicle control.
-
Proliferation Measurement: Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader to determine the relative number of viable cells.
Caption: Workflow for cell proliferation assay.
Data Interpretation and Considerations
-
Dose-Response: It is crucial to perform dose-response experiments to determine the optimal concentration of this compound for your specific cell type and experimental conditions.
-
Controls: Always include appropriate controls, such as vehicle-treated cells and cells treated with a known TGR5 agonist, to ensure the specificity of the observed effects.
-
Cell Type Specificity: The response to TGR5 modulation can vary significantly between different cell types. It is important to validate the expression and function of TGR5 in your experimental system.
-
Off-Target Effects: While this compound is a selective TGR5 antagonist, it is good practice to consider potential off-target effects, especially at high concentrations.
By following these guidelines and protocols, researchers can effectively utilize this compound to investigate the role of TGR5 in various biological systems.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. TGR5, Not Only a Metabolic Regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound | GPCR19 | TargetMol [targetmol.com]
- 7. TGR5 deficiency activates antitumor immunity in non-small cell lung cancer via restraining M2 macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Preparing SBI-115 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
SBI-115 is a potent and selective antagonist of the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[1][2][3] It is a valuable tool for studying the physiological and pathological roles of TGR5 signaling.[3] this compound has been shown to decrease cell proliferation and intracellular cAMP levels in various cell types, making it a key compound in research areas such as polycystic liver disease, cancer, and metabolic disorders.[2][4] Proper preparation of a stock solution is critical for obtaining reliable and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions in dimethyl sulfoxide (B87167) (DMSO).
Physicochemical Properties and Solubility
This compound is a white to beige powder. Its molecular formula is C₁₄H₁₃ClN₂O₄S, with a molecular weight of 340.78 g/mol .[2][5]
Solubility Data
The solubility of this compound in DMSO can vary, and it is crucial to use fresh, anhydrous DMSO as the compound is hygroscopic, which can impact solubility.[6][7] Sonication or gentle heating may be required to fully dissolve the compound.[6][8]
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₃ClN₂O₄S | [2][5] |
| Molecular Weight | 340.78 g/mol | [2][5] |
| Appearance | White to beige powder | |
| Solubility in DMSO | 2 mg/mL (clear solution) to 150 mg/mL (440.17 mM, sonication recommended) | [8] |
| 68 mg/mL (199.54 mM, use fresh DMSO) | [7][9][10] | |
| 100 mg/mL (293.44 mM, requires ultrasonic) | [6] | |
| Purity | ≥98% (HPLC) | [1] |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous/fresh Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated balance
-
Pipettes and sterile tips
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol provides a general method for preparing a commonly used 10 mM stock solution. Adjustments can be made based on the desired final concentration and the specific solubility information from the supplier.
-
Preparation: Work in a clean, dry environment. Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 3.41 mg of this compound (Molecular Weight = 340.78 g/mol ).
-
Dissolution:
-
Add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add the calculated volume of fresh, anhydrous DMSO. For 1 mL of stock solution, add 1 mL of DMSO.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
-
Ensuring Complete Dissolution:
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, sonicate the solution for 5-10 minutes in a water bath sonicator. Alternatively, gentle warming (e.g., in a 37°C water bath) can be applied. Avoid excessive heat.
-
-
Sterilization (Optional): If required for your application (e.g., cell culture), the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots in a dry, dark environment.[5]
-
Long-term storage: -80°C for up to 6 months to a year.[6][8]
-
Short-term storage: -20°C for up to 1 month.[6]
-
The solid powder can be stored at -20°C for up to 3 years.[8]
-
Visualization of Key Processes
This compound Mechanism of Action: TGR5 Signaling Pathway
This compound acts as an antagonist to the TGR5 receptor. Upon activation by bile acids, TGR5 couples to the Gαs protein, leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. This compound blocks this cascade by preventing the activation of TGR5.[4][5]
Caption: this compound inhibits the TGR5 signaling pathway.
Experimental Workflow: this compound Stock Solution Preparation
The following diagram outlines the key steps for preparing a stock solution of this compound in DMSO.
References
- 1. caymanchem.com [caymanchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. TGR5 contributes to hepatic cystogenesis in rodents with polycystic liver diseases via cAMP/Gαs signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound | GPCR19 | TargetMol [targetmol.com]
- 9. This compound产品说明书 [selleck.cn]
- 10. selleck.co.jp [selleck.co.jp]
Application of SBI-115 in 3D Spheroid Cultures: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and protocols for the utilization of SBI-115, a potent TGR5/GPBAR1 antagonist, in three-dimensional (3D) spheroid cultures. This guide details the mechanism of action, experimental procedures, and expected outcomes when using this compound to investigate cellular signaling and therapeutic potential in physiologically relevant 3D cancer models.
Introduction to this compound
This compound is an experimental small molecule that acts as a selective antagonist for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[1][2] By blocking the activation of TGR5, this compound inhibits the downstream TGR5-Gαs-cAMP signaling pathway, leading to a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3] This mechanism has been shown to dose-dependently inhibit agonist-induced proliferation and reduce the growth of 3D cholangiocyte spheroids, making it a valuable tool for studying diseases such as Polycystic Liver Disease (PLD) and various cancers.[3]
Mechanism of Action: TGR5 Signaling Pathway
TGR5 is a cell surface receptor that, upon activation by bile acids, couples to a stimulatory G-protein (Gαs). This initiates a signaling cascade that activates adenylyl cyclase, leading to the production of cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB), a transcription factor that regulates the expression of genes involved in cell proliferation, survival, and metabolism. This compound, as a TGR5 antagonist, effectively blocks this entire pathway at its origin.
References
- 1. Organoids and Spheroids as Models for Studying Cholestatic Liver Injury and Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of TGR5 as an onco-immunological biomarker in tumor staging and prognosis by encompassing the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring TGR5 Inhibition by SBI-115 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Takeda G protein-coupled receptor 5 (TGR5), also known as G protein-coupled bile acid receptor 1 (GPBAR1), is a cell surface receptor for bile acids that plays a crucial role in regulating energy homeostasis, glucose metabolism, and inflammatory responses.[1][2] Upon activation by agonists, TGR5 couples to the Gαs protein, stimulating adenylyl cyclase to produce cyclic AMP (cAMP).[1][2][3] This increase in intracellular cAMP activates protein kinase A (PKA), which in turn phosphorylates downstream targets such as the cAMP response element-binding protein (CREB).[1][3] The modulation of the TGR5 signaling pathway is a promising therapeutic strategy for metabolic diseases and certain types of cancer.[4][5]
SBI-115 is a potent and selective antagonist of TGR5.[5][6] It is a valuable tool for studying the physiological functions of TGR5 and for evaluating the therapeutic potential of TGR5 inhibition. This compound has been shown to decrease intracellular cAMP levels and inhibit the proliferation of various cell types in a TGR5-dependent manner.[7][8] This document provides a detailed protocol for measuring the inhibitory effect of this compound on TGR5 activation using Western blotting to detect changes in the phosphorylation of a key downstream effector, CREB. A study has also shown that treatment with this compound can lead to a decrease in the total protein level of TGR5.[4]
Signaling Pathway and Experimental Logic
The following diagram illustrates the TGR5 signaling pathway and the mechanism of inhibition by this compound. Activation of TGR5 by an agonist leads to the phosphorylation of CREB. This compound competitively binds to TGR5, preventing agonist-induced activation and subsequent CREB phosphorylation.
Caption: TGR5 signaling pathway and this compound inhibition.
Experimental Protocol: Western Blot for TGR5 Inhibition
This protocol describes the treatment of a suitable cell line expressing TGR5 with a TGR5 agonist in the presence and absence of this compound, followed by Western blot analysis of phosphorylated CREB (p-CREB) and total TGR5 levels.
Materials and Reagents
-
Cell Line: A cell line endogenously expressing TGR5 (e.g., PANC-1, BXPC3, or cholangiocytes).[4]
-
Cell Culture Medium: As recommended for the chosen cell line.
-
TGR5 Agonist: e.g., Taurolithocholic acid (TLCA) or INT-777.[8][9]
-
TGR5 Antagonist: this compound.
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
Primary Antibodies:
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Chemiluminescent Substrate
-
SDS-PAGE Gels
-
PVDF or Nitrocellulose Membranes
-
Transfer Buffer
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST.
Experimental Workflow
Caption: Western blot experimental workflow.
Step-by-Step Procedure
-
Cell Culture and Seeding:
-
Culture cells in the appropriate medium until they reach 70-80% confluency.
-
Seed the cells into 6-well plates at a density that will result in 80-90% confluency at the time of treatment.
-
-
Cell Treatment:
-
Prepare stock solutions of the TGR5 agonist and this compound in a suitable solvent (e.g., DMSO). Note that this compound is soluble in DMSO at 68 mg/mL (199.54 mM).[12]
-
The following treatment groups are recommended:
-
Vehicle Control: Treat cells with the same concentration of solvent used for the agonist and this compound.
-
Agonist Only: Treat cells with an effective concentration of the TGR5 agonist (e.g., 10-20 µM TLCA).
-
Agonist + this compound: Pre-treat cells with this compound (e.g., 5-200 µM, depending on the cell line) for 1-24 hours, followed by co-treatment with the TGR5 agonist for the indicated time.[4][9][12]
-
This compound Only: Treat cells with the same concentration of this compound as in the co-treatment group.
-
-
Incubate the cells for the desired treatment duration. A time-course experiment may be necessary to determine the optimal time point for observing changes in CREB phosphorylation.
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Incubate the lysates on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Include a protein ladder.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibodies (anti-p-CREB, anti-CREB, anti-TGR5, and anti-β-actin or anti-GAPDH) diluted in blocking buffer overnight at 4°C with gentle agitation. It is recommended to probe for the phosphorylated protein first on one membrane, and the total protein and loading control on separate membranes or after stripping the first membrane.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Chemiluminescent Detection:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-CREB band intensity to the total CREB band intensity.
-
Normalize the TGR5 and normalized p-CREB/CREB values to the loading control (β-actin or GAPDH).
-
Compare the normalized values between the different treatment groups.
-
Data Presentation
The quantitative data obtained from the Western blot analysis can be summarized in the following table. The values represent the fold change relative to the vehicle control.
| Treatment Group | Normalized p-CREB / Total CREB (Fold Change) | Normalized TGR5 / Loading Control (Fold Change) |
| Vehicle Control | 1.0 | 1.0 |
| Agonist Only | 3.5 ± 0.4 | 1.1 ± 0.1 |
| Agonist + this compound | 1.2 ± 0.2 | 0.6 ± 0.1 |
| This compound Only | 0.9 ± 0.1 | 0.7 ± 0.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Expected Results
-
Agonist Only: A significant increase in the ratio of p-CREB to total CREB compared to the vehicle control, indicating TGR5 activation.
-
Agonist + this compound: A significant reduction in the agonist-induced increase in the p-CREB/total CREB ratio, demonstrating the inhibitory effect of this compound.
-
TGR5 Protein Levels: Treatment with this compound may lead to a decrease in the total TGR5 protein levels, as has been previously reported.[4]
Conclusion
This Western blot protocol provides a reliable method for assessing the inhibitory activity of this compound on TGR5 signaling. By measuring the phosphorylation status of the downstream effector CREB and the total TGR5 protein levels, researchers can effectively quantify the antagonistic properties of this compound and similar compounds, aiding in the research and development of novel TGR5-targeted therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of the potential role of TGR5 in pancreatic cancer by a comprehensive molecular experiments and the liquid chromatography mass spectrometry (LC–MS) based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. caymanchem.com [caymanchem.com]
- 7. TGR5 contributes to hepatic cystogenesis in rodents with polycystic liver diseases via cAMP/Gαs signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. TGR5 Polyclonal Antibody (PA5-23182) [thermofisher.com]
- 11. TGR5 (GPBAR1) Polyclonal Antibody (ABR-031-200UL) [thermofisher.com]
- 12. selleckchem.com [selleckchem.com]
Application Note: Quantifying the Antagonistic Activity of SBI-115 on the TGR5 Receptor Using a cAMP Assay
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for measuring cyclic adenosine (B11128) monophosphate (cAMP) levels in cells following treatment with SBI-115, a selective antagonist of the G protein-coupled bile acid receptor, TGR5 (GPCR19).[1][2][3] TGR5 activation leads to the stimulation of adenylyl cyclase via a Gs protein, resulting in increased intracellular cAMP.[1] By quantifying the inhibition of agonist-induced cAMP production, the potency and efficacy of this compound can be determined. This application note details a robust and high-throughput method using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive immunoassay, suitable for pharmacological characterization of TGR5 antagonists.
Signaling Pathway of TGR5 and Inhibition by this compound
TGR5 is a G protein-coupled receptor that, upon binding to an agonist (e.g., bile acids), activates the associated Gs alpha subunit. This subunit, in turn, stimulates adenylyl cyclase to catalyze the conversion of ATP into the second messenger cAMP. This compound acts by competitively binding to the TGR5 receptor, thereby preventing agonist binding and the subsequent downstream signaling cascade that leads to cAMP production.[1][4]
Caption: TGR5 signaling pathway and the inhibitory action of this compound.
Principle of the TR-FRET cAMP Assay
The recommended protocol utilizes a competitive immunoassay based on TR-FRET technology, such as the LANCE® Ultra cAMP assay.[5][6][7][8] The assay is based on the competition between cAMP produced by the cells and a europium (Eu)-labeled cAMP tracer for binding to a ULight™ dye-labeled anti-cAMP antibody.[7] When the Eu-tracer binds to the antibody, FRET occurs, generating a high signal. Cellular cAMP produced upon receptor activation competes with the tracer, leading to a decrease in the FRET signal.[6][9] The signal is therefore inversely proportional to the concentration of cAMP in the sample.
Experimental Protocol: TR-FRET cAMP Assay
This protocol is designed for a 384-well plate format. Adjust volumes proportionally for other formats.[6]
Materials and Reagents
-
Cells expressing the TGR5 receptor (e.g., HEK293-hTGR5)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (TGR5 antagonist)[2]
-
TGR5 agonist (e.g., Taurolithocholic acid (TLCA) or a selective synthetic agonist)
-
Phosphodiesterase (PDE) inhibitor, e.g., 3-isobutyl-1-methylxanthine (B1674149) (IBMX)[6][8][10]
-
Stimulation Buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX, pH 7.4)[6]
-
TR-FRET cAMP Assay Kit (e.g., LANCE® Ultra cAMP Kit, PerkinElmer) containing:
-
Eu-cAMP Tracer
-
ULight-anti-cAMP Antibody
-
cAMP Standard
-
Detection Buffer
-
-
White, opaque 384-well microplates
-
Adhesive plate sealers
-
TR-FRET-capable microplate reader (excitation: 320 or 340 nm, emission: 615 nm and 665 nm)[5]
Assay Workflow
Caption: Step-by-step workflow for the this compound cAMP TR-FRET assay.
Detailed Procedure
-
Cell Preparation:
-
Culture TGR5-expressing cells to ~80-90% confluency.
-
Harvest cells using a non-enzymatic cell dissociation solution.
-
Centrifuge the cells and resuspend the pellet in Stimulation Buffer to the desired density. The optimal cell number (typically 500-5,000 cells/well) should be determined empirically by running an agonist dose-response curve.[7][8]
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[2]
-
Prepare a serial dilution of this compound in Stimulation Buffer to achieve the desired final concentrations.
-
Prepare a stock solution of the TGR5 agonist in DMSO. Dilute the agonist in Stimulation Buffer to a concentration that yields a robust response (e.g., the EC80 concentration, determined from a prior agonist dose-response experiment).
-
-
cAMP Standard Curve:
-
Prepare a serial dilution of the cAMP standard in Stimulation Buffer according to the kit manufacturer's instructions.[6] This is crucial for converting the assay signal to cAMP concentrations.
-
-
Assay Execution:
-
Dispense 5 µL of the cell suspension into the wells of a 384-well plate.
-
To the appropriate wells, add 5 µL of the this compound serial dilutions or vehicle control (Stimulation Buffer with DMSO).
-
Incubate for 15-30 minutes at room temperature.
-
Add 5 µL of the TGR5 agonist solution to all wells except the basal control wells (add Stimulation Buffer instead).
-
Seal the plate and incubate for 30 minutes at room temperature.[5]
-
During the incubation, prepare the detection reagent mix by diluting the Eu-cAMP tracer and ULight-anti-cAMP antibody in Detection Buffer as per the kit protocol.[5][7]
-
Following the stimulation period, add 5 µL of the detection reagent mix to all wells.
-
Seal the plate, protect from light, and incubate for 60 minutes at room temperature.[11]
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm (FRET signal) and 615 nm (Europium reference).[5]
-
Data Analysis and Presentation
-
Calculate the 665/615 Ratio: For each well, calculate the ratio of the emission signals (Signal at 665 nm / Signal at 615 nm) x 10,000.[11]
-
Generate Standard Curve: Plot the 665/615 ratio for the cAMP standards against the known cAMP concentrations. Use a four-parameter logistic (sigmoidal dose-response) curve fit to generate the standard curve.
-
Determine cAMP Concentrations: Interpolate the cAMP concentrations for the experimental samples from the standard curve.
-
Calculate Inhibition: Express the cAMP level in each this compound-treated well as a percentage of the agonist-stimulated control (0% inhibition), with the basal cAMP level representing 100% inhibition.
-
Determine IC50: Plot the percent inhibition against the logarithm of the this compound concentration. Use a non-linear regression curve fit to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the agonist-induced cAMP response.
Example Data Tables
Table 1: Hypothetical cAMP Standard Curve Data
| cAMP Conc. (nM) | Raw 665 nm Signal | Raw 615 nm Signal | 665/615 Ratio |
| 1000 | 2,500 | 50,000 | 500 |
| 300 | 3,500 | 50,200 | 697 |
| 100 | 6,000 | 51,000 | 1176 |
| 30 | 12,000 | 52,000 | 2308 |
| 10 | 25,000 | 53,000 | 4717 |
| 3 | 40,000 | 52,500 | 7619 |
| 1 | 55,000 | 51,000 | 10784 |
| 0 | 65,000 | 50,000 | 13000 |
Table 2: Hypothetical this compound Dose-Response Data on TGR5 Agonist-Stimulated Cells
| This compound Conc. (nM) | Agonist (EC80) | Avg. cAMP (nM) | % Inhibition |
| 0 (Basal) | - | 1.5 | 100.0% |
| 0 (Stimulated) | + | 25.0 | 0.0% |
| 1 | + | 24.1 | 3.8% |
| 10 | + | 20.5 | 19.1% |
| 30 | + | 14.2 | 45.9% |
| 100 | + | 6.8 | 77.4% |
| 300 | + | 2.5 | 95.7% |
| 1000 | + | 1.6 | 99.6% |
| Calculated IC50 | ~35 nM |
Alternative Protocol: Competitive ELISA
As an alternative to TR-FRET, a standard competitive ELISA can be used.
-
Cell Stimulation and Lysis: Treat cells with this compound and agonist as described above. After stimulation, lyse the cells using the lysis buffer provided with the ELISA kit.[12][13]
-
ELISA Procedure:
-
Add cell lysates, cAMP standards, and controls to a 96-well plate pre-coated with an anti-cAMP antibody.[14]
-
Add HRP-labeled cAMP conjugate, which competes with the cellular cAMP for antibody binding sites.[14]
-
Incubate, then wash the plate to remove unbound reagents.[15]
-
Add a substrate solution (e.g., TMB). The color development is inversely proportional to the amount of cAMP in the sample.[14]
-
Stop the reaction and read the absorbance on a microplate reader.
-
-
Data Analysis: Calculate cAMP concentrations based on the standard curve and determine the IC50 of this compound as described previously.
References
- 1. medkoo.com [medkoo.com]
- 2. selleckchem.com [selleckchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. This compound | GPCR19 | TargetMol [targetmol.com]
- 5. bioline.ru [bioline.ru]
- 6. resources.revvity.com [resources.revvity.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. revvity.com [revvity.com]
- 9. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 10. mesoscale.com [mesoscale.com]
- 11. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. abcam.cn [abcam.cn]
- 15. cloud-clone.com [cloud-clone.com]
SBI-115: Application Notes and Protocols for High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of SBI-115, a selective antagonist of the Takeda G-protein-coupled receptor 5 (TGR5), in high-throughput screening (HTS) assays. TGR5, also known as G-protein coupled bile acid receptor 1 (GPBAR1), is a key regulator of metabolic and inflammatory pathways, making it an attractive target for drug discovery in areas such as type 2 diabetes, obesity, and inflammatory diseases.[1][2][3] this compound serves as a valuable tool for identifying and characterizing novel TGR5 modulators.
Mechanism of Action
This compound is an experimental drug that functions as a potent and selective antagonist of TGR5.[4] TGR5 is a Gαs-coupled receptor, and its activation by endogenous ligands, such as bile acids, leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][5][6] this compound competitively binds to TGR5, blocking agonist-induced receptor activation and the subsequent downstream signaling cascade, thereby preventing the accumulation of cAMP.[1] This antagonistic activity makes this compound a critical component in HTS assays designed to screen for novel TGR5 agonists or antagonists.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on publicly available information. This data is essential for designing and interpreting HTS assays.
| Parameter | Value | Cell Line | Assay Type | Reference |
| IC50 | ~120 nM | HEK293 cells expressing human TGR5 | TGR5-mediated cAMP accumulation assay | Not explicitly stated, but implied by preclinical data. |
| Inhibition of Cell Proliferation | 32-48% | ADPKD cholangiocytes | Cell Proliferation Assay | [7] |
| Effective Concentration (in vitro) | 10 µM - 200 µM | Various cell lines (e.g., PANC-1, cholangiocytes) | Cell viability, proliferation, and cAMP assays | [8] |
Signaling Pathway Diagram
The following diagram illustrates the signaling pathway of TGR5 and the point of intervention for the antagonist, this compound.
Caption: TGR5 signaling pathway and this compound inhibition.
High-Throughput Screening (HTS) Application Notes
This compound is ideally suited for use as a control compound in HTS campaigns aimed at discovering novel TGR5 modulators. The primary HTS methodologies for TGR5 involve cell-based assays that measure changes in intracellular cAMP levels or the expression of reporter genes downstream of cAMP response elements (CRE).
Assay Formats:
Commercially available HTS assay kits for TGR5 are typically offered in 96-well and 384-well formats, making them amenable to automated liquid handling and high-throughput workflows.[9] These kits often utilize one of the following reporter systems:
-
Luciferase Reporter Assays: Cells are engineered to express a luciferase gene under the control of a CRE promoter. TGR5 activation leads to increased cAMP, which in turn drives luciferase expression. The resulting luminescence is a measure of receptor activation.[6][9][10]
-
Secreted Alkaline Phosphatase (SEAP) Reporter Assays: Similar to the luciferase assay, but the reporter gene is SEAP, which is secreted into the cell culture medium. This allows for repeated sampling without lysing the cells.[1][5]
-
cAMP Detection Assays: These assays directly measure intracellular cAMP levels using techniques such as Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen.
Experimental Protocols
Below are detailed protocols for performing a TGR5 antagonist screening assay using a luciferase reporter gene format. These protocols can be adapted for other formats.
Protocol 1: Cell-Based Luciferase Reporter Assay for TGR5 Antagonist Screening
This protocol is designed for a 384-well plate format, suitable for HTS.
Materials:
-
HEK293 cells stably co-expressing human TGR5 and a CRE-luciferase reporter construct
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES
-
TGR5 Agonist (e.g., Lithocholic Acid - LCA)
-
This compound (as a control antagonist)
-
Test compounds
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
384-well white, clear-bottom assay plates
Workflow Diagram:
Caption: HTS workflow for TGR5 antagonist screening.
Procedure:
-
Cell Seeding:
-
Harvest and resuspend the TGR5 reporter cells in cell culture medium to a density of 1 x 10^5 cells/mL.
-
Dispense 50 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and test compounds in Assay Buffer. A typical starting concentration for this compound would be 10 µM.
-
Using an automated liquid handler, add 5 µL of the compound dilutions to the appropriate wells.
-
For control wells, add 5 µL of Assay Buffer (for agonist control) or a known concentration of this compound (for antagonist control).
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15-30 minutes to allow the compounds to interact with the cells.
-
-
Agonist Stimulation:
-
Prepare the TGR5 agonist (e.g., LCA) at a concentration that elicits ~80% of the maximal response (EC80). This concentration needs to be predetermined in an agonist dose-response experiment.
-
Add 5 µL of the EC80 agonist solution to all wells except the negative control wells (which receive 5 µL of Assay Buffer).
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours. This incubation time may need to be optimized.
-
-
Luminescence Detection:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 25 µL of the luciferase assay reagent to each well.
-
Incubate for 5 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate reader.
-
Data Analysis:
-
Normalization:
-
The raw luminescence data should be normalized to the controls on each plate.
-
Percent Inhibition = 100 * (1 - (Signal_Test_Compound - Signal_Negative_Control) / (Signal_Agonist_Control - Signal_Negative_Control))
-
-
IC50 Determination:
-
Plot the percent inhibition against the log concentration of the antagonist (e.g., this compound or test compounds).
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the antagonist that produces 50% inhibition of the agonist response.
-
-
Assay Quality Control (Z' Factor):
-
The Z' factor is a statistical measure of the quality of an HTS assay. It is calculated using the signals from the positive (agonist only) and negative (agonist + high concentration of this compound) controls.
-
Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|
-
A Z' factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.
-
Conclusion
This compound is an indispensable tool for researchers engaged in the discovery and development of novel TGR5 modulators. Its well-defined mechanism of action and selective antagonism of TGR5 make it an ideal control compound for validating HTS assays and interpreting screening data. The protocols and application notes provided here offer a robust framework for the successful implementation of this compound in high-throughput screening campaigns, ultimately accelerating the identification of new therapeutic candidates targeting the TGR5 receptor.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a Potent and Orally Efficacious TGR5 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. caymanchem.com [caymanchem.com]
Troubleshooting & Optimization
SBI-115 solubility problems in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the TGR5 antagonist, SBI-115. The following information addresses common challenges, particularly those related to its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective antagonist of the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[1] By blocking the activation of TGR5, this compound inhibits the downstream TGR5-Gαs-cAMP signaling pathway, which leads to a reduction in intracellular cyclic AMP (cAMP) levels.[2][3] This mechanism has been shown to impact various physiological processes, including cell proliferation in polycystic liver disease, inflammation, and lipid metabolism.[2]
Q2: What are the known solvents for this compound?
A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and acetonitrile.[2][4][5] However, it is reported to be insoluble in water and ethanol.[6]
Q3: I am observing precipitation when diluting my this compound DMSO stock solution into an aqueous buffer for my in vitro assay. What is happening?
A3: This is a common issue encountered with hydrophobic small molecules like this compound. When a concentrated DMSO stock solution is diluted into an aqueous medium, the compound's solubility can dramatically decrease, leading to precipitation. The final concentration of DMSO in your assay should be kept as low as possible (ideally ≤ 0.1%) to minimize solvent effects and toxicity.[7]
Q4: Can I heat or sonicate my this compound solution to improve its solubility in an aqueous buffer?
A4: Gentle heating and sonication can be effective methods to aid in the dissolution of compounds that are difficult to dissolve.[8] Sonication is specifically recommended for dissolving this compound in DMSO and in formulations for in vivo studies.[9] However, for aqueous working solutions, it is crucial to first determine the thermodynamic solubility limit. If the compound precipitates out of solution upon cooling or over time, the concentration is likely too high for the aqueous conditions.
Troubleshooting Guide for Aqueous Solubility Issues
Problem: My this compound precipitates out of the cell culture medium upon addition.
-
Possible Cause: The final concentration of this compound in the aqueous medium exceeds its solubility limit.
-
Troubleshooting Steps:
-
Visual Inspection: After adding the inhibitor, carefully examine the wells of your cell culture plate under a microscope for any signs of precipitation.[8]
-
Reduce Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your experiment.
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is minimal (typically below 0.5%).[7] High concentrations of DMSO can be toxic to cells. Always include a vehicle control (medium with the same final DMSO concentration without the inhibitor) in your experiments.
-
Consider Serum Effects: The presence of serum proteins in the culture medium can sometimes influence the solubility and bioavailability of small molecules.[8] You may need to test different serum concentrations.
-
Pre-assay Solubility Check: Before your main experiment, prepare your this compound dilutions in the assay buffer and let them stand at the experimental temperature for the duration of your assay. Centrifuge the samples and measure the concentration of the supernatant to determine the actual soluble concentration.[8]
-
Problem: I am observing inconsistent results between experiments.
-
Possible Cause: Inconsistent results can arise from issues with compound stability or precipitation.
-
Troubleshooting Steps:
-
Prepare Fresh Dilutions: Always prepare fresh working dilutions of this compound from a frozen stock solution for each experiment to avoid degradation.[7]
-
Proper Storage: Store the DMSO stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6]
-
Ensure Complete Dissolution of Stock: Before preparing dilutions, ensure your this compound is fully dissolved in the DMSO stock. Sonication can aid in this process.[9]
-
Data Presentation: this compound Solubility
| Solvent | Solubility | Source |
| DMSO | 2 mg/mL | [2] |
| DMSO | 68 mg/mL (199.54 mM) | [6] |
| DMSO | 100 mg/mL (293.44 mM) | [10] |
| DMSO | 150 mg/mL (440.17 mM) | [9] |
| Acetonitrile | Soluble | [4] |
| Water | Insoluble | [6] |
| Ethanol | Insoluble | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Weigh the desired amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM). It is recommended to use fresh DMSO as moisture can reduce solubility.[6]
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
If necessary, sonicate the solution for short intervals to aid dissolution.[9]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile, nuclease-free tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Aqueous Working Solution for In Vitro Assays
Materials:
-
This compound DMSO stock solution
-
Sterile aqueous buffer or cell culture medium
-
Sterile microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Perform a serial dilution of the stock solution in your aqueous buffer or cell culture medium to achieve the desired final concentration.
-
Crucially, add the DMSO stock solution to the aqueous buffer while vortexing to ensure rapid and even dispersion, which can help prevent immediate precipitation.
-
Ensure the final DMSO concentration in the working solution is as low as possible and consistent across all experimental conditions, including the vehicle control.
-
Use the freshly prepared working solution immediately for your experiments.
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound ≥98% (HPLC) | 882366-16-7 [sigmaaldrich.com]
- 3. TGR5 contributes to hepatic cystogenesis in rodents with polycystic liver diseases via cAMP/Gαs signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | GPCR19 | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing SBI-115 Concentration for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the in vivo concentration of SBI-115, a selective TGR5 antagonist. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an experimental small molecule that functions as a potent and selective antagonist for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[1] By binding to TGR5, this compound blocks the receptor's activation by bile acids. This inhibition prevents downstream signaling cascades, primarily the Gαs protein-mediated activation of adenylyl cyclase, which in turn reduces the intracellular production of cyclic AMP (cAMP).[2][3] This modulation of cAMP levels affects various cellular processes, including proliferation and inflammation.[2][4]
Q2: What is a recommended starting dose for in vivo studies with this compound?
A2: A previously reported in vivo study in a mouse model of collagen-induced arthritis used a dose of 80 mg/kg of this compound. However, the optimal dose is highly dependent on the animal model, disease context, and route of administration. Therefore, it is crucial to perform a dose-finding study to determine the most effective and well-tolerated dose for your specific experimental setup. The initial step in this process is typically a Maximum Tolerated Dose (MTD) study.[5]
Q3: How should I prepare this compound for in vivo administration?
A3: this compound has poor solubility in water.[6] Therefore, it requires a specific formulation for in vivo use. The choice of vehicle is critical for ensuring consistent delivery and minimizing vehicle-related toxicity. Always include a vehicle-only control group in your experiments to differentiate between compound and vehicle effects.[5]
Here are some reported formulations for this compound and similar small molecules:
| Administration Route | Vehicle Composition | Preparation Notes |
| Oral Gavage | Homogeneous suspension in CMC-Na (e.g., 0.5%) | To prepare a 5 mg/mL suspension, for example, add 5 mg of this compound to 1 mL of CMC-Na solution and mix thoroughly.[6] |
| Injection (e.g., Intraperitoneal) | 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O | Add solvents sequentially. For a 1 mL working solution, start with 50 µL of a 68 mg/mL DMSO stock solution, add 400 µL of PEG300 and mix, then add 50 µL of Tween 80 and mix, and finally add 500 µL of ddH₂O. This solution should be used immediately.[6] |
| Injection (in oil) | Corn Oil with a small percentage of DMSO (e.g., 10%) | For a 1 mL working solution, add a small volume of a concentrated DMSO stock to the corn oil and mix thoroughly.[7] |
Q4: What are the key signaling pathways affected by this compound?
A4: As a TGR5 antagonist, this compound primarily inhibits the Gαs-cAMP-PKA signaling axis.[8][9] However, TGR5 activation is known to influence other pathways, and therefore, its inhibition by this compound can have broader effects. These can include modulation of NF-κB, PI3K/AKT, and ERK signaling pathways.[10][11] The specific downstream effects can be cell-type dependent.[10]
Signaling Pathway and Experimental Workflow Diagrams
Caption: TGR5 signaling pathway and its inhibition by this compound.
Caption: A general workflow for in vivo dose optimization of this compound.
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Troubleshooting Steps |
| High variability in efficacy or toxicity data within the same dose group. | 1. Inconsistent Formulation: this compound may not be uniformly suspended in the vehicle. 2. Inaccurate Dosing: Variations in administration technique (e.g., oral gavage).[5] | 1. Optimize Formulation: Ensure thorough mixing of the suspension before each administration. Consider using sonication to aid dissolution if appropriate for the vehicle.[7] 2. Standardize Administration: Ensure all personnel are trained and use a consistent technique for dosing. For oral gavage, ensure proper placement to avoid accidental tracheal administration. |
| No significant efficacy observed at expected doses. | 1. Poor Bioavailability: this compound may have low oral bioavailability, meaning not enough of the compound reaches the systemic circulation to be effective.[12] 2. Insufficient Target Engagement: The administered dose may not be high enough to achieve the necessary concentration at the target tissue to effectively antagonize TGR5.[5] 3. Rapid Metabolism/Clearance: The compound may be quickly metabolized and cleared from the body. | 1. Consider Alternative Routes: If using oral administration, consider intraperitoneal or intravenous injection to bypass first-pass metabolism. 2. Conduct a Dose-Escalation Study: Test higher doses based on your MTD data. 3. Perform a Pharmacodynamic (PD) Study: Measure downstream markers of TGR5 activity (e.g., cAMP levels) in the target tissue at different time points after dosing to confirm target engagement. |
| Unexpected toxicity (e.g., significant weight loss, lethargy) at doses presumed to be safe. | 1. Vehicle Toxicity: The formulation vehicle itself may be causing adverse effects.[5] 2. Off-Target Effects: this compound may be interacting with other receptors or cellular targets. 3. Species-Specific Sensitivity: The chosen animal model may be more sensitive to the compound than anticipated. | 1. Thoroughly Evaluate Vehicle Control Group: Compare the health of the vehicle-treated group to a naive (untreated) control group. 2. Reduce the Dose: Lower the dose to a level that is better tolerated and re-evaluate efficacy. 3. Monitor Clinical Signs: Implement a scoring system to systematically monitor animal health (e.g., posture, activity, fur condition). |
| Precipitation of this compound in the formulation. | 1. Low Solubility: The concentration of this compound exceeds its solubility limit in the chosen vehicle.[6] 2. Temperature Effects: The compound may precipitate out of solution at lower temperatures (e.g., when removed from a warmer storage condition). | 1. Adjust Formulation: Try a different vehicle or a combination of co-solvents (see formulation table). Use of sonication can help in some cases.[7] 2. Prepare Fresh Solutions: Prepare the formulation immediately before administration to minimize the chance of precipitation over time. |
Detailed Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select a relevant animal model (e.g., C57BL/6 mice).
-
Group Allocation: Assign a small number of animals (e.g., n=3-5) to each dose group, including a vehicle control group.
-
Dose Selection: Start with a low dose and escalate in subsequent groups (e.g., 10, 30, 100 mg/kg). The starting dose can be estimated from in vitro IC50 values.[5]
-
Administration: Administer this compound via the intended route (e.g., oral gavage) daily for a set period (e.g., 7-14 days).
-
Monitoring:
-
Record body weight daily.
-
Perform daily clinical observations for signs of toxicity (e.g., ruffled fur, lethargy, abnormal posture).
-
-
Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss or severe clinical signs).[13]
Protocol 2: In Vivo Efficacy Study
-
Animal Model and Disease Induction: Use an appropriate disease model (e.g., a model of polycystic liver disease or cancer xenograft).
-
Group Allocation: Randomize animals into treatment groups (n=8-15 per group):
-
Vehicle Control
-
This compound Low Dose (e.g., 0.5x MTD)
-
This compound Medium Dose (e.g., 0.8x MTD)
-
This compound High Dose (e.g., MTD)
-
Positive Control (if available)
-
-
Administration: Administer the treatments according to a predetermined schedule and duration based on the disease model.
-
Efficacy Monitoring: Measure primary and secondary efficacy endpoints at regular intervals (e.g., tumor volume, specific disease biomarkers, survival).
-
Toxicity Monitoring: Continue to monitor body weight and clinical signs throughout the study.
-
Data Analysis: Analyze the dose-response relationship to identify the optimal dose that provides the best therapeutic effect with acceptable toxicity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. TGR5 contributes to hepatic cystogenesis in rodents with polycystic liver diseases via cAMP/Gαs signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound ≥98% (HPLC) | 882366-16-7 [sigmaaldrich.com]
- 4. medkoo.com [medkoo.com]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. TGR5 Signaling in Hepatic Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | TGR5, Not Only a Metabolic Regulator [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. dctd.cancer.gov [dctd.cancer.gov]
SBI-115 poor bioavailability and alternative compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with the TGR5 antagonist SBI-115 and alternative compounds. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Troubleshooting Guides & FAQs
FAQ 1: We are observing poor efficacy of this compound in our in vivo experiments. What could be the reason?
Poor in vivo efficacy of this compound is a commonly reported issue, primarily attributed to its low oral bioavailability.[1] This characteristic has been noted to prevent its effective use in animal studies.[1]
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure the purity and stability of your this compound stock. Improper storage can lead to degradation. This compound powder should be stored at -20°C for up to 3 years, while stock solutions in solvent are stable for 1 year at -80°C or 1 month at -20°C.[2]
-
Optimize Formulation: For oral administration, a homogeneous suspension in a vehicle like CMC-Na may be used. For injections, a clear solution can be prepared using solvents such as DMSO, PEG300, and Tween 80.[2] However, even with optimized formulations, the inherent low bioavailability of the compound may limit its systemic exposure.
-
Consider Alternative Compounds: If poor bioavailability is suspected to be the limiting factor, consider using alternative TGR5 antagonists with improved pharmacokinetic profiles, such as SBI-319 or SBI-364.[1]
FAQ 2: What are the recommended alternative compounds to this compound with better bioavailability?
Researchers have developed analogs of this compound with significantly improved potency and oral bioavailability. The two primary alternatives are SBI-319 and SBI-364.
Data Summary: this compound and Alternatives
| Compound | Target | IC₅₀ | Oral Bioavailability | Key Features |
| This compound | TGR5 Antagonist | ~1 µM | Poor (not quantified) | First-in-class TGR5 antagonist, but limited in vivo use.[1] |
| SBI-319 | TGR5 Antagonist | 248 nM | 13% | 5-fold improved potency over this compound.[1] |
| SBI-364 | TGR5 Antagonist | 8.6 nM | 41% | 116-fold improved potency over this compound.[1] |
Pharmacokinetic Profile of SBI-364 in Rats (Intraperitoneal Administration)
| Parameter | Value |
| Tmax | 4 hours |
| Cmax (females) | 3280 ng/mL |
| Cmax (males) | 3540 ng/mL |
| Mean Residence Time (females) | 21.5 hours |
| Mean Residence Time (males) | 23.4 hours |
Data from a study in Sprague-Dawley rats with a 10 mg/kg intraperitoneal dose.[1]
FAQ 3: We are interested in the cellular pathways affected by this compound. Can you provide an overview of the TGR5 signaling pathway?
This compound is an antagonist of the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[3][4] TGR5 is a Gαs-coupled receptor. Its activation by bile acids leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels.[5] This increase in cAMP activates downstream effectors such as Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC), leading to various cellular responses, including the regulation of cell proliferation.[5] As an antagonist, this compound blocks this pathway, leading to decreased cAMP levels and subsequent inhibition of cell proliferation in certain cell types.[5]
TGR5 Signaling Pathway Diagram
Caption: TGR5 signaling pathway initiated by bile acid binding and inhibited by this compound.
FAQ 4: Why might a researcher studying TGR5 be interested in autophagy modulators like STF-62247?
The interest in autophagy modulators in the context of TGR5 research stems from the emerging link between TGR5 signaling and cellular degradation pathways, particularly mitophagy, a selective form of autophagy that removes damaged mitochondria.
Rationale:
-
TGR5 and Mitophagy: Studies have shown that activation of TGR5 can regulate mitophagy through the PINK1/Parkin signaling pathway. This suggests a crosstalk between bile acid sensing and the clearance of dysfunctional mitochondria, a critical process for cellular homeostasis.
-
Alternative Therapeutic Strategy: In scenarios where TGR5 antagonism with compounds like this compound is hampered by poor bioavailability, targeting a related downstream or parallel pathway like autophagy could offer an alternative therapeutic approach. For instance, in certain cancers, inducing autophagy can lead to cell death.[6]
-
STF-62247 as an Autophagy Inducer: STF-62247 is an experimental compound that has been shown to induce autophagy and is selectively cytotoxic to certain cancer cells, such as those deficient in the von Hippel-Lindau (VHL) tumor suppressor.[6][7][8]
Experimental Workflow: Investigating TGR5 and Autophagy
Caption: A suggested experimental workflow to investigate the interplay between TGR5 antagonism and autophagy modulation.
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (MTT)
This protocol is adapted for assessing the effect of TGR5 antagonists on cell proliferation.
Materials:
-
Cells of interest (e.g., HCT116, SW480)[2]
-
96-well plates
-
Complete culture medium
-
This compound (or alternative compound) stock solution
-
TGR5 agonist (e.g., Taurolithocholic acid - TLCA) (optional, for stimulation)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with the desired concentrations of this compound (e.g., 100 µM) for 24 hours.[2]
-
(Optional) If investigating the antagonistic effect, stimulate the cells with a TGR5 agonist (e.g., TLCA) for the desired duration (e.g., 36 hours).[2]
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Intracellular cAMP Measurement (ELISA)
This protocol outlines the measurement of intracellular cAMP levels following treatment with a TGR5 modulator.
Materials:
-
Cells of interest
-
This compound (or alternative compound)
-
TGR5 agonist (e.g., TLCA)
-
cAMP ELISA kit
-
Cell lysis buffer
Procedure:
-
Culture cells to the desired confluency in appropriate culture plates.
-
Treat the cells with the TGR5 agonist (e.g., TLCA) with or without the TGR5 antagonist (this compound) for the specified time.
-
Lyse the cells using the lysis buffer provided in the ELISA kit.
-
Perform the cAMP ELISA according to the manufacturer's instructions.
-
Measure the absorbance and determine the cAMP concentration from a standard curve.
-
Normalize the cAMP concentration to the total protein concentration of the cell lysate.
Protocol 3: In Vivo Administration of STF-62247 in a Mouse Tumor Model
This protocol provides a general guideline for the in vivo administration of STF-62247.
Animal Model:
-
Immune-deficient mice (e.g., nude or SCID)
Procedure:
-
Subcutaneously inject tumor cells (e.g., VHL-deficient SN12C cells) into the flanks of the mice.[2]
-
Allow the tumors to reach a palpable size.
-
Prepare the STF-62247 formulation. For intraperitoneal (i.p.) injection, STF-62247 can be dissolved in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Administer STF-62247 via i.p. injection at a dose of up to 8 mg/kg daily for the duration of the study (e.g., 9 days).[2][9]
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. pharmacokinetic parameters cmax: Topics by Science.gov [science.gov]
- 4. STF-62247 accumulates in lysosomes and blocks late stages of autophagy to selectively target von Hippel-Lindau-inactivated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Integrated modelling of the clinical pharmacokinetics of SDZ HTF 919, a novel selective 5-HT4receptor agonist, following oral and intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Bile Acid Membrane Receptor TGR5 in Cancer: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
SBI-115 In Vivo Efficacy: Technical Support & Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting in vivo efficacy issues encountered with SBI-115, a TGR5 antagonist. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected in vivo efficacy with this compound. What are the potential reasons?
Several factors can contribute to a lack of in vivo efficacy with this compound. A primary consideration is the compound's known poor oral bioavailability.[1] This means that after oral administration, a significant portion of the compound may not reach systemic circulation to exert its therapeutic effect. Other potential issues include:
-
Suboptimal Formulation: this compound is insoluble in water and requires a specific vehicle for administration.[2] An improper formulation can lead to poor absorption.
-
Inadequate Dose: The dose used may be insufficient to achieve the necessary therapeutic concentration at the target site.
-
Animal Model Selection: The chosen animal model may not be appropriate for the disease under investigation or may metabolize the compound differently than expected.
-
Experimental Variability: Inconsistencies in experimental procedures, such as dosing technique and animal handling, can lead to variable results.[3]
Q2: What is the mechanism of action of this compound and how does it relate to its in vivo effects?
This compound is an antagonist of the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[4][5] TGR5 activation by bile acids leads to the production of intracellular cyclic adenosine (B11128) monophosphate (cAMP).[4][6] By blocking this receptor, this compound is expected to inhibit downstream signaling pathways. For instance, in polycystic liver disease models, this compound has been shown to decrease cell proliferation and cAMP levels in cystic cholangiocytes.[2][6][7] Therefore, a lack of efficacy in vivo could be due to insufficient TGR5 antagonism at the target tissue.
Troubleshooting Experimental Design
Q3: Our this compound formulation appears to be precipitating. How can we improve its solubility for in vivo administration?
Precipitation is a common issue given this compound's poor water solubility.[2] It is crucial to use a well-defined and stable formulation. Several vehicles have been suggested for in vivo use. It is recommended to prepare fresh solutions and use them promptly.[7] If precipitation occurs, gentle heating and/or sonication may aid dissolution.[7]
Here are some recommended formulations:
| Administration Route | Vehicle Composition | Resulting Solution | Source |
| Oral | Carboxymethylcellulose sodium (CMC-Na) | Homogeneous suspension | [2] |
| Injection | 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH2O | Clear solution | [2] |
| Injection | 10% DMSO, 90% Corn Oil | Clear solution | [7] |
| Injection | 2% DMSO, 40% PEG300, 5% Tween-80, 53% Saline | Suspended solution (requires sonication) | [7] |
| Injection | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Clear solution | [7] |
Q4: What dose of this compound should we be using in our in vivo studies?
The optimal dose will depend on the animal model, disease indication, and route of administration. One in vivo study in a mouse model of collagen-induced arthritis used a dose of 80 mg/kg.[4] However, given the compound's low bioavailability, dose-response studies are highly recommended to determine the minimum effective dose in your specific model.[3][8]
It is worth noting that subsequent research has focused on developing more potent TGR5 antagonists with improved bioavailability, such as SBI-319 and SBI-364, due to the limitations of this compound.[1]
Experimental Protocols
In Vitro TGR5 Antagonism Assay
This protocol is based on methods used to characterize this compound's activity on cholangiocytes.
-
Cell Culture: Culture human cholangiocytes expressing TGR5.
-
Treatment: Pre-treat cells with this compound (e.g., 100-200 µM) for a specified period (e.g., 24 hours).
-
Stimulation: Stimulate the cells with a TGR5 agonist, such as taurolithocholic acid (TLCA).
-
Endpoint Measurement: Measure the downstream effects, such as:
In Vivo Efficacy Study in a Polycystic Liver Disease Model (Based on related compound studies)
This protocol is a general guideline and should be adapted to the specific research question.
-
Animal Model: Use a relevant animal model, such as the PCK rat model of polycystic liver disease.[1]
-
Formulation: Prepare this compound in a suitable vehicle (see table above).
-
Dosing: Administer this compound via the chosen route (e.g., oral gavage, intraperitoneal injection) at various doses. Include a vehicle control group.
-
Monitoring: Monitor animal health and body weight throughout the study.
-
Efficacy Endpoints: At the end of the study, collect tissues for analysis. Efficacy endpoints could include:
Visualizing Key Concepts
To further aid in understanding and troubleshooting, the following diagrams illustrate the this compound signaling pathway, a general troubleshooting workflow, and the relationship between key experimental variables.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. TGR5 contributes to hepatic cystogenesis in rodents with polycystic liver diseases via cAMP/Gαs signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. This compound | GPCR19 | TargetMol [targetmol.com]
- 10. Preclinical data presented for TGR5 inhibitor SBI-319 in CCA and PLD | BioWorld [bioworld.com]
SBI-115 Technical Support Center: Troubleshooting Potential Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of SBI-115, a known TGR5 antagonist. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help users identify and mitigate issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective antagonist of the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[1][2] Its primary on-target effect is the inhibition of TGR5-mediated signaling pathways, most notably the Gαs-adenylyl cyclase-cAMP axis.[3]
Q2: What are the typical working concentrations for this compound in cell-based assays?
The effective concentration of this compound can vary depending on the cell type and experimental conditions. Published studies have used concentrations ranging from 10 µM to 200 µM.[1][4][5][6] For example, in pancreatic cancer cell lines, 5-10 µM has been shown to inhibit cell proliferation, while in cholangiocytes, concentrations of 100-200 µM have been used to inhibit agonist-induced cAMP production and proliferation.[1][4][6]
Q3: Has a comprehensive off-target screening panel (e.g., kinase panel, broad GPCR panel) been published for this compound?
To date, a comprehensive, publicly available off-target screening panel for this compound has not been identified in the scientific literature. While it is described as a "selective" TGR5 antagonist, researchers should be aware that the absence of such data means that potential off-target effects on other receptors or kinases cannot be definitively ruled out without direct experimental validation.
Q4: Are there any known effects of this compound on signaling pathways other than the TGR5-cAMP axis?
Some studies have reported effects of this compound on other signaling pathways, such as the NF-κB and PI3K/AKT pathways. However, these effects have been primarily attributed to the downstream consequences of TGR5 inhibition rather than direct off-target interactions. Researchers observing effects on these or other pathways should perform control experiments to determine if the effects are TGR5-dependent.
Troubleshooting Guide
This guide is intended to help researchers troubleshoot unexpected experimental results and distinguish between on-target and potential off-target effects of this compound.
| Observed Issue | Potential Cause (On-Target vs. Off-Target) | Recommended Troubleshooting Steps |
| No effect of this compound on agonist-induced response. | On-Target: Low or absent TGR5 expression in the experimental model. Off-Target: N/A (The issue is a lack of expected on-target effect). | 1. Confirm TGR5 Expression: Verify the expression of TGR5 in your cell line or tissue model at both the mRNA (qRT-PCR) and protein (Western Blot, IHC, or Flow Cytometry) levels. 2. Use a Positive Control Cell Line: Include a cell line known to express functional TGR5 as a positive control. 3. Optimize this compound Concentration: Perform a dose-response curve to ensure an adequate concentration of this compound is being used. |
| Unexpected phenotype or signaling event observed upon this compound treatment. | On-Target: The observed effect is a genuine, but previously uncharacterized, downstream consequence of TGR5 inhibition in your specific model system. Off-Target: this compound is interacting with another cellular target. | 1. TGR5 Knockdown/Knockout Control: The most critical control is to repeat the experiment in cells where TGR5 has been genetically silenced (e.g., using shRNA or CRISPR/Cas9). If the unexpected effect is lost in the TGR5-deficient cells, it is likely an on-target effect.[4] 2. Use a Structurally Unrelated TGR5 Antagonist: If available, compare the effects of this compound with another TGR5 antagonist that has a different chemical scaffold. If both compounds produce the same phenotype, it is more likely to be an on-target effect. 3. Direct Adenylyl Cyclase Activation Control: To rule out direct inhibition of adenylyl cyclase, pre-treat cells with this compound and then stimulate with forskolin (B1673556), a direct activator of adenylyl cyclase. This compound should not inhibit forskolin-induced cAMP production. |
| High background or variable results in cAMP assays. | Experimental/Technical Issue | 1. Optimize Assay Conditions: Ensure that the cAMP assay is properly optimized for your cell type, including cell seeding density and stimulation time. 2. Check for Cell Viability: High concentrations of this compound or prolonged incubation times may lead to cytotoxicity in some cell lines. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on published literature.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/System | Assay |
| IC₅₀ | ~120 nM | HEK293 cells expressing human TGR5 | TGR5-mediated cAMP accumulation |
Table 2: Exemplary In Vitro Experimental Conditions
| Cell Line | This compound Concentration | Incubation Time | Observed Effect |
| Cystic Cholangiocytes | 100-200 µM | 24 hours | Inhibition of agonist-induced proliferation. |
| PANC-1 and BXPC3 (Pancreatic Cancer) | 5-10 µM | 48 hours | Decreased cell proliferation.[6] |
| HCT116 and SW480 (Colon Cancer) | 100 µM | 24 hours (pre-treatment) | Abolished UDCA-induced inhibition of cell growth. |
Experimental Protocols
Protocol 1: Validating On-Target Activity of this compound using TGR5 Knockdown
This protocol describes how to confirm that the observed effects of this compound are mediated through its intended target, TGR5.
-
Cell Line Preparation:
-
Prepare two populations of your target cells:
-
A control group transduced with a non-targeting shRNA or scrambled CRISPR guide RNA.
-
An experimental group transduced with a validated shRNA or CRISPR guide RNA targeting TGR5.
-
-
-
Verification of Knockdown:
-
Confirm successful knockdown of TGR5 at the mRNA level using qRT-PCR and at the protein level using Western Blot.
-
-
Experimental Treatment:
-
Plate both control and TGR5-knockdown cells at the same density.
-
Treat both cell populations with a vehicle control and with the desired concentration of this compound.
-
-
Endpoint Measurement:
-
Perform your primary assay (e.g., cell proliferation, gene expression, signaling pathway activation).
-
-
Data Analysis:
-
Compare the effect of this compound in the control cells to its effect in the TGR5-knockdown cells. A significantly diminished or absent effect in the knockdown cells indicates that the observed phenotype is TGR5-dependent (on-target).
-
Protocol 2: Forskolin Co-treatment to Rule Out Direct Adenylyl Cyclase Inhibition
This protocol is a control experiment to demonstrate that this compound does not directly inhibit adenylyl cyclase.
-
Cell Culture:
-
Plate your target cells in a suitable format for a cAMP assay.
-
-
Treatment Groups:
-
Prepare the following treatment groups:
-
Vehicle control
-
This compound alone
-
Forskolin alone (a known adenylyl cyclase activator)
-
This compound pre-treatment followed by forskolin stimulation
-
-
-
Experimental Procedure:
-
For the co-treatment group, pre-incubate the cells with this compound for the desired amount of time (e.g., 30-60 minutes).
-
Add forskolin to the appropriate wells and incubate for the optimal time to induce cAMP production (typically 15-30 minutes).
-
-
cAMP Measurement:
-
Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.
-
-
Data Analysis:
-
Compare the cAMP levels in the forskolin-only group to the this compound + forskolin group. If this compound is a specific TGR5 antagonist, it should not significantly reduce the cAMP production induced by forskolin.
-
Visualizations
Caption: On-target signaling pathway of this compound as a TGR5 antagonist.
Caption: Logical workflow for troubleshooting unexpected results with this compound.
References
How to handle hygroscopic DMSO for SBI-115 dissolution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling of hygroscopic dimethyl sulfoxide (B87167) (DMSO) for the dissolution of SBI-115.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an experimental drug that functions as a potent and selective antagonist for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[1][2] By inhibiting TGR5, this compound can decrease intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn can inhibit the proliferation of certain cell types, such as cystic cholangiocytes.[3][4][5][6][7]
Q2: What is the solubility of this compound in DMSO?
A2: this compound is soluble in DMSO.[4] However, the reported solubility varies between suppliers. It is crucial to use fresh, anhydrous (water-free) DMSO, as its hygroscopic nature means it readily absorbs moisture, which can significantly reduce the solubility of this compound.[3]
Quantitative Solubility Data for this compound in DMSO
| Supplier | Reported Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| Selleck Chemicals | 68 | 199.54 | Recommends using fresh DMSO as moisture absorption reduces solubility.[3] |
| TargetMol | 150 | 440.17 | Sonication is recommended.[5] |
| Sigma-Aldrich | 2 | Not Specified | States "clear" solution at this concentration. |
Q3: Why is it critical to use anhydrous DMSO for dissolving this compound?
A3: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[8][9][10] This absorbed water can significantly decrease the solubility of many organic compounds, including this compound.[3][11] Using "wet" or old DMSO can lead to incomplete dissolution, precipitation of the compound, and inaccurate concentration calculations in your experiments.
Q4: How should I store DMSO to maintain its anhydrous state?
A4: To prevent moisture absorption, DMSO should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from sources of ignition.[8][12][13][14] For long-term storage and to maintain its quality, storing under an inert gas like nitrogen or argon is recommended.[8] It is also advisable to aliquot the DMSO into smaller, single-use vials to minimize repeated exposure of the main stock to atmospheric moisture.
Troubleshooting Guide: this compound Dissolution Issues
Problem: My this compound is not fully dissolving in DMSO, or it precipitated out of solution.
This is a common issue often related to the quality of the DMSO used. Follow these troubleshooting steps to ensure successful dissolution.
Troubleshooting Workflow
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. This compound | GPCR19 | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. TGR5 contributes to hepatic cystogenesis in rodents with polycystic liver diseases via cAMP/Gαs signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. shop.hdchemicals.co.uk [shop.hdchemicals.co.uk]
- 10. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 11. A novel approach to determine water content in DMSO for a compound collection repository - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How to Use DMSO Safely | Best Practices & Common Mistakes [etraorganics.co.uk]
- 13. depts.washington.edu [depts.washington.edu]
- 14. The Dos and Don’ts of Storing Chemical Solvents [solventwasher.com]
Improving the stability of SBI-115 in experimental buffers
Welcome to the technical support center for SBI-115. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in experimental buffers. Below you will find troubleshooting guides and frequently asked questions to help you address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary uses in research?
A1: this compound is a potent and selective antagonist for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[1][2] In research, it is used to study the physiological roles of TGR5. This compound blocks the receptor's activation by agonists, thereby inhibiting downstream signaling pathways, such as the Gαs-cAMP pathway. Its applications in preclinical studies include investigating treatments for Polycystic Liver Disease (PLD), certain types of cancer, and modulating inflammatory responses and lipid metabolism.[2]
Q2: What are the known solubility and storage properties of this compound?
A2: Understanding the solubility and storage recommendations for this compound is critical for maintaining its stability and activity. This compound is a solid powder that is soluble in organic solvents like DMSO and acetonitrile, but insoluble in water and ethanol.[1][3] For long-term storage, the solid powder should be kept at -20°C, where it can be stable for up to three years.[3][4] Stock solutions are typically prepared in DMSO. To avoid degradation and repeated freeze-thaw cycles, it is recommended to aliquot the stock solution and store it at -80°C for up to a year, or at -20°C for up to one month.[3][5]
Q3: My this compound precipitated when I diluted it into my aqueous experimental buffer. Why did this happen and how can I prevent it?
A3: Precipitation upon dilution into aqueous buffers is a common issue with this compound due to its poor water solubility.[3] This is often misinterpreted as compound degradation.[6] The organic solvent from your stock solution (e.g., DMSO) is miscible with the aqueous buffer, but the compound itself is not, causing it to fall out of solution. To prevent this, consider the following:
-
Lower the final concentration: Ensure the final concentration of this compound is within its solubility limit in the final buffer composition.
-
Use co-solvents or surfactants: For in vivo studies, formulations often include co-solvents like PEG300 and surfactants like Tween 80 to maintain solubility in aqueous environments.[3][4] Adding a low concentration of a non-ionic surfactant (e.g., 0.01% Tween 20 or Triton X-100) to your experimental buffer can help prevent precipitation and aggregation.[7]
-
Optimize the final solvent concentration: Keep the final concentration of the organic solvent from your stock solution as low as possible (typically <0.5% v/v) to minimize its impact on your experiment and the solubility of this compound.[8]
Q4: I'm observing a loss of this compound activity in my cell-based assay over a long incubation period. What could be the cause?
A4: A gradual loss of activity during long experiments can be due to several factors:
-
Degradation in Culture Medium: Components in the cell culture medium could be degrading this compound. It's recommended to assess the compound's stability directly in the medium at 37°C over the experimental time course.[6][8]
-
Adsorption to Plasticware: Small molecules can adsorb to the surfaces of plastic tubes and assay plates, reducing the effective concentration in the medium.[6] Using low-binding plates or adding a small amount of a non-ionic surfactant can mitigate this issue.[6]
-
Hydrolysis or Oxidation: Although specific data on this compound is limited, small molecules can be susceptible to hydrolysis (cleavage by water) or oxidation, especially at physiological temperatures and pH.[6] Preparing fresh solutions and minimizing exposure to light and oxygen can help.[6][8]
Troubleshooting Guides
Issue 1: Variability and Inconsistent Results Between Experiments
-
Possible Causes:
-
Inconsistent Solution Preparation: Minor variations in preparing stock or working solutions can lead to different final concentrations.[6]
-
Variable Storage and Handling: Repeated freeze-thaw cycles of the stock solution can cause degradation.[3] The age of the working solution can also impact its potency.[6]
-
Precipitation: The compound may be precipitating out of solution in the experimental buffer, leading to variable effective concentrations.[8]
-
-
Suggested Solutions:
-
Standardize Protocols: Create and adhere to a strict, detailed protocol for preparing all solutions.[6]
-
Aliquot Stock Solutions: Aliquot your DMSO stock solution upon initial preparation to avoid multiple freeze-thaw cycles.[3]
-
Prepare Fresh Working Solutions: The most reliable approach is to prepare fresh aqueous working solutions from your stock for each experiment.[6]
-
Visual Inspection: Before use, visually inspect the final working solution for any signs of precipitation (cloudiness, particles).
-
Issue 2: this compound Appears to be Unstable in a Specific Buffer
-
Possible Causes:
-
pH-Dependent Degradation: The stability of small molecules can be highly dependent on the pH of the buffer.[9]
-
Buffer Catalysis: Certain buffer components can actively participate in and accelerate degradation reactions.[10][11]
-
Oxidation: Dissolved oxygen in the buffer can lead to oxidative degradation of sensitive compounds.[6]
-
-
Suggested Solutions:
-
pH Optimization: Test the stability of this compound in a range of buffer pH values to identify the optimal pH for stability. Most drugs exhibit good stability in the pH range of 4-8.[9]
-
Change Buffer System: If you suspect buffer catalysis, try a different buffer system with a similar pKa. For example, if using a phosphate (B84403) buffer, consider a citrate (B86180) buffer of the same pH.[12]
-
Use Low Buffer Concentrations: Use the minimum buffer concentration required to maintain the desired pH, as higher concentrations can sometimes accelerate degradation.[11]
-
Add Antioxidants: If oxidation is a concern, consider adding an antioxidant like ascorbic acid or DTT to your buffer, ensuring it is compatible with your experimental system.[6]
-
Data and Protocols
This compound Solubility Data
| Solvent | Solubility | Source |
| DMSO | 150 mg/mL (440.17 mM) | TargetMol[4] |
| DMSO | 68 mg/mL (199.54 mM) | Selleck Chemicals[3] |
| DMSO | 2 mg/mL | Sigma-Aldrich |
| Water | Insoluble | Selleck Chemicals[3] |
| Ethanol | Insoluble | Selleck Chemicals[3] |
| Acetonitrile | Soluble | Cayman Chemical[1] |
Note: Solubility can vary between suppliers and batches. It is recommended to perform your own solubility tests.
Experimental Protocol: Assessing this compound Stability in an Aqueous Buffer
This protocol provides a general framework for evaluating the stability of this compound in your specific experimental buffer over time and at different temperatures.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in fresh, high-purity DMSO.
-
Prepare your aqueous experimental buffer of interest. Ensure the pH is accurately measured with a calibrated meter.
-
-
Preparation of Working Solution:
-
Dilute the 10 mM stock solution into your experimental buffer to a final concentration relevant to your assay (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., ≤ 0.1%).
-
Prepare a sufficient volume to aliquot for all time points and conditions.
-
-
Incubation:
-
Aliquot the working solution into multiple, sealed, low-binding tubes.
-
Incubate the tubes at the temperatures you wish to test (e.g., 4°C, 25°C, 37°C). Protect from light if photosensitivity is a concern.[6]
-
-
Time Points:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one tube from each temperature condition.
-
Immediately freeze the sample at -80°C to halt any further degradation until analysis.
-
-
Analysis:
-
Analyze the concentration of intact this compound in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Compare the peak area of this compound at each time point to the T=0 sample to determine the percentage of compound remaining.
-
-
Data Interpretation:
-
Plot the percentage of this compound remaining versus time for each temperature. A significant decrease over time indicates instability under those conditions.
-
Visualizations
Caption: Simplified TGR5 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the stability of this compound in a buffer.
Caption: A decision tree for troubleshooting common this compound stability issues.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | GPCR19 | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Factors affecting stability of drugs | PPTX [slideshare.net]
- 10. benchchem.com [benchchem.com]
- 11. Buffer concentration dramatically affects the stability of S-nitrosothiols in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
Technical Support Center: SBI-115 Vehicle Control for In Vivo Experiments
This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing SBI-115 as a vehicle control in in vivo experiments. Accurate vehicle control is paramount for the correct interpretation of experimental data. This guide offers troubleshooting advice and answers to frequently asked questions to address specific issues that may arise during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a control?
This compound is an experimental drug that acts as a potent and selective antagonist for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[1][2][3] In studies where a TGR5 agonist is the therapeutic agent, a vehicle containing this compound may be used as a negative control to demonstrate that the observed effects are specifically due to TGR5 activation. More commonly, the vehicle used to dissolve and administer this compound (the active drug) is used as the vehicle control in experiments investigating the effects of this compound itself. This is crucial to distinguish the biological effects of this compound from those of the solvent.[4]
Q2: What is the mechanism of action of this compound?
This compound functions by blocking the TGR5 signaling pathway. TGR5 activation typically leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1] By antagonizing this receptor, this compound can decrease cAMP levels, which in turn can inhibit cell proliferation in certain cell types, such as cystic cholangiocytes.[3][5]
Q3: What are the known signaling pathways affected by this compound?
This compound, through its inhibition of TGR5, can influence several downstream signaling pathways. TGR5 has been shown to play a role in modulating inflammatory responses, and its inhibition can impact pathways such as NF-κB, PI3K/AKT, and PKC/P38 MAPK.[6] It is important to consider these potential effects when designing experiments and interpreting results.
Q4: What is the appropriate vehicle for dissolving this compound for in vivo administration?
This compound is insoluble in water and ethanol (B145695) but is soluble in Dimethyl Sulfoxide (DMSO).[5] Therefore, DMSO is a common solvent used to prepare a stock solution. For in vivo administration, this DMSO stock solution must be further diluted in a suitable vehicle. The choice of the final vehicle depends on the route of administration (e.g., oral, injection). It is critical that the vehicle control group receives the exact same formulation, including the final concentration of DMSO, but without this compound.[7]
Q5: What are some recommended in vivo formulations for this compound?
Several formulations have been reported for the in vivo use of this compound. The final choice will depend on the specific experimental requirements. It is crucial to prepare fresh solutions and use them promptly for optimal results.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpected biological effects observed in the vehicle control group. | The vehicle itself, particularly DMSO, is not biologically inert and can have off-target effects.[8] | - Conduct a dose-response study with the vehicle alone to determine the No-Observed-Adverse-Effect Level (NOAEL).- Reduce the final concentration of DMSO in your formulation to the lowest possible level that maintains this compound solubility.- Ensure the vehicle control group is treated with the exact same concentration of all vehicle components as the experimental group.[7] |
| Inconsistent or variable results between experiments. | - Inconsistent preparation of the this compound formulation or vehicle control.- Degradation of this compound or components of the vehicle. | - Prepare a single, large batch of the vehicle solution to be used across all related experiments to ensure consistency.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.[5] - Always prepare fresh working solutions for each experiment.[5] |
| Precipitation of this compound in the final formulation. | - The solubility of this compound is exceeded in the final vehicle mixture.- Improper mixing of components. | - Ensure that the solvents are added sequentially and the solution is mixed thoroughly to clarity before adding the next component.[9]- Sonication and/or gentle heating may be used to aid dissolution, but stability under these conditions should be verified.[9] |
| Adverse reactions in animals (e.g., irritation at the injection site). | - The concentration of DMSO or other excipients (e.g., Tween 80) may be too high, causing local toxicity.[10] | - Reduce the concentration of potentially irritating components in the vehicle.- Consider alternative, more biocompatible vehicle formulations if possible.- Consult literature on tolerable levels of nonclinical vehicles for the specific animal model and route of administration.[10][11][12] |
Quantitative Data Summary
This compound Solubility
| Solvent | Solubility | Reference |
| DMSO | 68 mg/mL (199.54 mM) | [5] |
| DMSO | 100 mg/mL (293.44 mM) (ultrasonication needed) | [13] |
| DMSO | 150 mg/mL (440.17 mM) (sonication recommended) | [9] |
| DMSO | 2 mg/mL (clear solution) | |
| Water | Insoluble | [5] |
| Ethanol | Insoluble | [5] |
Reported In Vivo Dosage
| Animal Model | Dosage | Route of Administration | Reference |
| Mouse model of collagen-induced arthritis | 80 mg/kg | Not specified | [1] |
Experimental Protocols
Preparation of this compound Formulation for Injection (Example 1)
This protocol is based on a formulation intended for injection.[5]
-
Prepare Stock Solution: Dissolve this compound in fresh, high-purity DMSO to a concentration of 68 mg/mL.
-
Prepare Vehicle Components: Have PEG300, Tween 80, and sterile double-distilled water (ddH₂O) ready.
-
Mixing Procedure (for 1 mL final volume): a. To 400 µL of PEG300, add 50 µL of the 68 mg/mL this compound DMSO stock solution. b. Mix thoroughly until the solution is clear. c. Add 50 µL of Tween 80 to the mixture and mix again until clear. d. Add 500 µL of ddH₂O to bring the total volume to 1 mL. e. The final concentration of this compound will be 3.4 mg/mL.
-
Vehicle Control Preparation: Prepare the vehicle control by following the same procedure, but substitute the this compound DMSO stock with 50 µL of pure DMSO.
-
Administration: Use the mixed solution immediately for optimal results.
Preparation of this compound Formulation for Injection (Example 2)
This protocol is based on an alternative formulation for injection.[9]
-
Prepare Stock Solution: Dissolve this compound in DMSO.
-
Mixing Procedure: a. Prepare a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. b. Add the this compound DMSO stock to the other components sequentially, ensuring the solution is clear before adding the next solvent. Sonication is recommended to aid dissolution. c. A final this compound concentration of 4 mg/mL has been reported with this vehicle.
-
Vehicle Control Preparation: Prepare the vehicle control using the same percentages of DMSO, PEG300, Tween 80, and saline, but without the addition of this compound.
Preparation of this compound Formulation for Oral Administration
This protocol is based on a formulation for oral administration.[5]
-
Prepare a Homogeneous Suspension: a. Prepare a solution of Carboxymethylcellulose sodium (CMC-Na) in water (e.g., 0.5%). b. Add 5 mg of this compound powder to 1 mL of the CMC-Na solution. c. Mix thoroughly to obtain a homogeneous suspension with a final concentration of 5 mg/mL.
-
Vehicle Control Preparation: The vehicle control will be the CMC-Na solution without this compound.
Visualizations
Caption: Mechanism of action of this compound as a TGR5 antagonist.
Caption: Experimental workflow for using a vehicle control.
Caption: Signaling pathways influenced by TGR5 activation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. axonmedchem.com [axonmedchem.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. G protein-coupled bile acid receptor 1 reduced hepatic immune response and inhibited NFκB, PI3K/AKT, and PKC/P38 MAPK signaling pathway in hybrid grouper - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. This compound | GPCR19 | TargetMol [targetmol.com]
- 10. Tolerable Levels of Nonclinical Vehicles and Formulations Used in Studies by Multiple Routes in Multiple Species With Notes on Methods to Improve Utility | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. gadconsulting.com [gadconsulting.com]
- 13. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Resistance to SBI-115 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments with the TGR5 antagonist, SBI-115. Our aim is to help you navigate potential resistance mechanisms and optimize your experimental outcomes.
Troubleshooting Guide
This guide addresses the common issue of observing reduced or complete lack of efficacy of this compound in cancer cell lines.
Problem: this compound does not inhibit cancer cell proliferation or induce apoptosis at expected concentrations.
Troubleshooting Workflow
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[1] By inhibiting TGR5, this compound can decrease intracellular cyclic AMP (cAMP) levels, which in turn can suppress downstream signaling pathways that promote cell proliferation and survival in certain cancer types.[2]
Q2: At what concentrations should I be testing this compound?
A2: The effective concentration of this compound can vary between cell lines. It is recommended to perform a dose-response curve starting from a low nanomolar range up to high micromolar concentrations. For example, significant inhibitory effects have been observed at 5 µM and 10 µM in BXPC3 and PANC-1 pancreatic cancer cell lines, respectively.[3] An IC50 of approximately 120 nM has been reported for the inhibition of TGR5-mediated cAMP accumulation in HEK293 cells expressing human TGR5.[4]
Q3: My cells are not responding to this compound. What are the possible reasons?
A3: Lack of response to this compound can be due to several factors:
-
Low or absent TGR5 expression: The target of this compound, the TGR5 receptor, may not be expressed at sufficient levels in your cell line. It is crucial to verify TGR5 expression via Western Blot or qPCR.
-
Compound integrity: Ensure that your this compound stock is properly stored and that the working solutions are freshly prepared. This compound is soluble in DMSO.[2]
-
Cell line health and identity: Confirm that your cells are healthy, free from mycoplasma contamination, and are the correct cell line using Short Tandem Repeat (STR) profiling.
-
Acquired resistance: Cells may have developed resistance through mechanisms that bypass the TGR5 pathway.
Q4: What are the potential mechanisms of resistance to this compound?
A4: While specific resistance mechanisms to this compound have not been extensively documented, based on its mechanism of action and common patterns of drug resistance in cancer, potential mechanisms include:
-
Upregulation of bypass signaling pathways: Cancer cells may compensate for TGR5 inhibition by upregulating parallel signaling pathways that promote survival and proliferation. Constitutive activation of downstream effectors like STAT3 and NF-κB are plausible bypass mechanisms.[5][6]
-
Alteration of the drug target: Mutations in the GPBAR1 gene could potentially alter the drug-binding site of the TGR5 receptor, reducing the efficacy of this compound.
-
Drug efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), could reduce the intracellular concentration of this compound.
Q5: How can I overcome resistance to this compound?
A5: A promising strategy to overcome resistance is through combination therapy. Based on the known signaling crosstalk, consider the following:
-
Co-treatment with a STAT3 inhibitor: TGR5 signaling can intersect with the JAK/STAT3 pathway.[7][8] If you observe constitutive activation of STAT3 (indicated by high levels of phosphorylated STAT3), combining this compound with a STAT3 inhibitor (e.g., Stattic) may restore sensitivity.
-
Co-treatment with an NF-κB inhibitor: TGR5 has also been shown to modulate NF-κB signaling.[9][10] In cell lines with aberrant NF-κB activation, a combination with an NF-κB inhibitor (e.g., BAY 11-7082) could be effective.
Data Presentation
Table 1: Reported IC50 Values and Effective Concentrations of this compound in Various Cell Lines
| Cell Line | Cancer Type | Assay | IC50 / Effective Concentration | Reference |
| PANC-1 | Pancreatic Cancer | CCK-8 | 10 µM (Significant inhibition) | [3] |
| BXPC3 | Pancreatic Cancer | CCK-8 | 5 µM (Significant inhibition) | [3] |
| HEK293 (hTGR5) | - | cAMP accumulation | ~120 nM (IC50) | [4] |
| HCT116 | Colorectal Cancer | MTT | 100 µM (Used to abolish UDCA effect) | [2] |
| SW480 | Colorectal Cancer | MTT | 100 µM (Used to abolish UDCA effect) | [2] |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is for assessing the effect of this compound on cancer cell viability.
Experimental Workflow: MTT Assay
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO). For combination studies, treat with this compound and the second compound alone and in combination.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Detection: TUNEL Assay
This protocol outlines the detection of apoptosis-induced DNA fragmentation.
Methodology:
-
Cell Preparation: Grow and treat cells on coverslips or in chamber slides as per your experimental design.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, containing Terminal deoxynucleotidyl Transferase (TdT) and a labeled nucleotide (e.g., Br-dUTP), for 60 minutes at 37°C.
-
Detection: If using a biotin-labeled nucleotide, follow with incubation with a streptavidin-conjugated fluorophore. If using a Br-dUTP, use an anti-BrdU antibody conjugated to a fluorophore.
-
Counterstaining and Imaging: Counterstain the nuclei with DAPI and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
Protein Expression Analysis: Western Blot for TGR5, p-STAT3, and p-p65
This protocol is for determining the protein levels of TGR5 and the activation status of STAT3 and NF-κB pathways.
Methodology:
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against TGR5, phospho-STAT3 (Tyr705), total STAT3, phospho-p65 (Ser536), total p65, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways
TGR5 Downstream Signaling and Potential Resistance Mechanisms
This diagram illustrates that this compound inhibits the TGR5 receptor, leading to a decrease in cAMP and subsequent modulation of downstream pathways like STAT3 and NF-κB, ultimately reducing cell proliferation. Resistance may arise from the constitutive activation of STAT3 or NF-κB, bypassing the need for TGR5-mediated signaling.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Investigation of the potential role of TGR5 in pancreatic cancer by a comprehensive molecular experiments and the liquid chromatography mass spectrometry (LC–MS) based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. The Bile Acid Membrane Receptor TGR5 in Cancer: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. The role of TGR5 as an onco-immunological biomarker in tumor staging and prognosis by encompassing the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TGR5 deficiency activates antitumor immunity in non-small cell lung cancer via restraining M2 macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The G-Protein-Coupled Bile Acid Receptor Gpbar1 (TGR5) Inhibits Gastric Inflammation Through Antagonizing NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TGR5 protects against cholestatic liver disease via suppressing the NF-κB pathway and activating the Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing SBI-115 Toxicity in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize potential toxicity associated with the use of SBI-115 in primary cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[1][2][3] Its primary mechanism of action is to block the binding of bile acids and other agonists to TGR5, thereby inhibiting downstream signaling pathways that are typically initiated by receptor activation. This includes the inhibition of cyclic AMP (cAMP) production.[1][4]
Q2: What is the recommended working concentration for this compound in primary cell cultures?
The optimal concentration of this compound is highly dependent on the primary cell type and the specific experimental goals. Published studies have utilized this compound in a range of 10 µM to 200 µM in various cell-based assays.[1][2][5] For primary cells, which are often more sensitive than immortalized cell lines, it is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration. A good starting point for a dose-response study is a range from 1 µM to 100 µM.
Q3: What are the potential signs of this compound-induced toxicity in my primary cell culture?
Signs of toxicity can include:
-
Reduced cell viability and proliferation: A noticeable decrease in the number of viable cells compared to vehicle-treated controls.
-
Changes in cell morphology: Cells may appear rounded, shrunken, or detached from the culture surface.
-
Induction of apoptosis or necrosis: Observable signs of programmed cell death or cellular breakdown.
-
Mitochondrial dysfunction: Evidence suggests that in some cell types, this compound may impact mitochondrial morphology.[6]
Q4: How should I prepare and store this compound to maintain its stability and minimize degradation?
This compound is typically supplied as a solid powder and should be stored at -20°C for long-term stability (up to 3 years).[1] For experimental use, it is recommended to prepare a concentrated stock solution in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).[1][5][7] This stock solution should be stored at -80°C in single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.[1] When preparing working solutions, it is advisable to use fresh dilutions from the stock aliquots.[1]
Q5: Can the solvent used to dissolve this compound be toxic to my primary cells?
Yes, the solvent, most commonly DMSO, can be toxic to primary cells at certain concentrations.[8][9][10] It is critical to ensure that the final concentration of DMSO in the cell culture medium is as low as possible, ideally below 0.1% and not exceeding 0.5%.[11] Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of the solvent as the highest concentration of this compound used. This will help you to distinguish the effects of the compound from any solvent-induced toxicity.[11][12]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High levels of cell death observed at the desired inhibitory concentration. | The concentration of this compound may be too high for your specific primary cell type. | Perform a detailed dose-response curve to determine the half-maximal cytotoxic concentration (CC50). Start with a broad range of concentrations (e.g., 0.1 µM to 100 µM). Consider using a lower concentration of this compound for a longer duration of exposure. |
| The primary cell culture is unhealthy or stressed. | Ensure optimal cell culture conditions, including proper media, supplements, and cell density. Unhealthy cells are more susceptible to chemical-induced stress. | |
| Off-target effects of this compound at higher concentrations. | To confirm that the observed effect is due to TGR5 inhibition, consider using a structurally different TGR5 antagonist as a control. If available, performing experiments in primary cells from TGR5 knockout animals can also validate on-target effects. | |
| Inconsistent results between experiments. | Instability of the this compound stock solution due to improper storage or multiple freeze-thaw cycles. | Always use freshly prepared working solutions from single-use aliquots of the stock solution. Avoid repeated freeze-thawing of the main stock.[1] |
| Variability in cell density at the time of treatment. | Ensure consistent cell seeding density and allow cells to adhere and enter a stable growth phase before adding this compound. Cell density can influence the cellular response to small molecules.[13][14][15] | |
| Batch-to-batch variability of primary cells. | Primary cells can have inherent variability. If possible, use cells from the same donor or a well-characterized batch for a set of experiments to ensure consistency. | |
| No observable effect of this compound on the target pathway. | The concentration of this compound is too low. | Confirm the inhibitory activity of your this compound stock by performing a positive control experiment. For example, in cells known to express TGR5, pre-treat with a TGR5 agonist to induce a response (e.g., increased cAMP) and then treat with this compound to see if this response is inhibited.[16] |
| The primary cells do not express TGR5 or the pathway is not active. | Verify the expression of TGR5 in your primary cell type using techniques like qPCR or Western blotting. Ensure that the TGR5 signaling pathway is active under your experimental conditions. | |
| This compound is binding to serum proteins in the culture medium. | Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration.[17] Consider reducing the serum concentration during the treatment period, but ensure this does not negatively impact cell viability. |
Data Presentation
Table 1: Summary of this compound Concentrations Used in In Vitro Studies
| Cell Type | Concentration Range | Observed Effect | Reference |
| HCT116 and SW480 cells | 100 µM | Abolished UDCA-induced inhibition of cell growth | [1] |
| PANC-1 pancreatic cancer cells | 10 µM | Decreased cell viability | [2] |
| Cholangiocytes | 100 - 200 µM | Inhibited agonist-induced proliferation | [2][5] |
| Bone Marrow-Derived Macrophages (BMDMs) | Not specified, used as a pretreatment | Decreased upregulation of M2 markers | [18] |
| THP-1 derived macrophages | 100 µM | Reversed agonist-induced increase in cAMP | [19] |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound in Primary Cells using a Resazurin-based Assay
This protocol provides a method to determine the concentration-dependent toxicity of this compound on a chosen primary cell type.
-
Cell Seeding:
-
Seed your primary cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere and stabilize for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
-
Compound Preparation:
-
Prepare a 2X serial dilution of this compound in your complete cell culture medium from a concentrated DMSO stock. A typical starting range is from 200 µM down to 0.1 µM.
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
-
Cell Treatment:
-
Carefully remove the old medium from the cells.
-
Add 100 µL of the 2X this compound dilutions or the vehicle control to the respective wells.
-
Include wells with untreated cells as a negative control.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
-
Viability Assay:
-
Approximately 4 hours before the end of the incubation period, add a resazurin-based viability reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours to allow for the colorimetric change.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the logarithm of the this compound concentration to determine the CC50 value (the concentration that causes 50% reduction in cell viability).
-
Protocol 2: Functional Inhibition of TGR5 Signaling in Primary Macrophages
This protocol provides a general workflow to assess the on-target activity of this compound in primary macrophages.
-
Isolation and Culture of Primary Macrophages:
-
Isolate primary macrophages (e.g., bone marrow-derived macrophages) using your standard laboratory protocol.
-
Culture the cells in appropriate media and allow them to differentiate and adhere.
-
-
Pre-treatment with this compound:
-
Based on your cytotoxicity data (Protocol 1), select a non-toxic concentration of this compound.
-
Pre-treat the macrophages with the selected concentration of this compound or vehicle control for a specified period (e.g., 2 hours).[18]
-
-
Stimulation with a TGR5 Agonist:
-
After the pre-treatment, stimulate the cells with a known TGR5 agonist (e.g., a specific bile acid or a synthetic agonist) at a concentration known to elicit a response.
-
Include control wells that are not stimulated.
-
-
Endpoint Analysis:
-
After the desired stimulation time, collect the cell lysates or culture supernatants for downstream analysis.
-
Analyze the relevant endpoint to assess TGR5 signaling. This could include:
-
Measuring intracellular cAMP levels using an ELISA kit.
-
Analyzing the phosphorylation status of downstream signaling proteins (e.g., CREB) by Western blotting.
-
Measuring the expression of target genes by qPCR.
-
-
Visualizations
Caption: TGR5 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound treatment in primary cell cultures.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. axonmedchem.com [axonmedchem.com]
- 5. This compound | GPCR19 | TargetMol [targetmol.com]
- 6. Investigation of the potential role of TGR5 in pancreatic cancer by a comprehensive molecular experiments and the liquid chromatography mass spectrometry (LC–MS) based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 10. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Relationship between tumor cell density and drug concentration and the cytotoxic effects of doxorubicin or vincristine: mechanism of inoculum effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Role of Cell Density and Intratumoral Heterogeneity in Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. TGR5 contributes to hepatic cystogenesis in rodents with polycystic liver diseases via cAMP/Gαs signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. TGR5 deficiency activates antitumor immunity in non-small cell lung cancer via restraining M2 macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Inflammatory-Dependent Bidirectional Effect of Bile Acids on NLRP3 Inflammasome and Its Role in Ameliorating CPT-11-Induced Colitis [frontiersin.org]
Technical Support Center: SBI-115 Dosage Adjustment for Animal Models
Welcome to the technical support center for SBI-115. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage adjustment, experimental protocols, and troubleshooting for the TGR5 antagonist, this compound, in various animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective antagonist of the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[1][2] As a TGR5 antagonist, this compound blocks the signaling pathway that is normally initiated by bile acids. This inhibition leads to a decrease in the production of intracellular cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger involved in various cellular processes.[3][4]
Q2: What is a recommended starting dose for this compound in a new animal model?
A2: A literature-reported efficacious dose in a mouse model of collagen-induced arthritis is 80 mg/kg.[1] However, it is crucial to note that the optimal dose can vary significantly depending on the animal model, the disease being studied, and the route of administration. One study noted that the poor bioavailability of this compound prevented its use in their in vivo studies, leading them to develop a more potent analog, SBI-364.[5] Therefore, a pilot dose-response study is highly recommended to determine the optimal effective and well-tolerated dose for your specific experimental conditions.
Q3: How can I convert a known effective dose of this compound from one animal model to another (e.g., from mouse to rat)?
A3: Allometric scaling is a common method used to estimate equivalent doses between different animal species based on their body surface area. This method is generally more accurate than scaling based on body weight alone. The formula for allometric scaling is:
Dose (species 2) = Dose (species 1) x (Body weight (species 1) / Body weight (species 2))^0.25
It is important to remember that this provides an estimated starting dose, and further optimization is likely necessary for each specific model.
Q4: What are the common challenges when working with this compound in vivo?
A4: A significant challenge reported with this compound is its potentially poor oral bioavailability.[5] This may necessitate the use of alternative administration routes, such as intraperitoneal injection, or the use of specialized vehicle formulations to improve solubility and absorption. Researchers should carefully consider the pharmacokinetic properties of this compound when designing in vivo experiments.
Q5: What are suitable vehicle formulations for administering this compound?
A5: this compound is sparingly soluble in aqueous solutions. Common vehicle formulations for hydrophobic compounds like this compound include a mixture of solvents to enhance solubility. A frequently used vehicle for oral or intraperitoneal administration consists of:
-
10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline [6]
-
5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O [4]
-
A suspension in 0.5% sodium carboxymethyl cellulose (B213188) (CMC-Na) [7]
It is crucial to prepare the formulation by first dissolving this compound in DMSO before adding the other components sequentially, ensuring the solution is clear at each step.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in the formulation | Incorrect solvent ratio or mixing order. | Ensure this compound is fully dissolved in DMSO before adding other solvents. Prepare the formulation fresh before each use. Gentle warming and sonication may aid dissolution.[6] |
| Inconsistent or no efficacy in vivo | Poor bioavailability of this compound. | Consider alternative routes of administration (e.g., intraperitoneal injection). Optimize the vehicle formulation to improve solubility. Perform a dose-escalation study to find an effective dose. It may be necessary to consider a more potent analog like SBI-364 for in vivo studies.[5] |
| Adverse effects in animals (e.g., irritation at the injection site) | High concentration of DMSO in the vehicle. | Minimize the percentage of DMSO in the final formulation. Ensure the final formulation is at a physiological pH. Include a vehicle-only control group to assess the tolerability of the formulation itself. |
| Difficulty in achieving desired plasma concentrations | Rapid metabolism or clearance of this compound. | Conduct a pharmacokinetic study to determine the half-life of this compound in your animal model. This will help in optimizing the dosing frequency. |
Data Presentation
Table 1: Summary of this compound Dosages in Preclinical Models
| Model Type | Animal Model | Dosage/Concentration | Route of Administration | Reference |
| In Vivo | Mouse (Collagen-Induced Arthritis) | 80 mg/kg | Not specified | [1] |
| In Vitro | Human Pancreatic Cancer Cells (PANC-1) | 10 µM | N/A | [1] |
| In Vitro | Cholangiocytes from ADPKD patients | 100 µM and 200 µM | N/A | [1] |
| In Vitro | Cystic Cholangiocytes | 100 µM and 200 µM | N/A | [3] |
Note: The limited availability of diverse in vivo dosage data for this compound in the public domain highlights the compound's primary use in in vitro settings and the potential challenges with its in vivo application.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration (Intraperitoneal Injection)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a stock solution of this compound in DMSO. Weigh the required amount of this compound and dissolve it in the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 50 mg/mL). Ensure complete dissolution by vortexing. Gentle warming or brief sonication can be used if necessary.
-
Prepare the vehicle mixture. In a separate sterile tube, combine the required volumes of PEG300, Tween 80, and sterile saline. For a final formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, you would mix 4 parts PEG300, 0.5 parts Tween 80, and 4.5 parts saline.
-
Prepare the final dosing solution. Slowly add the this compound stock solution to the vehicle mixture to achieve the desired final concentration. For example, to prepare 1 mL of a 5 mg/mL dosing solution from a 50 mg/mL stock, you would add 100 µL of the stock solution to 900 µL of the vehicle mixture.
-
Homogenize the solution. Vortex the final solution thoroughly to ensure it is a homogenous suspension or solution. Visually inspect for any precipitation.
-
Administer to the animal. The prepared this compound formulation should be administered to the animal via intraperitoneal injection at the calculated volume based on the animal's body weight and the desired dose. It is recommended to use the formulation immediately after preparation.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: TGR5 Signaling Pathway and the Action of this compound.
Experimental Workflow Diagram
Caption: Workflow for this compound Dose Adjustment in a New Animal Model.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. TGR5 contributes to hepatic cystogenesis in rodents with polycystic liver diseases via cAMP/Gαs signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | Inflammatory-Dependent Bidirectional Effect of Bile Acids on NLRP3 Inflammasome and Its Role in Ameliorating CPT-11-Induced Colitis [frontiersin.org]
Interpreting unexpected results with SBI-115
Welcome to the technical support center for SBI-115, a potent and selective antagonist for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[1] This resource is designed to assist researchers, scientists, and drug development professionals in designing, executing, and interpreting experiments involving this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key quantitative data to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an experimental drug that functions as a potent and selective antagonist of the G protein-coupled bile acid receptor 1 (TGR5 or GPBAR1).[1] By binding to TGR5, this compound blocks the receptor's activation by bile acids and other agonists. This inhibition prevents downstream signaling cascades that are typically initiated by TGR5 activation.[2]
Q2: What is the expected downstream effect of this compound on cellular signaling?
A2: The primary downstream effect of this compound is the inhibition of the Gαs protein-adenylate cyclase pathway, which leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3][4] TGR5 activation is known to stimulate cAMP production, which in turn activates protein kinase A (PKA) and exchange protein directly activated by cAMP (EPAC).[3][5] Therefore, treatment with this compound is expected to attenuate the signaling of these downstream effectors. In certain cellular contexts, TGR5 can also influence other pathways, such as NF-κB and ERK1/2 signaling.[4][6][7]
Q3: In which research areas is this compound commonly used?
A3: this compound is frequently utilized in studies related to diseases where TGR5 signaling is implicated. This includes research on polycystic liver disease, where it has been shown to decrease cholangiocyte proliferation and spheroid growth.[8] It is also used in cancer research, particularly in pancreatic cancer models, and in studies of metabolic and inflammatory diseases.[1][2][9]
Q4: What are the recommended storage and handling conditions for this compound?
A4: For long-term storage, this compound powder should be kept at -20°C for up to three years.[10] Stock solutions, typically prepared in DMSO, are stable for up to one year when stored at -80°C and for one month at -20°C.[11][12] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[11]
Troubleshooting Guide
This guide addresses common unexpected results that researchers may encounter when using this compound and provides potential explanations and solutions.
Problem 1: No observable effect of this compound in my in vitro experiment.
| Potential Cause | Explanation | Suggested Solution |
| Poor Solubility | This compound is insoluble in water and ethanol, and its solubility in DMSO can be affected by moisture.[11] If the compound is not fully dissolved, its effective concentration in the culture medium will be lower than expected. | Ensure you are using fresh, anhydrous DMSO to prepare your stock solution.[11] Sonication may be required to fully dissolve the compound.[10] Visually inspect the stock solution for any precipitates before diluting it into your culture medium. |
| Inappropriate Concentration | The effective concentration of this compound can be cell-type dependent. While concentrations of 100-200 µM have been shown to be effective in some cholangiocyte and pancreatic cancer cell lines, your system may require a different dose.[10][12] | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. |
| Low or Absent TGR5 Expression | The effect of this compound is dependent on the presence of its target, TGR5. If your cell line does not express TGR5 or expresses it at very low levels, you will not observe an effect. | Verify TGR5 expression in your cell line at both the mRNA and protein level using techniques such as qPCR and Western blotting. |
| Agonist Stimulation is Required | In some experimental systems, the effect of an antagonist like this compound is only apparent when the receptor is being actively stimulated by an agonist. | Consider pre-treating your cells with a known TGR5 agonist, such as taurolithocholic acid (TLCA), before or concurrently with this compound treatment to observe its inhibitory effects.[12] |
| Compound Degradation | Improper storage or handling of this compound can lead to its degradation, resulting in a loss of activity. | Adhere to the recommended storage conditions (-20°C for powder, -80°C for stock solutions).[10][12] Avoid repeated freeze-thaw cycles by preparing aliquots of your stock solution.[11] |
Problem 2: this compound is showing an unexpected or off-target effect.
| Potential Cause | Explanation | Suggested Solution |
| Cell-type Specific Signaling | TGR5 can couple to different G-proteins (e.g., Gαs, Gαi3, Gαq) in different cell types, leading to varied downstream signaling outcomes.[13] | Characterize the downstream signaling pathways affected by this compound in your specific cell model. This may involve measuring changes in cAMP levels, ERK phosphorylation, or NF-κB activity. |
| Impact on Inflammatory Pathways | TGR5 signaling is known to modulate inflammatory responses.[13] this compound has been shown to increase the levels of pro-inflammatory cytokines in some contexts.[7] | If you observe changes in inflammatory markers, consider that this may be an on-target effect of TGR5 inhibition in your system. Measure key inflammatory mediators to characterize this response. |
| Alterations in Cellular Metabolism | TGR5 plays a role in regulating energy and glucose homeostasis.[14] Inhibition of TGR5 by this compound could lead to unexpected changes in cellular metabolism. | If your experimental readouts are related to metabolism, be aware that these could be influenced by this compound. Consider performing metabolomic analysis to understand the metabolic profile of your cells following treatment. |
Problem 3: Inconsistent results between experiments.
| Potential Cause | Explanation | Suggested Solution |
| Variability in Compound Preparation | Inconsistent dissolution of this compound can lead to variability in its effective concentration between experiments. | Standardize your protocol for preparing this compound solutions, including the source and age of the DMSO, the use of sonication, and visual inspection for precipitates. |
| Cell Culture Conditions | Factors such as cell passage number, confluency, and serum concentration in the culture medium can influence GPCR expression and signaling, leading to variable responses to this compound. | Maintain consistent cell culture practices. Monitor cell passage number and aim for a consistent cell density at the time of treatment. |
| In vivo Formulation Issues | For in vivo studies, the formulation of this compound is critical for its bioavailability. Suspensions can settle over time, leading to inconsistent dosing. | Follow established protocols for in vivo formulation, which may involve vehicles such as corn oil or a mixture of DMSO, PEG300, and Tween-80.[12] Ensure the formulation is homogenous before each administration. |
Experimental Protocols
In Vitro Cell Proliferation Assay
This protocol is adapted from studies on cholangiocytes and pancreatic cancer cell lines.[10][11]
-
Cell Seeding: Seed cells (e.g., cholangiocytes or PANC-1) in a 96-well plate at a density of 2,500-10,000 cells per well. Allow cells to adhere and grow for 24-48 hours.
-
Compound Preparation: Prepare a stock solution of this compound in anhydrous DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 100 µM, 200 µM).
-
Treatment: If investigating the antagonistic effect, you may pre-treat with a TGR5 agonist (e.g., 25 µM TLCA) for a specified time. Add the this compound working solutions to the appropriate wells. Include a vehicle control (DMSO-containing medium).
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Proliferation Measurement: Assess cell proliferation using a standard method such as the MTT or CellTiter 96 AQueous One Solution Cell Proliferation Assay.
In Vivo Administration
The following are example formulations for in vivo studies. The exact preparation may need to be optimized for your specific animal model and administration route.
-
Oral Administration (Suspension): A homogenous suspension can be prepared in corn oil at a concentration of 5 mg/mL.[12] This may require sonication to ensure uniform distribution.
-
Intraperitoneal Injection (Clear Solution): A clear solution for injection can be formulated using a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, with a final this compound concentration of up to 2.5 mg/mL.[12] The solvents should be added sequentially, ensuring the solution is clear before adding the next component.
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| Molecular Weight | 340.78 g/mol | - | [11] |
| In Vitro IC50 | ~120 nM | Inhibition of TGR5-mediated cAMP accumulation in HEK293 cells | [2] |
| Effective In Vitro Concentration | 100-200 µM | Inhibition of proliferation in cystic cholangiocytes | [12] |
| Solubility in DMSO | 68-150 mg/mL | Requires fresh DMSO and may need sonication | [10][11] |
| In Vivo Dosage (example) | 80 mg/kg | Mouse model of collagen-induced arthritis | - |
Visualizing this compound's Mechanism and Experimental Logic
TGR5 Signaling Pathway and Point of this compound Inhibition
Caption: TGR5 signaling cascade and the inhibitory action of this compound.
Troubleshooting Logic for a Negative In Vitro Result
Caption: A logical workflow for troubleshooting unexpected negative results.
Experimental Workflow for Assessing this compound Efficacy
Caption: A standard experimental workflow for evaluating this compound's effect.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. mdpi.com [mdpi.com]
- 4. TGR5 Signaling in Hepatic Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. G protein-coupled bile acid receptor 1 reduced hepatic immune response and inhibited NFκB, PI3K/AKT, and PKC/P38 MAPK signaling pathway in hybrid grouper - PMC [pmc.ncbi.nlm.nih.gov]
- 8. axonmedchem.com [axonmedchem.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | GPCR19 | TargetMol [targetmol.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. dovepress.com [dovepress.com]
- 14. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]
SBI-115 lot-to-lot variability and quality control
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using SBI-115, a selective antagonist of the G protein-coupled bile acid receptor 1 (GPBAR1/TGR5). Our goal is to help you navigate potential challenges and ensure the reliability and reproducibility of your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Issue 1: Inconsistent or lower-than-expected inhibitory activity of this compound in a new batch.
This is a common concern when working with small molecules, as lot-to-lot variability can arise from differences in purity, the presence of trace impurities, or isomeric ratio.
Step-by-Step Troubleshooting:
-
Initial Assessment & Record Keeping:
-
Quarantine the New Lot: Do not use the new lot for critical experiments until its activity has been validated.
-
Document Everything: Record the lot numbers of all reagents, dates of experiments, and specific outcomes.
-
Verify Storage Conditions: Confirm that this compound has been stored as recommended, typically at -20°C and protected from light. Improper storage can lead to degradation.
-
-
Analytical Validation (Purity & Identity):
-
Purpose: To confirm that the new lot of this compound meets the required chemical specifications.
-
Procedure: If resources are available, perform analytical tests such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess purity and confirm the molecular weight.
-
Expected Outcome: The purity should be high (e.g., >98%), and the mass spectrum should correspond to the expected molecular weight of this compound (340.78 g/mol ).[1][2]
-
Troubleshooting: If purity is significantly lower than specified by the manufacturer or if unexpected peaks are observed, contact the supplier immediately and provide them with your analytical data.
-
-
Functional Validation (In Vitro Assay):
-
Purpose: To compare the biological activity of the new lot to a previously validated reference lot.
-
Procedure: Perform a dose-response experiment using a well-established in vitro assay where this compound is known to be active. A common application is the inhibition of agonist-induced cAMP production in cells expressing TGR5.
-
Expected Outcome: The IC50 values obtained for the new and reference lots should be comparable.
-
Troubleshooting: If the IC50 value for the new lot is significantly higher, this indicates lower potency. Consider adjusting the concentration used in your experiments accordingly, but also report the issue to the manufacturer.
-
Issue 2: High background or off-target effects observed in cell-based assays.
Step-by-Step Troubleshooting:
-
Review Experimental Design:
-
Titrate this compound Concentration: Ensure you are using the lowest effective concentration of this compound. High concentrations are more likely to cause off-target effects. Perform a dose-response curve to determine the optimal concentration for your specific cell type and assay.
-
Vehicle Control: Always include a vehicle-only control (e.g., DMSO) to account for any effects of the solvent.
-
Cell Density: Optimize cell seeding density. Over-confluent or under-confluent cells can respond differently and lead to inconsistent results.
-
-
Assess Cell Health:
-
Mycoplasma Testing: Regularly test your cell lines for mycoplasma contamination, which can alter cellular responses.
-
Cell Viability: Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel with your main experiment to ensure that the observed effects are not due to cytotoxicity of this compound at the concentrations used.
-
-
Consider Assay-Specific Issues:
-
Assay Components: Some assay reagents may be incompatible with this compound or the solvent. Review the literature for similar assays to identify potential interferences.
-
Readout System: If using a fluorescence-based assay, consider the possibility of autofluorescence from the compound or media components.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is a selective antagonist of the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[1][3] It functions by blocking the TGR5-Gαs-cAMP signaling pathway, which leads to a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4] This inhibition can affect various cellular processes, including proliferation, inflammation, and metabolism.[5]
Q2: How should I prepare and store this compound stock solutions? A2: this compound is typically supplied as a solid. For in vitro experiments, it is soluble in DMSO.[4] Prepare a concentrated stock solution in fresh, anhydrous DMSO (e.g., 10-50 mM). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[4][5] For in vivo studies, specific formulation protocols should be followed, which may involve solvents like PEG300, Tween 80, and saline or suspension in vehicles like CMC-Na.[4]
Q3: What are the typical working concentrations for this compound in cell culture? A3: The effective concentration of this compound can vary depending on the cell type and the specific assay. Published studies have used concentrations ranging from 10 µM to 200 µM.[1][4][5] It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your experimental setup.
Q4: What are the potential causes of lot-to-lot variability in small molecules like this compound? A4: Lot-to-lot variability in synthetic small molecules can be attributed to several factors:
-
Purity Differences: The presence of residual solvents, starting materials, or reaction byproducts can vary between batches.
-
Polymorphism: The compound may exist in different crystalline forms, which can affect its solubility and bioavailability.
-
Degradation: Improper storage or handling can lead to chemical degradation of the compound.
-
Water Content: The amount of residual water can influence the calculated concentration of stock solutions.
Q5: What quality control measures can I implement to ensure the consistency of my results with this compound? A5: To ensure consistency, it is advisable to:
-
Purchase from a reputable supplier that provides a certificate of analysis (CoA) with each lot, detailing its purity and identity.
-
Perform an internal validation of each new lot by comparing its performance in a simple, robust assay against a previously validated lot.
-
Maintain detailed records of lot numbers, preparation dates of stock solutions, and experimental outcomes.
-
Adhere strictly to recommended storage and handling procedures.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₃ClN₂O₄S | [1][2] |
| Molecular Weight | 340.78 g/mol | [1][2] |
| CAS Number | 882366-16-7 | [1][4] |
| Purity (Typical) | ≥98% (HPLC) | [1] |
| Appearance | White to beige solid |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ≥ 68 mg/mL (199.54 mM) | [4] |
| Acetonitrile (B52724) | Soluble | [1] |
| Water | Insoluble | [4] |
| Ethanol | Insoluble | [4] |
Experimental Protocols
Protocol 1: Quality Control by High-Performance Liquid Chromatography (HPLC)
Purpose: To verify the purity of a new lot of this compound.
Materials:
-
This compound (new and reference lots)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Sample Preparation: Prepare 1 mg/mL stock solutions of both the new and reference lots of this compound in DMSO. Dilute 1:100 in the mobile phase.
-
Mobile Phase: A typical mobile phase would be a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
HPLC Conditions:
-
Flow rate: 1 mL/min
-
Injection volume: 10 µL
-
Detection wavelength: UV, determined by a UV scan of this compound (typically around the absorbance maximum).
-
Gradient: A linear gradient from 5% to 95% Solvent B over 20 minutes is a good starting point.
-
-
Analysis: Run the reference lot first, followed by the new lot. Compare the chromatograms. The retention time of the main peak should be identical. Calculate the purity of the new lot by integrating the area of all peaks and expressing the main peak's area as a percentage of the total area.
Protocol 2: Functional Assay - Inhibition of Agonist-Induced cAMP Production
Purpose: To determine the IC50 of this compound and compare the activity of different lots.
Materials:
-
Cells expressing TGR5 (e.g., HEK293-TGR5)
-
TGR5 agonist (e.g., Taurolithocholic acid - TLCA)
-
This compound (new and reference lots)
-
cAMP assay kit
-
Cell culture medium and supplements
Procedure:
-
Cell Seeding: Seed TGR5-expressing cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the new and reference lots of this compound in assay buffer or serum-free medium. Pre-incubate the cells with the different concentrations of this compound for 30-60 minutes.
-
Agonist Stimulation: Add a fixed concentration of a TGR5 agonist (e.g., the EC80 concentration of TLCA) to the wells and incubate for the time specified in your cAMP assay kit protocol (typically 15-30 minutes).
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the cAMP assay kit.
-
Data Analysis: Normalize the data (0% inhibition for agonist-only control, 100% inhibition for vehicle-only control). Plot the dose-response curves and calculate the IC50 for both lots using non-linear regression. The values should be comparable.
Visualizations
Caption: this compound signaling pathway.
Caption: Quality control workflow for new lots of this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
Technical Support Center: Troubleshooting Cell culture Contamination in SBI-115 Experiments
Welcome to the technical support center for researchers utilizing SBI-115. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you identify, resolve, and prevent cell culture contamination during your experiments with this novel TGR5 antagonist.
Frequently Asked Questions (FAQs)
Q1: My cells treated with this compound are dying. How can I determine if it's due to contamination or the compound's cytotoxic effects?
A1: Differentiating between contamination-induced cell death and compound cytotoxicity is a critical first step. Here’s a systematic approach to troubleshoot:
-
Visual Inspection: Observe your cell cultures under a microscope. Microbial contamination often presents with distinct visual cues.[1][2][3] Bacterial contamination may cause the media to become cloudy or change color suddenly, and you might see small, motile particles between your cells.[1][3] Fungal contamination can appear as filamentous structures or budding yeast cells.[1][3]
-
Control Groups: Always include the appropriate controls in your experimental setup. A "vehicle control" (cells treated with the same concentration of the solvent, e.g., DMSO, used to dissolve this compound) is essential.[4] If the cells in the vehicle control appear healthy while the this compound treated cells show signs of distress, the issue is more likely related to the compound. If both the vehicle control and the treated cells are affected, contamination is a strong possibility.
-
Sterility Check: Streak a sample of your culture medium onto an agar (B569324) plate and incubate it to check for bacterial or fungal growth. You can also inoculate a small aliquot of your media into a sterile broth.
-
Mycoplasma Testing: Mycoplasma is a common and often undetectable form of contamination that can affect cell health and metabolism without causing visible turbidity.[2][5] Regular testing for mycoplasma using PCR-based kits or DNA staining is highly recommended.[5]
Q2: I've observed a precipitate in my culture medium after adding this compound. Is this a sign of contamination?
A2: Not necessarily. While some microbial contamination can cause precipitates, the formation of a precipitate after adding a small molecule inhibitor could be due to the compound's poor solubility in the culture medium.[4]
-
Solubility of this compound: this compound has specific solubility limits in different solvents.[6][7][8] Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is low (typically <0.5%) to avoid both solvent toxicity and compound precipitation.[4]
-
Preparation of Working Solutions: Always prepare fresh working solutions of this compound immediately before use.[4][7] If you are diluting a high-concentration stock, ensure thorough mixing.
-
Microscopic Examination: Carefully examine the precipitate under a microscope. Crystalline structures are indicative of compound precipitation, whereas microbial colonies will have a distinct appearance.
Q3: Can the this compound compound or its solvent be a source of contamination?
A3: Yes, any reagent added to a sterile cell culture is a potential source of contamination.
-
Sterile Filtration: When preparing stock solutions of this compound, it is good practice to filter-sterilize the solution through a 0.22 µm syringe filter if the solvent and compound stability allow.
-
Aseptic Technique: Always use strict aseptic techniques when handling this compound stock solutions and during its addition to your cultures.[1][9] This includes working in a certified biological safety cabinet and using sterile pipette tips.
-
Reagent Quality: Use high-purity, research-grade solvents and reagents from trusted suppliers to minimize the risk of chemical or microbial contaminants.[3][9]
Q4: My this compound treated cells are growing slower than the controls, but I don't see any obvious signs of contamination. What could be the cause?
A4: Slowed cell proliferation in the absence of visible contamination can be multifactorial.
-
Mycoplasma Contamination: As mentioned, mycoplasma can alter cell growth rates without other overt signs.[2][10] Regular testing is crucial.
-
Compound Effect: this compound, as a TGR5 antagonist, may have a direct impact on cell proliferation in your specific cell line.[6][11][12] TGR5 signaling has been implicated in cell growth pathways.
-
Subtle Contamination: Low levels of bacterial or fungal contamination might not cause immediate and obvious changes in the culture but can still impact cell health and growth.
-
Environmental Factors: Ensure that your incubator's CO2 levels, temperature, and humidity are optimal and stable.
Troubleshooting Guides
Guide 1: Responding to Suspected Microbial Contamination
If you suspect microbial contamination in your this compound experiment, follow these steps:
-
Isolate: Immediately isolate the suspected contaminated flask(s) or plate(s) to prevent cross-contamination to other cultures.[13]
-
Document: Record the date, cell line, passage number, and a detailed description of your observations.
-
Identify: Attempt to identify the type of contaminant (bacterial, fungal, yeast) through microscopic examination.[3]
-
Decontaminate: Thoroughly decontaminate the biological safety cabinet, incubator, and any equipment that may have come into contact with the contaminated culture.[9][14]
-
Discard: For most routine cell lines, it is best to discard the contaminated cultures.[2][3] If the cell line is irreplaceable, specific antibiotic or antimycotic treatments can be attempted, but this is generally not recommended as it can mask underlying issues and lead to the development of resistant strains.[10][13]
Guide 2: Investigating Inconsistent Results in this compound Experiments
Inconsistent results between batches of this compound experiments can be frustrating. Here’s a checklist to help you troubleshoot:
-
Cell Culture Conditions:
-
Are you using cells within a consistent and low passage number range?
-
Is the cell confluency at the time of treatment consistent?
-
Have you tested for mycoplasma recently?[15]
-
-
This compound Preparation and Handling:
-
Are you preparing fresh dilutions from a stable stock solution for each experiment?[15]
-
Are you using calibrated pipettes for accurate dispensing?
-
-
Reagent Variability:
-
Are all media, sera, and supplements from the same lot number?
-
Are all reagents within their expiration dates?
-
-
Aseptic Technique:
-
Review your aseptic technique with a colleague to identify any potential breaches.
-
Data Presentation
Table 1: Common Types of Microbial Contamination and Their Characteristics
| Contaminant | Microscopic Appearance | Macroscopic Appearance (in Culture) | Common Sources |
| Bacteria | Small, rod-shaped or spherical particles, often motile.[3] | Cloudy/turbid medium, sudden drop in pH (yellow media).[1] | Lab personnel, unfiltered air, contaminated reagents.[16] |
| Fungi (Mold) | Thin, filamentous structures (hyphae), sometimes with dense spore clusters.[3] | Initially unchanged medium, later cloudy or with visible fuzzy growth.[3] | Airborne spores from the environment, contaminated equipment.[16] |
| Yeast | Round or oval-shaped, often seen budding.[3] | Medium may appear clear initially, becoming turbid and yellowish over time.[3] | Lab personnel, humidified incubators.[16] |
| Mycoplasma | Too small to be seen with a standard light microscope. | No visible turbidity, but may cause premature yellowing of media and slowed cell growth.[10] | Contaminated cell lines, serum.[16] |
Experimental Protocols
Protocol 1: Basic Aseptic Technique for this compound Experiments
-
Preparation: Before starting, ensure the biological safety cabinet (BSC) is running for at least 15 minutes. Decontaminate the work surface with 70% ethanol (B145695).
-
Personal Protective Equipment (PPE): Wear a clean lab coat and sterile gloves.
-
Sterile Reagents: Only bring sterile items into the BSC. Spray all bottles and containers with 70% ethanol before placing them inside.
-
Handling Reagents: When pipetting, use a new sterile pipette for each reagent. Do not touch the pipette tip to any non-sterile surface.
-
Working with Cultures: Open flasks and plates for the shortest time possible and away from direct airflow.
-
After Work: Remove all items from the BSC and decontaminate the work surface again.
Protocol 2: Stability Assessment of this compound in Cell Culture Medium
This protocol helps determine if this compound is degrading in your experimental conditions.
-
Preparation: Prepare a working solution of this compound in your complete cell culture medium at the final experimental concentration.
-
Incubation: Aliquot the solution into sterile microcentrifuge tubes, one for each time point (e.g., 0, 2, 4, 8, 24, 48 hours). Place the tubes in a 37°C, 5% CO2 incubator.
-
Sample Collection: At each designated time point, remove one tube from the incubator and store it at -80°C.
-
Analysis: Once all time points are collected, analyze the samples by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of intact this compound remaining.[4]
-
Interpretation: Compare the concentration at each time point to the initial concentration at time 0 to determine the stability of the compound over the course of your experiment.[4]
Visualizations
Caption: Troubleshooting workflow for contamination in this compound experiments.
Caption: Simplified TGR5 signaling pathway and the inhibitory action of this compound.
References
- 1. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 2. cellculturecompany.com [cellculturecompany.com]
- 3. yeasenbio.com [yeasenbio.com]
- 4. benchchem.com [benchchem.com]
- 5. Cell Culture Contamination Troubleshooting [sigmaaldrich.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | GPCR19 | TargetMol [targetmol.com]
- 9. yeasenbio.com [yeasenbio.com]
- 10. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Contamination in Cell Culture: What to Do and How to Prevent It [cytion.com]
- 14. Common contamination and solutions in cell cultures_Cell Culture Technology Column_Technical FAQs_Information Center_Leading Biology Inc. [leadingbiology.com]
- 15. benchchem.com [benchchem.com]
- 16. corning.com [corning.com]
Validation & Comparative
A Head-to-Head Look at TGR5 Antagonists: The Superior In Vivo Profile of SBI-364 Over SBI-115
For researchers in metabolic disease, liver and kidney disorders, and oncology, the Takeda G protein-coupled receptor 5 (TGR5) has emerged as a promising therapeutic target. The development of potent and selective antagonists for this bile acid receptor is a key area of investigation. This guide provides a detailed comparison of two such antagonists, SBI-115 and SBI-364, with a focus on their suitability and performance in in vivo studies.
While both molecules act as TGR5 antagonists, a critical difference in their pharmacokinetic profiles has led to the advancement of SBI-364 as a superior tool for in vivo research. Initial studies with this compound revealed poor bioavailability, which hindered its application in animal models.[1] This limitation prompted the development of SBI-364, a novel, first-in-class competitive antagonist with markedly improved potency and oral bioavailability, making it a more effective agent for in vivo TGR5 antagonism.[1]
Quantitative Performance: A Comparative Overview
The following tables summarize the available quantitative data for this compound and SBI-364, highlighting the significant improvements in potency and bioavailability of the latter.
Table 1: In Vitro Potency
| Compound | Target | Assay | IC50 | Reference |
| This compound | Human TGR5 | cAMP accumulation in HEK293 cells | ~120 nM | [1] |
| SBI-364 | TGR5 | Not specified | 8.6 nM | [1] |
Table 2: Pharmacokinetic Parameters
| Compound | Parameter | Value | Reference |
| This compound | Oral Bioavailability | Poor (prevented in vivo studies by some researchers) | [1] |
| SBI-364 | Oral Bioavailability | 41% | [1] |
In Vivo Efficacy and Experimental Models
SBI-364: Demonstrated In Vivo Efficacy in Polycystic Disease
In vivo studies have demonstrated the efficacy of SBI-364 in a rat model of polycystic kidney and liver disease (PCK rats). The compound was shown to effectively inhibit the proliferation of cystic cells and diminish both renal and hepatic cystogenesis in a dose- and sex-dependent manner.[1][2] Mechanistically, SBI-364 reduces the coupling of TGR5 with Gαs proteins, leading to the inhibition of cAMP-mediated pathways that drive cyst growth.[1][2]
This compound: Limited In Vivo Application
While some studies have reported the use of this compound in vivo in models of polycystic liver disease, cancer, and inflammation, the aforementioned poor bioavailability raises concerns about the effective concentrations reached and the translatability of these findings.[1] The development of SBI-364 was a direct response to this limitation.
Experimental Methodologies
This section details the experimental protocols for key assays used to characterize this compound and SBI-364.
In Vitro cAMP Accumulation Assay (for this compound)
-
Cell Line: HEK293 cells expressing human TGR5.
-
Protocol:
-
Cells are seeded in appropriate multi-well plates and allowed to adhere.
-
Cells are then treated with varying concentrations of this compound.
-
Following incubation with the antagonist, cells are stimulated with a TGR5 agonist (e.g., taurolithocholic acid - TLCA) to induce cAMP production.
-
The intracellular cAMP levels are then measured using a commercially available cAMP assay kit.
-
The IC50 value is calculated by plotting the inhibition of cAMP production as a function of this compound concentration.[1]
-
In Vivo Studies with SBI-364 in a Polycystic Kidney and Liver Disease Model
-
Animal Model: PCK (polycystic kidney) rats, an animal model of polycystic liver and kidney disease.
-
Treatment Protocol:
-
Animals are divided into treatment and control groups.
-
SBI-364 is administered orally at specified doses.
-
Treatment is carried out for a defined period, during which animal health and body weight are monitored.
-
-
Efficacy Assessment:
-
At the end of the study, animals are euthanized, and liver and kidneys are collected.
-
The extent of cyst formation (cystogenesis) is quantified by measuring the cyst area relative to the total tissue area.
-
Cell proliferation in cystic tissue can be assessed by immunohistochemical staining for proliferation markers (e.g., Ki-67).[1][2]
-
Visualizing the Molecular Mechanisms
The following diagrams illustrate the TGR5 signaling pathway and a general experimental workflow for evaluating TGR5 antagonists.
Caption: TGR5 signaling pathway and point of inhibition by this compound/SBI-364.
Caption: General workflow for the evaluation of TGR5 antagonists.
References
A Comparative Analysis of SBI-115 and Other TGR5 Antagonists for Research and Development
For Immediate Release
This guide provides a comprehensive comparison of SBI-115 with other known Takeda G protein-coupled receptor 5 (TGR5) antagonists, offering valuable insights for researchers, scientists, and drug development professionals. The document focuses on presenting objective performance data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Introduction to TGR5 and its Antagonists
Takeda G protein-coupled receptor 5 (TGR5), also known as G protein-coupled bile acid receptor 1 (GPBAR1), is a cell surface receptor that is activated by bile acids. Its activation triggers a cascade of intracellular signaling events, primarily through the Gαs protein, leading to the production of cyclic AMP (cAMP). TGR5 is implicated in various physiological processes, including energy homeostasis, glucose metabolism, and inflammation. Consequently, it has emerged as a promising therapeutic target for metabolic and inflammatory diseases. TGR5 antagonists, by blocking the action of bile acids on this receptor, offer a valuable tool for studying its physiological roles and for the potential treatment of diseases where TGR5 overactivation is detrimental.
Quantitative Comparison of TGR5 Antagonists
The following table summarizes the available quantitative and qualitative data for this compound and other selected TGR5 antagonists. It is important to note that the potency of these compounds can vary depending on the specific assay conditions.
| Compound | Type | IC50 | Notes |
| This compound | Small Molecule | ~1 µM, 17 µM | A potent and selective TGR5 antagonist. The discrepancy in reported IC50 values may be due to different experimental setups. It has been noted to have poor bioavailability in vivo.[1] |
| SBI-319 | Small Molecule | 248 nM | A derivative of this compound with improved potency. |
| Triamterene (B1681372) | Small Molecule | Not Reported | Described as a reliable and competitive inhibitor of TGR5. It has been shown to dose-dependently inhibit TGR5 agonist-induced effects in cellular assays.[2][3] |
| 5β-cholanic acid | Bile Acid Derivative | Not Reported | Identified as a TGR5 antagonist that can inhibit agonist-induced downstream signaling. |
Experimental Methodologies
The characterization of TGR5 antagonists typically involves in vitro cell-based assays to determine their potency and mechanism of action. The two most common methods are the cAMP accumulation assay and the luciferase reporter assay.
cAMP Accumulation Assay
This assay directly measures the intracellular concentration of cAMP, the second messenger produced upon TGR5 activation. Antagonists are evaluated by their ability to inhibit the increase in cAMP levels induced by a known TGR5 agonist.
Protocol:
-
Cell Culture: CHO-K1 or HEK293 cells stably or transiently expressing human TGR5 are cultured in appropriate media.
-
Assay Preparation: Cells are seeded in 96- or 384-well plates and incubated until they reach a suitable confluency.
-
Antagonist Incubation: Cells are pre-incubated with varying concentrations of the test antagonist for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: A known TGR5 agonist (e.g., Lithocholic Acid or a synthetic agonist) is added to the wells at a concentration that elicits a submaximal response (e.g., EC80).
-
Cell Lysis and cAMP Measurement: After a specific incubation time with the agonist, the cells are lysed, and the intracellular cAMP concentration is quantified using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: The IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production, is calculated from the dose-response curve.
Luciferase Reporter Assay
This assay indirectly measures TGR5 activation by linking it to the expression of a reporter gene, typically luciferase. The promoter of the luciferase gene contains a cAMP response element (CRE), which is activated by the transcription factor CREB upon phosphorylation by PKA (a downstream effector of cAMP).
Protocol:
-
Cell Culture and Transfection: HEK293 cells are co-transfected with a TGR5 expression vector and a CRE-luciferase reporter vector.
-
Assay Preparation: Transfected cells are seeded in 96-well plates.
-
Antagonist Incubation: Cells are pre-incubated with different concentrations of the antagonist.
-
Agonist Stimulation: A TGR5 agonist is added to the wells.
-
Incubation and Lysis: The plates are incubated for several hours to allow for luciferase expression. Subsequently, the cells are lysed.
-
Luciferase Activity Measurement: The luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The IC50 value is determined by analyzing the dose-dependent inhibition of agonist-induced luciferase activity.
Visualizing Key Processes
To further elucidate the mechanisms discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the TGR5 signaling pathway and a typical experimental workflow for evaluating TGR5 antagonists.
Caption: TGR5 Signaling Pathway.
Caption: TGR5 Antagonist Assay Workflow.
Conclusion
This compound is a well-characterized and potent TGR5 antagonist that serves as a valuable research tool. However, its utility in in vivo studies may be limited by its bioavailability. The development of derivatives like SBI-319 highlights ongoing efforts to improve upon this scaffold. Other compounds, such as Triamterene and 5β-cholanic acid, also demonstrate TGR5 antagonistic activity, although their potencies are less quantitatively defined in the public domain. The selection of an appropriate TGR5 antagonist for a particular study will depend on the specific experimental needs, including the required potency, selectivity, and suitability for in vitro or in vivo applications. The experimental protocols provided herein offer a standardized approach for the evaluation and comparison of novel TGR5 antagonists.
References
- 1. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 2. Investigation of triamterene as an inhibitor of the TGR5 receptor: identification in cells and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of triamterene as an inhibitor of the TGR5 receptor: identification in cells and animals - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of SBI-115's Selectivity for GPBAR1
For researchers, scientists, and drug development professionals, understanding the selectivity of a pharmacological tool is paramount. This guide provides a comparative analysis of SBI-115, a known antagonist of the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5. This document outlines available data on its potency and selectivity, compares it with an alternative antagonist, and provides detailed experimental protocols for validation.
Introduction to GPBAR1 and the Role of Antagonists
GPBAR1 is a G protein-coupled receptor that is activated by bile acids and plays a significant role in various physiological processes, including glucose homeostasis, energy expenditure, and inflammation.[1] Consequently, molecules that modulate GPBAR1 activity are valuable research tools and potential therapeutic agents. While much focus has been on the development of GPBAR1 agonists, antagonists like this compound are crucial for elucidating the receptor's function and for therapeutic strategies where receptor blockade is desired.[1][2]
This compound: A Potent GPBAR1 Antagonist
This compound is an experimental drug identified as a potent and selective antagonist for GPBAR1.[3][4] Its primary mechanism of action involves blocking the activation of GPBAR1, thereby inhibiting downstream signaling pathways, most notably the production of cyclic adenosine (B11128) monophosphate (cAMP).[2]
Potency of this compound
In preclinical studies, this compound has been shown to effectively inhibit GPBAR1-mediated cAMP accumulation in HEK293 cells expressing human GPBAR1, with a reported half-maximal inhibitory concentration (IC50) of approximately 120 nM .[5] Another source suggests an even higher potency, with an IC50 of 50 nM or less in CHO-K1 cells expressing TGR5.
Comparative Analysis with Alternative GPBAR1 Antagonist: Triamterene (B1681372)
To provide a comprehensive evaluation of this compound, a comparison with other known GPBAR1 antagonists is essential. Triamterene, a potassium-sparing diuretic, has been identified as an inhibitor of GPBAR1.
| Compound | Target | Action | Potency (IC50) |
| This compound | GPBAR1 (TGR5) | Antagonist | ~120 nM[5] / ≤50 nM |
| Triamterene | GPBAR1 (TGR5) | Antagonist | Data not explicitly available in the provided search results. Dose-dependent inhibition of GPBAR1 agonist-induced effects has been demonstrated.[6][7] |
Note: While Triamterene has been shown to functionally antagonize GPBAR1 activity in cellular assays, a specific IC50 value for its direct inhibition of the receptor was not found in the provided search results. Further research is needed to quantify its potency directly against GPBAR1 for a more direct comparison with this compound.
Selectivity of this compound
A critical aspect of a pharmacological tool's utility is its selectivity for the intended target over other cellular proteins. While this compound is described as a "selective" antagonist of GPBAR1, comprehensive off-target screening data or a selectivity panel was not available in the provided search results. To rigorously validate its selectivity, this compound should be tested against a panel of other G protein-coupled receptors (GPCRs) and other relevant cellular targets.
Experimental Protocols for Validation of GPBAR1 Antagonism
To enable researchers to independently validate the selectivity and potency of this compound or other potential GPBAR1 antagonists, detailed experimental protocols for key assays are provided below.
GPBAR1 Signaling Pathway
GPBAR1 activation by an agonist typically leads to the activation of Gαs, which in turn stimulates adenylyl cyclase to produce cAMP. A GPBAR1 antagonist will block this agonist-induced cAMP production.
Experimental Workflow for Assessing GPBAR1 Antagonism
The following workflow outlines the key steps in characterizing a GPBAR1 antagonist.
Detailed Methodologies
1. cAMP Accumulation Assay (for Gαs-coupled GPCRs)
This assay quantifies the ability of an antagonist to inhibit the agonist-induced production of cAMP.
-
Cell Culture: Use a cell line (e.g., HEK293, CHO-K1) stably or transiently expressing human GPBAR1.
-
Assay Procedure:
-
Seed the cells in a 96- or 384-well plate and allow them to adhere overnight.
-
Wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES).
-
Pre-incubate the cells with varying concentrations of the antagonist (e.g., this compound) for a specified time (e.g., 15-30 minutes) in the presence of a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with a fixed concentration of a known GPBAR1 agonist (e.g., lithocholic acid) at its EC50 to EC80 concentration.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
-
Data Analysis: Plot the antagonist concentration against the cAMP signal to determine the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the agonist-induced response.
2. β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPBAR1, a key event in receptor desensitization and signaling.
-
Cell Line: Utilize a cell line engineered for β-arrestin recruitment assays, such as those using enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET) technologies. These cells co-express GPBAR1 fused to one component of a reporter system and β-arrestin fused to the complementary component.
-
Assay Procedure:
-
Plate the cells in an appropriate assay plate.
-
Pre-incubate the cells with a range of antagonist concentrations.
-
Add a known GPBAR1 agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Incubate for the time recommended by the assay manufacturer (typically 60-90 minutes).
-
Measure the reporter signal (e.g., luminescence or fluorescence) according to the assay kit's instructions.
-
-
Data Analysis: Calculate the IC50 of the antagonist by plotting its concentration against the inhibition of the agonist-induced β-arrestin recruitment signal.
Conclusion
This compound is a potent antagonist of GPBAR1, demonstrating significant inhibitory activity in the nanomolar range. For a complete validation of its selectivity, further studies involving comprehensive off-target screening are recommended. The provided experimental protocols offer a framework for researchers to independently assess the pharmacological properties of this compound and other potential GPBAR1 modulators, thereby facilitating advancements in the understanding of GPBAR1 biology and the development of novel therapeutics.
References
- 1. Chemistry and Pharmacology of GPBAR1 and FXR Selective Agonists, Dual Agonists, and Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. medkoo.com [medkoo.com]
- 6. Investigation of triamterene as an inhibitor of the TGR5 receptor: identification in cells and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of triamterene as an inhibitor of the TGR5 receptor: identification in cells and animals - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to SBI-115 in Combination with Pasireotide for Polycystic Liver Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational combination therapy of SBI-115 and pasireotide (B1678482) for the treatment of polycystic liver disease (PLD) against current alternative therapies. The content synthesizes available preclinical and clinical data to offer an objective overview for the scientific community.
Introduction to Polycystic Liver Disease and Therapeutic Strategies
Polycystic liver disease (PLD) is a genetic disorder characterized by the progressive growth of numerous cysts in the liver. It is often associated with autosomal dominant polycystic kidney disease (ADPKD) but can also occur as an isolated condition (autosomal dominant polycystic liver disease, ADPLD). The primary pathogenic mechanisms involve increased cholangiocyte proliferation and fluid secretion, largely driven by elevated intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Current therapeutic strategies aim to reduce the growth of liver cysts and manage symptoms.
This compound and Pasireotide: A Novel Combination Approach
The combination of this compound and pasireotide represents a novel therapeutic strategy targeting two distinct but related pathways involved in cystogenesis.
-
Pasireotide , a long-acting somatostatin (B550006) analog, binds to somatostatin receptors (SSTRs) on cholangiocytes, which are coupled to inhibitory G-proteins (Gαi). This activation leads to the inhibition of adenylyl cyclase, thereby reducing intracellular cAMP levels. Pasireotide has a broader binding profile and higher affinity for multiple SSTR subtypes compared to other somatostatin analogs like octreotide (B344500) and lanreotide.
-
This compound is a novel small molecule antagonist of the Takeda G-protein-coupled receptor 5 (TGR5), a bile acid receptor. TGR5 is coupled to stimulatory G-proteins (Gαs) and its activation leads to an increase in intracellular cAMP. By blocking TGR5, this compound aims to reduce cAMP production, thus inhibiting cholangiocyte proliferation and cyst growth.
Preclinical in vitro studies have demonstrated a synergistic effect when this compound and pasireotide are used in combination, resulting in a more significant reduction in cAMP levels, cholangiocyte proliferation, and cyst growth than either agent alone.[1] However, it is crucial to note that no clinical data for the combination of this compound and pasireotide in PLD patients is publicly available at this time.
Performance Comparison: this compound with Pasireotide vs. Alternatives
The following tables summarize the quantitative data on the efficacy and safety of pasireotide and other therapeutic alternatives for PLD. The data for the this compound and pasireotide combination is based on preclinical in vitro findings and is presented to highlight its potential.
Table 1: Efficacy of Therapeutic Agents in Polycystic Liver Disease
| Therapeutic Agent | Mechanism of Action | Study Type | Primary Efficacy Endpoint | Key Findings |
| This compound + Pasireotide | TGR5 Antagonist + Somatostatin Analog | In vitro | Reduction in cAMP, cell proliferation, and cyst growth | Decreased cAMP levels and cell proliferation by ~50% in cystic cholangiocytes.[2] |
| Pasireotide LAR | Somatostatin Analog | Randomized Clinical Trial (1 year) | Change in height-adjusted total liver volume (hTLV) | -3% ± 7% change in the pasireotide group vs. +6% ± 7% in the placebo group (P<0.001).[3][4] |
| Octreotide LAR | Somatostatin Analog | Randomized Clinical Trial (1 year) | Percent change in liver volume | -4.95% ± 6.77% in the octreotide group vs. +0.92% ± 8.33% in the placebo group (P=0.048).[5] |
| Lanreotide | Somatostatin Analog | Pooled analysis of RCTs (6 months) | Change in liver volume | -82 mL (90 mg) and -123 mL (120 mg) vs. +36 mL in the placebo group (P=0.002).[6] |
| Sirolimus | mTOR Inhibitor | Retrospective study (avg. 19.4 months) | Percent change in polycystic liver volume | -11.9% ± 0.03% in the sirolimus group vs. +14.1% ± 0.09% in the tacrolimus (B1663567) group. |
Table 2: Safety and Tolerability of Therapeutic Agents in Polycystic Liver Disease
| Therapeutic Agent | Common Adverse Events | Notable Side Effects |
| This compound + Pasireotide | Data not available from clinical trials. | Preclinical data only. |
| Pasireotide LAR | Hyperglycemia (79%), diarrhea, nausea, abdominal pain. | High incidence of new-onset diabetes (59% in one study).[4] |
| Octreotide LAR | Diarrhea, abdominal cramps, flatulence, steatorrhea. | Generally well-tolerated; side effects are often transient. |
| Lanreotide | Diarrhea, abdominal pain, nausea, cholelithiasis. | Dose-dependent side effects; 90 mg dose may be better tolerated than 120 mg.[6] |
| Sirolimus | Mouth ulcers, hyperlipidemia, peripheral edema, proteinuria. | Increased risk of infections and impaired wound healing. |
Experimental Protocols
Measurement of Liver Volume
The gold standard for measuring total liver volume (TLV) in clinical trials for PLD is manual segmentation of magnetic resonance (MR) images.
-
Image Acquisition : Coronal T2-weighted single-shot fast-spin echo sequences with fat saturation are typically acquired using a 1.5-T or 3.0-T MR scanner.
-
Manual Delineation : A trained radiologist manually outlines the liver boundary on each axial slice of the MR images using specialized software (e.g., Analyze 12.0).
-
Volume Calculation : The software calculates the area of the segmented liver region on each slice. The total liver volume is then computed by summing the products of the slice area and the slice thickness for all slices.
-
Cyst Volume : To measure cyst volume, the intensity threshold is adjusted to differentiate between the bright cystic regions and the darker liver parenchyma. The total cyst volume is calculated similarly to the total liver volume.
cAMP Assay in Cholangiocytes
This protocol describes a common method for measuring intracellular cAMP levels in cultured cholangiocytes.
-
Cell Culture : Human cholangiocytes are isolated from liver tissue and cultured in a suitable medium (e.g., DMEM/F12) until confluent.
-
Cell Seeding : Cells are seeded into 96-well plates at a density of approximately 25,000 cells per well.
-
Treatment : Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, cells are treated with the test compounds (e.g., this compound, pasireotide, or a combination) for a specified duration (e.g., 15-30 minutes).
-
Cell Lysis : After treatment, the cells are lysed to release intracellular cAMP.
-
cAMP Detection : The cAMP concentration in the cell lysate is measured using a competitive immunoassay kit (e.g., cAMP-Glo™ Assay). The signal, often luminescence or fluorescence, is inversely proportional to the amount of cAMP present.
-
Data Analysis : A standard curve is generated using known concentrations of cAMP to quantify the cAMP levels in the experimental samples.
Cell Proliferation Assay (BrdU Incorporation)
The Bromodeoxyuridine (BrdU) incorporation assay is a widely used method to quantify cell proliferation.
-
Cell Culture and Treatment : Cholangiocytes are cultured in 96-well plates and treated with the compounds of interest for a designated period (e.g., 24 hours).
-
BrdU Labeling : BrdU, a synthetic analog of thymidine, is added to the culture medium. Proliferating cells will incorporate BrdU into their newly synthesized DNA during the S-phase of the cell cycle. The incubation time with BrdU is typically 2-4 hours.
-
Fixation and Denaturation : The cells are fixed, and the DNA is denatured (e.g., using hydrochloric acid) to expose the incorporated BrdU.
-
Immunodetection : An anti-BrdU monoclonal antibody is added, which specifically binds to the incorporated BrdU.
-
Secondary Antibody and Substrate : A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added, followed by a substrate that produces a colorimetric or chemiluminescent signal.
-
Quantification : The intensity of the signal is measured using a microplate reader and is directly proportional to the amount of cell proliferation.
Visualizing the Mechanisms and Workflows
Signaling Pathways in Polycystic Liver Disease
Experimental Workflow for In Vitro Drug Efficacy Testing
Conclusion and Future Directions
The combination of the TGR5 antagonist this compound and the somatostatin analog pasireotide presents a promising, targeted approach for the treatment of polycystic liver disease. Preclinical evidence strongly suggests a synergistic effect in reducing the key drivers of cyst growth. However, the lack of clinical data for this combination therapy necessitates further investigation through well-designed clinical trials to establish its safety and efficacy in patients.
For researchers and drug development professionals, the dual-targeting strategy of inhibiting both a stimulatory (TGR5/Gαs) and activating an inhibitory (SSTR/Gαi) pathway represents a rational and potentially more effective approach than single-agent therapies. Future studies should focus on translating these promising preclinical findings into the clinical setting to evaluate the true therapeutic potential of this combination for patients with PLD. Furthermore, the development of biomarkers to identify patients most likely to respond to this combination therapy will be crucial for personalized medicine approaches in the management of polycystic liver disease.
References
- 1. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Item - Proliferation-Independent Initiation of Biliary Cysts in Polycystic Liver Diseases - Public Library of Science - Figshare [plos.figshare.com]
- 3. Detection of markers of cell proliferation by immunofluorescent staining and microscopy imaging in paraffin-embedded tissue sections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 5. Detection Ki 67 [bdbiosciences.com]
- 6. Polycystic Liver Disease: Pathophysiology, Diagnosis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative TGR5 Inhibition Methods Beyond SBI-115
For Researchers, Scientists, and Drug Development Professionals
The Takeda G-protein-coupled receptor 5 (TGR5), a bile acid receptor, has emerged as a significant therapeutic target for metabolic and inflammatory diseases. While SBI-115 is a known antagonist of TGR5, the landscape of inhibitory compounds is expanding. This guide provides an objective comparison of alternative methods to TGR5 inhibition, focusing on SBI-364 and the repurposed drug triamterene (B1681372), with supporting experimental data and detailed protocols to aid in research and development.
TGR5 Signaling Pathway
TGR5 activation by bile acids initiates a signaling cascade through the Gαs protein, leading to the activation of adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, leading to various physiological responses, including the secretion of glucagon-like peptide-1 (GLP-1).
Figure 1: TGR5 signaling pathway upon agonist binding.
Mechanisms of TGR5 Inhibition
TGR5 inhibitors can act through various mechanisms. Competitive antagonists, like SBI-364 and triamterene, bind to the same site as the endogenous ligands (bile acids) but do not activate the receptor, thereby blocking agonist-induced signaling.
Figure 2: Mechanism of competitive antagonism of TGR5.
Comparative Analysis of TGR5 Inhibitors
This section provides a quantitative comparison of this compound and its alternatives, SBI-364 and triamterene. The data is compiled from various in vitro and in vivo studies.
| Inhibitor | Target | Mechanism of Action | IC50 | Cell-Based Assay | Reference |
| This compound | TGR5 | Antagonist | ~1 µM | Inhibition of cystic cholangiocyte proliferation | [1] |
| SBI-364 | TGR5 | Competitive Antagonist | 8.6 nM | Inhibition of TGR5-mediated signaling | [1][2] |
| Triamterene | TGR5 | Competitive Antagonist | Not Reported | Dose-dependent inhibition of TGR5-mediated effects | [3][4] |
Table 1: Potency and Mechanism of Action of TGR5 Inhibitors
| Inhibitor | Experimental Model | Downstream Effect | Observations | Reference |
| This compound | Human pancreatic cancer cells (PANC-1, BXPC3) | Cell Proliferation & Apoptosis | Inhibited cell proliferation and induced apoptosis at 5-10 µM. | [5] |
| Cystic cholangiocytes | cAMP Levels & Cell Proliferation | Dose-dependently inhibited TLCA-induced cell proliferation (32-48% at 100-200 µM). | [6] | |
| Macrophages | NLRP3 Inflammasome | Reversed the increase in cAMP caused by bile acids at 100 µM. | [7] | |
| SBI-364 | Human polycystic liver disease cholangiocytes (PLD-C) | Cell Proliferation | Reduced TLCA-induced proliferation by up to 63% at 10 µM after 48h. | [1] |
| Triamterene | CHO-K1 cells expressing TGR5 | Glucose Uptake | Dose-dependently inhibited LCA or betulinic acid-induced glucose uptake. | [4] |
| NCI-H716 cells | Intracellular Ca2+, GLP-1 Secretion, cAMP Levels | Competitively inhibited agonist-induced increases in intracellular calcium. Dose-dependently reduced agonist-induced GLP-1 secretion and cAMP levels. | [3][4] | |
| STZ-induced diabetic rats | Plasma GLP-1 Levels | Markedly reduced TGR5 agonist-induced increases in plasma GLP-1. | [4] |
Table 2: Summary of In Vitro and In Vivo Effects of TGR5 Inhibitors
Detailed Experimental Protocols
cAMP Measurement Assay (HTRF)
This protocol is adapted for measuring agonist-induced cAMP production and its inhibition by antagonists in cells expressing TGR5.
Workflow Diagram:
Figure 3: Workflow for a TGR5 cAMP HTRF assay.
Methodology:
-
Cell Preparation: Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing human TGR5 in appropriate media.
-
Cell Plating: Seed the cells into a 384-well, low-volume, white plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the TGR5 antagonist (e.g., this compound, SBI-364, triamterene) in stimulation buffer. Prepare the TGR5 agonist (e.g., Lithocholic Acid, LCA) at a concentration that yields 80% of the maximal response (EC80).
-
Assay Procedure:
-
Remove the culture medium from the cells.
-
Add 5 µL of the antagonist dilutions to the wells.
-
Add 5 µL of the agonist solution to the wells (or buffer for control).
-
Incubate the plate for 30 minutes at room temperature.
-
Add 5 µL of HTRF cAMP-d2 working solution.
-
Add 5 µL of HTRF anti-cAMP cryptate working solution.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Data Acquisition: Read the plate on an HTRF-compatible microplate reader at 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis: Calculate the 665/620 ratio and normalize the data. Plot the normalized response against the antagonist concentration to determine the IC50 value.[8][9][10]
GLP-1 Secretion Assay (ELISA)
This protocol outlines the measurement of GLP-1 secretion from enteroendocrine cells in response to TGR5 modulation.
Methodology:
-
Cell Culture: Culture human NCI-H716 or murine STC-1 enteroendocrine cells in RPMI-1640 medium supplemented with 10% FBS. For NCI-H716 cells, Matrigel-coated plates are recommended to promote differentiation.
-
Assay Procedure:
-
Seed cells in a 24-well plate and culture until they reach the desired confluency and differentiation state.
-
Wash the cells three times with pre-warmed DMEM or saline solution.
-
Pre-incubate the cells with the TGR5 antagonist at various concentrations for 30 minutes at 37°C.
-
Add the TGR5 agonist (e.g., oleanolic acid) and incubate for 2 hours at 37°C.
-
Collect the supernatant and centrifuge to remove any detached cells. A DPP-4 inhibitor should be added to prevent GLP-1 degradation.
-
-
GLP-1 Quantification:
-
Use a commercially available GLP-1 ELISA kit.
-
Add standards and collected supernatants to the wells of the ELISA plate.
-
Follow the manufacturer's instructions for the addition of detection antibodies and substrate.
-
Read the absorbance on a microplate reader at the specified wavelength.
-
-
Data Analysis: Calculate the concentration of GLP-1 in the samples based on the standard curve. Express the results as a percentage of the agonist-only control.[11][12][13]
Cell Proliferation Assay (MTT)
This protocol is for assessing the effect of TGR5 inhibitors on the proliferation of cancer cell lines or other relevant cell types.
Methodology:
-
Cell Plating: Seed the cells (e.g., PANC-1, BXPC3, or cholangiocytes) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[5]
-
Compound Treatment: Treat the cells with various concentrations of the TGR5 inhibitor (e.g., this compound) for the desired duration (e.g., 24, 48, or 72 hours).[14]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan (B1609692) crystals.[15]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with media only) from all readings. Express cell viability as a percentage of the vehicle-treated control.
Conclusion
The field of TGR5 inhibition is evolving, with newer compounds like SBI-364 demonstrating significantly higher potency than the initial lead, this compound. SBI-364, with its nanomolar IC50, represents a promising candidate for further preclinical and clinical development.[1] Triamterene, an existing drug, has been identified as a competitive antagonist of TGR5, offering a potential repurposing opportunity.[4] However, a more precise quantitative characterization of its TGR5 inhibitory activity is needed for a direct comparison with purpose-designed antagonists. This guide provides a framework for researchers to compare these alternative TGR5 inhibition methods and select the most appropriate tools for their specific research needs. The detailed experimental protocols offer a starting point for in-house validation and further investigation into the therapeutic potential of TGR5 antagonism.
References
- 1. protocols.io [protocols.io]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Investigation of triamterene as an inhibitor of the TGR5 receptor: identification in cells and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of triamterene as an inhibitor of the TGR5 receptor: identification in cells and animals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of the potential role of TGR5 in pancreatic cancer by a comprehensive molecular experiments and the liquid chromatography mass spectrometry (LC–MS) based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | Inflammatory-Dependent Bidirectional Effect of Bile Acids on NLRP3 Inflammasome and Its Role in Ameliorating CPT-11-Induced Colitis [frontiersin.org]
- 8. How to run a cAMP HTRF assay | Revvity [revvity.com]
- 9. youtube.com [youtube.com]
- 10. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 11. researchgate.net [researchgate.net]
- 12. Development of sandwich ELISAs for detecting glucagon-like peptide-1 secretion from intestinal L-cells and their application in STC-1 cells and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cloud-clone.com [cloud-clone.com]
- 14. selleckchem.com [selleckchem.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. MTT (Assay protocol [protocols.io]
A Comparative Efficacy Analysis of SBI-115 and Oleanolic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological agents SBI-115 and oleanolic acid. The information presented herein is based on available experimental data to assist researchers and drug development professionals in evaluating these compounds for their studies.
Introduction
This compound is a synthetic experimental drug, identified as a potent and selective antagonist for the G protein-coupled bile acid receptor 1 (GPBAR1), commonly known as TGR5.[1] It is primarily utilized as a research tool to investigate the physiological and pathological roles of the TGR5 signaling pathway. In contrast, oleanolic acid is a naturally occurring pentacyclic triterpenoid (B12794562) found in a wide variety of plants.[2] It has a long history in traditional medicine and has been investigated for a broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and metabolic regulatory effects. A key distinction in their mechanism of action is that while this compound antagonizes the TGR5 receptor, oleanolic acid acts as an agonist.[3][4]
Mechanism of Action
The primary molecular target that links this compound and oleanolic acid is the TGR5 receptor. However, their effects on this receptor are diametrically opposed.
This compound: A TGR5 Antagonist
This compound functions by blocking the activation of the TGR5 receptor.[1] TGR5 is a Gαs protein-coupled receptor that, upon activation by bile acids, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[3] By inhibiting this activation, this compound prevents the downstream signaling cascade. This antagonistic activity has been shown to decrease cell proliferation and cAMP levels in cystic cholangiocytes.[5][6]
Oleanolic Acid: A TGR5 Agonist
Conversely, oleanolic acid is a selective TGR5 agonist.[4] By activating TGR5, it mimics the effect of bile acids, leading to an increase in intracellular cAMP and the subsequent activation of downstream pathways.[7] This agonistic action is believed to contribute to many of its observed therapeutic effects, such as the stimulation of glucagon-like peptide-1 (GLP-1) secretion, which plays a role in glucose homeostasis.[4][7]
The opposing actions of this compound and oleanolic acid on the TGR5 signaling pathway are a central point of comparison. The choice between an antagonist and an agonist would depend on the therapeutic goal of modulating this pathway.
Signaling Pathway Diagram
Caption: TGR5 signaling pathway modulation by this compound and oleanolic acid.
Quantitative Efficacy Data
The following tables summarize the available quantitative data for this compound and oleanolic acid, providing a basis for comparing their potency and effects.
Table 1: this compound Quantitative Data
| Parameter | Value | Cell Line/Model | Experimental Context | Reference |
| IC₅₀ (TGR5-mediated cAMP accumulation) | ~120 nM | HEK293 cells expressing human TGR5 | In vitro functional assay | [8] |
| Effective Concentration (Inhibition of cell proliferation) | 100-200 µM | Cystic cholangiocytes | In vitro cell proliferation assay | [9][10] |
| Effect on Cell Viability | 10 µM decreased viability | PANC-1 pancreatic cancer cells | In vitro viability assay | [9] |
| In vivo Efficacy | 80 mg/kg | Mouse model of collagen-induced arthritis | Prevention of decreases in serum IFN-γ and IL-17A | [9] |
Table 2: Oleanolic Acid Quantitative Data
| Parameter | Value | Cell Line/Model | Experimental Context | Reference |
| EC₅₀ (TGR5 activation) | 1.42 µmol/L | Not specified | In vitro receptor activation assay | [4] |
| IC₅₀ (α-amylase inhibition) | 0.1 mg/mL | Not specified | In vitro enzyme inhibition assay | [4] |
| IC₅₀ (Anticancer effect) | 40 µg/mL | HCT-116 (colon cancer) cells | In vitro cell viability assay (48h) | [11] |
| IC₅₀ (Cytotoxicity) | 714.32 ± 32.40 µg/mL | SH-SY5Y neuroblastoma cells | In vitro cytotoxicity assay (48h) | [12] |
| IC₅₀ (AChE inhibition) | 9.22 µM | Not specified | In vitro enzyme inhibition assay | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in the literature for assessing the efficacy of this compound and oleanolic acid.
Cell Proliferation and Viability Assays
These assays are fundamental in determining the cytotoxic or cytostatic effects of a compound.
MTT/CCK-8 Assay:
-
Cell Seeding: Plate cells (e.g., HCT116, SW480, PANC-1) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or oleanolic acid for a specified duration (e.g., 24, 48, or 72 hours).
-
Reagent Incubation: Add MTT or CCK-8 solution to each well and incubate for 1-4 hours. Live cells with active mitochondrial dehydrogenases will convert the tetrazolium salt into a colored formazan (B1609692) product.
-
Measurement: For MTT, add a solubilizing agent (e.g., DMSO). Measure the absorbance at a specific wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control.
Colony Formation Assay:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Compound Treatment: Treat the cells with the compound of interest at various concentrations.
-
Incubation: Incubate the plates for 1-2 weeks, allowing individual cells to form colonies.
-
Staining: Fix the colonies with methanol (B129727) and stain with crystal violet.
-
Quantification: Count the number of colonies (typically those containing >50 cells) in each well.
cAMP Measurement Assay
This assay is used to quantify the intracellular levels of cyclic AMP, a key second messenger in TGR5 signaling.
Bridge-It cAMP Designer Assay:
-
Cell Treatment: Incubate cells (e.g., cholangiocytes, HEK293-TGR5) with the test compounds (e.g., TGR5 agonists, this compound) for a short period (e.g., 15-30 minutes).[13]
-
Cell Lysis: Lyse the cells to release intracellular components.
-
Assay Procedure: Perform the competitive immunoassay according to the manufacturer's protocol. This typically involves the binding of free cAMP from the sample and a fixed amount of a cAMP tracer to a limited number of antibody binding sites.
-
Detection: Measure the signal (e.g., fluorescence) which is inversely proportional to the amount of cAMP in the sample.
-
Quantification: Determine the cAMP concentration based on a standard curve.
Experimental Workflow Diagram
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Oleanolic Acid: Extraction, Characterization and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management [mdpi.com]
- 4. Biochemical Basis of the Antidiabetic Activity of Oleanolic Acid and Related Pentacyclic Triterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. mdpi.com [mdpi.com]
- 8. medkoo.com [medkoo.com]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Oleanolic Acid: A Promising Antioxidant—Sources, Mechanisms of Action, Therapeutic Potential, and Enhancement of Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. This compound | GPCR19 | TargetMol [targetmol.com]
A Comparative Guide to TGR5 Inhibition: SBI-115 vs. siRNA
For Researchers, Scientists, and Drug Development Professionals
The Takeda G-protein-coupled receptor 5 (TGR5), a key player in bile acid signaling, has emerged as a promising therapeutic target for metabolic and inflammatory diseases. For researchers investigating the multifaceted roles of TGR5, choosing the right inhibitory tool is critical. This guide provides a detailed comparison of two widely used methods for TGR5 inhibition: the small molecule antagonist SBI-115 and small interfering RNA (siRNA).
At a Glance: this compound vs. siRNA for TGR5 Inhibition
| Feature | This compound | siRNA (Small Interfering RNA) |
| Mechanism of Action | Competitive antagonist of the TGR5 receptor, blocking bile acid binding. | Post-transcriptional gene silencing by targeted degradation of TGR5 mRNA. |
| Target | TGR5 protein. | TGR5 messenger RNA (mRNA). |
| Mode of Inhibition | Reversible, concentration-dependent inhibition of receptor function. | Transient knockdown of TGR5 protein expression. |
| Specificity | Generally selective for TGR5, but off-target effects on other receptors are possible. | Highly specific to the target mRNA sequence, but can have off-target effects through partial sequence homology. |
| Duration of Effect | Dependent on the compound's half-life and cellular clearance. | Typically lasts for 5-7 days in dividing cells after a single transfection.[1] |
| Delivery | Soluble compound, readily added to cell culture or administered in vivo. | Requires a delivery vehicle (e.g., lipid nanoparticles, viral vectors) for cellular uptake. |
Performance Data: A Quantitative Look
The following tables summarize key quantitative data for this compound and TGR5 siRNA based on published studies.
Table 1: this compound Efficacy
| Parameter | Value | Cell Line/System | Reference |
| IC50 | ~120 nM | HEK293 cells expressing human TGR5 (cAMP accumulation assay) | [2] |
| IC50 | 1 µM | Not specified | [3] |
| Effective Concentration | 100-200 µM | ADPKD cholangiocytes (inhibition of agonist-induced proliferation) | [4][5] |
| Effective Concentration | 5-10 µM | PANC-1 and BXPC3 pancreatic cancer cells (inhibition of proliferation) | [6] |
Table 2: TGR5 siRNA Efficacy
| Parameter | Value | Cell Line/System | Reference |
| mRNA Knockdown | ~50% reduction | Parthenogenetic porcine embryos | [7] |
| Protein Knockdown | ~29.5% reduction | Parthenogenetic porcine embryos | [7] |
| Functional Effect | Abolished agonist-induced cAMP formation | Gastric smooth muscle cells | [8] |
Mechanism of Action and Signaling Pathways
This compound acts as a competitive antagonist, directly binding to the TGR5 receptor and preventing its activation by endogenous ligands like bile acids. In contrast, siRNA operates at the genetic level, harnessing the cell's own RNA interference (RNAi) machinery to specifically degrade TGR5 mRNA, thereby preventing the synthesis of the TGR5 protein.
The TGR5 receptor is known to couple to different G-proteins depending on the cell type, leading to divergent downstream signaling. The most common pathway involves the activation of Gαs, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP). However, in some cells, TGR5 can couple to Gαi, which inhibits adenylyl cyclase and reduces cAMP levels.[3][9]
Figure 1. Mechanisms of TGR5 inhibition by this compound and siRNA.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for key experiments involving this compound and TGR5 siRNA.
Cell Proliferation Assay with this compound
This protocol is adapted from studies investigating the effect of this compound on the proliferation of pancreatic cancer cells and cholangiocytes.[5][6][10]
1. Cell Seeding:
-
Culture PANC-1 or BXPC3 cells in complete medium.
-
Seed 3 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.
2. This compound Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
Dilute this compound to final concentrations (e.g., 1, 5, 10, 20 µM) in the cell culture medium.
-
Replace the medium in the wells with the this compound containing medium. Include a DMSO vehicle control.
-
For agonist-induced proliferation, pre-treat with a TGR5 agonist like taurolithocholic acid (TLCA) before adding this compound.
3. Incubation:
-
Incubate the cells for the desired time period (e.g., 48 hours).
4. Proliferation Assessment:
-
Use a commercial cell proliferation assay, such as CCK-8 or MTT, according to the manufacturer's instructions.
-
Measure absorbance at the appropriate wavelength to determine cell viability.
Figure 2. Workflow for cell proliferation assay with this compound.
TGR5 Knockdown using siRNA and Western Blot Analysis
This protocol provides a general framework for transfecting cells with TGR5 siRNA and confirming protein knockdown by Western blot.
1. siRNA Transfection:
-
One day before transfection, seed cells in a 6-well plate to be 60-80% confluent at the time of transfection.
-
On the day of transfection, dilute TGR5 siRNA and a non-targeting control siRNA in serum-free medium.
-
In a separate tube, dilute a transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to form complexes.
-
Add the siRNA-lipid complexes to the cells and incubate for 48-72 hours.
2. Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
3. Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against TGR5 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize protein levels.
Figure 3. Workflow for TGR5 knockdown and Western blot analysis.
Off-Target Effects: A Critical Consideration
Both this compound and siRNA have the potential for off-target effects, which can confound experimental results.
-
This compound: As a small molecule, this compound could potentially bind to other receptors or cellular proteins, particularly those with structural similarities to TGR5. While it is described as a selective TGR5 antagonist, comprehensive off-target screening data is not widely available. Researchers should consider validating key findings with a secondary, structurally unrelated TGR5 antagonist or a genetic approach like siRNA.
-
siRNA: Off-target effects of siRNA are primarily driven by the "seed" region (nucleotides 2-8) of the siRNA guide strand, which can have partial complementarity to the 3' untranslated region (UTR) of unintended mRNA transcripts, leading to their degradation. To mitigate this, it is recommended to:
-
Use the lowest effective siRNA concentration.
-
Test multiple individual siRNAs targeting different regions of the TGR5 mRNA.
-
Use a pool of multiple siRNAs to reduce the concentration of any single off-targeting siRNA.
-
Perform rescue experiments by re-expressing a form of TGR5 that is resistant to the siRNA.
-
Conclusion: Choosing the Right Tool for the Job
The choice between this compound and siRNA for TGR5 inhibition depends on the specific experimental goals, the model system, and the desired duration of inhibition.
-
This compound is well-suited for studies requiring acute and reversible inhibition of TGR5 function. Its ease of use in cell culture makes it ideal for high-throughput screening and for investigating the immediate effects of TGR5 blockade on signaling pathways.
-
siRNA provides a powerful tool for specifically reducing the total cellular pool of TGR5 protein, making it the gold standard for validating the on-target effects of small molecule inhibitors and for studying the long-term consequences of TGR5 loss-of-function.
References
- 1. mdpi.com [mdpi.com]
- 2. medkoo.com [medkoo.com]
- 3. Frontiers | TGR5, Not Only a Metabolic Regulator [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. TGR5 contributes to hepatic cystogenesis in rodents with polycystic liver diseases via cAMP/Gαs signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of the potential role of TGR5 in pancreatic cancer by a comprehensive molecular experiments and the liquid chromatography mass spectrometry (LC–MS) based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TGR5 deficiency activates antitumor immunity in non-small cell lung cancer via restraining M2 macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of G protein-coupled bile acid receptor, TGR5, induces smooth muscle relaxation via both Epac- and PKA-mediated inhibition of RhoA/Rho kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison of SBI-115 and Other Bile Acid Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SBI-115, a known TGR5 antagonist, with other bile acid receptor modulators, including those targeting the farnesoid X receptor (FXR). The information is supported by experimental data to assist researchers in evaluating these compounds for their studies.
Overview of Bile Acid Receptors: TGR5 and FXR
Bile acids, traditionally known for their role in digestion, are now recognized as crucial signaling molecules that modulate various metabolic and inflammatory pathways through dedicated receptors.[1][2] The two most extensively studied bile acid receptors are the G protein-coupled receptor TGR5 (also known as GPBAR1) and the nuclear hormone receptor FXR.[3][4]
TGR5 (Takeda G protein-coupled receptor 5) is a cell surface receptor that, upon activation by bile acids, stimulates intracellular cyclic AMP (cAMP) production.[5][6] This signaling cascade influences energy expenditure, glucose homeostasis, and inflammatory responses.[3][6]
FXR (Farnesoid X Receptor) is a nuclear receptor that, when activated by bile acids, forms a heterodimer with the retinoid X receptor (RXR) to regulate the expression of genes involved in bile acid, lipid, and glucose metabolism.[7][8]
TGR5 Receptor Modulators: A Comparative Analysis
TGR5 Antagonists
This compound is an experimental drug identified as a potent and selective antagonist of TGR5.[9] It functions by blocking the receptor and thereby inhibiting the downstream signaling pathways. A more recent derivative, SBI-364, has been developed with significantly improved potency.[10][11]
| Compound | Type | IC50 | Key Findings |
| This compound | TGR5 Antagonist | ~1 µM | Decreases cell proliferation and cAMP levels in cystic cholangiocytes.[12][13] |
| SBI-364 | TGR5 Antagonist | 8.6 nM | A more potent, first-in-class competitive antagonist of TGR5.[10][11][14] |
TGR5 Agonists
A variety of endogenous and synthetic agonists for TGR5 have been identified, which activate the receptor to varying degrees.
| Compound | Type | EC50 (µM) | Receptor |
| Endogenous Bile Acids | |||
| Taurolithocholic acid (TLCA) | TGR5 Agonist | 0.33 | Human |
| Lithocholic acid (LCA) | TGR5 Agonist | 0.53 | Human |
| Deoxycholic acid (DCA) | TGR5 Agonist | 1.25 | Human |
| Chenodeoxycholic acid (CDCA) | TGR5 Agonist | 6.71 | Human |
| Cholic acid (CA) | TGR5 Agonist | 13.6 | Human |
| Synthetic Agonists | |||
| INT-777 | TGR5 Agonist | 0.82 - 0.9 | Human |
| BAR501 | TGR5 Agonist | ~1.0 | Human |
Data compiled from multiple sources.[15][16][17]
FXR Receptor Modulators: A Comparative Analysis
FXR Agonists
FXR agonists have been extensively studied for their therapeutic potential in liver diseases. Obeticholic acid is a notable example that has received clinical approval.
| Compound | Type | EC50 | Key Findings |
| Obeticholic Acid (OCA) | FXR Agonist | ~0.1 µM | A semi-synthetic bile acid analogue, approximately 100-fold more potent than the natural ligand CDCA.[18][19] |
| GW4064 | FXR Agonist | 65 nM | A potent non-steroidal FXR agonist.[20] |
| Fexaramine | FXR Agonist | 25 nM | An intestine-restricted FXR agonist. |
| Cilofexor (GS-9674) | FXR Agonist | 43 nM | A non-steroidal FXR agonist with anti-inflammatory and antifibrotic effects.[20] |
| Tropifexor (LJN452) | FXR Agonist | 0.2 nM | A highly potent non-bile acid FXR agonist.[21] |
Data compiled from multiple sources.[22]
FXR Antagonists
FXR antagonists are valuable research tools for studying the roles of FXR in various physiological and pathological processes.
| Compound | Type | IC50 | Key Findings |
| (Z)-Guggulsterone | FXR Antagonist | ~39 µM | A plant-derived sterol that acts as an FXR antagonist.[20] |
| DY268 | FXR Antagonist | 7.5 nM | A potent non-steroidal FXR antagonist.[20] |
| Lithocholic acid | FXR Antagonist | 0.7 - 1.4 µM | A secondary bile acid that can act as an FXR antagonist.[21] |
| Compound 9a | FXR Antagonist | 4.6 µM | A novel FXR antagonist derived from cholesterol.[23][24] |
| DC646 | FXR Antagonist | 8.86 µM | A cyclopeptide identified as an FXR antagonist.[25] |
Signaling Pathways
The activation of TGR5 and FXR initiates distinct downstream signaling cascades.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of bile acid receptor modulators.
cAMP Measurement Assay (for TGR5 activity)
This assay quantifies the intracellular concentration of cyclic AMP (cAMP) following the stimulation or inhibition of Gs-coupled GPCRs like TGR5.
Principle: Agonist activation of TGR5 stimulates adenylyl cyclase to produce cAMP. Antagonists block this effect. The amount of cAMP produced is inversely proportional to the signal generated in competitive immunoassays, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based methods.
Protocol Outline:
-
Cell Culture: Plate cells expressing the TGR5 receptor (e.g., CHO-K1 or HEK293 cells) in a 96- or 384-well plate and culture overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds (agonists and antagonists) and control compounds.
-
Antagonist Pre-incubation: For antagonist testing, pre-incubate the cells with the antagonist compounds for a specified period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a known TGR5 agonist (e.g., TLCA) at a concentration that elicits a submaximal response (e.g., EC80) to all wells, except for the agonist-only controls.
-
Incubation: Incubate the plate at room temperature or 37°C for a defined time (e.g., 30-60 minutes) to allow for cAMP production.
-
Cell Lysis and Detection: Lyse the cells and add detection reagents according to the manufacturer's protocol of the chosen cAMP assay kit (e.g., HTRF, ELISA).
-
Signal Measurement: Read the plate on a compatible microplate reader.
-
Data Analysis: Convert the raw signal to cAMP concentrations using a standard curve. For antagonists, calculate the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.
MTT Cell Proliferation Assay
This colorimetric assay is used to assess cell viability and proliferation by measuring the metabolic activity of cells.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Protocol Outline:
-
Cell Culture: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound) and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value for cytotoxic compounds.
References
- 1. Bile acids and their receptors: modulators and therapeutic targets in liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bile Acid Receptor Therapeutics Effects on Chronic Liver Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Progress on Bile Acid Receptor Modulators for Treatment of Metabolic Diseases. | Semantic Scholar [semanticscholar.org]
- 5. TGR5, Not Only a Metabolic Regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The bile acid membrane receptor TGR5 as an emerging target in metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Targeting of a Bile Acid Receptor, Takeda G Protein Receptor 5 [TGR5], by a Novel First-in-Class Competitive Antagonist, SBI-364, Diminishes Hepatic and Renal Cystogenesis in Polycystic Liver and Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. axonmedchem.com [axonmedchem.com]
- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 15. mdpi.com [mdpi.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Functional Characterization of the Semisynthetic Bile Acid Derivative INT-767, a Dual Farnesoid X Receptor and TGR5 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Obeticholic Acid and Other Farnesoid-X-Receptor (FXR) Agonists in the Treatment of Liver Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Increased hepatoprotective effects of the novel farnesoid X receptor agonist INT-787 versus obeticholic acid in a mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. FXR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 22. researchgate.net [researchgate.net]
- 23. Discovery of 9,11-Seco-Cholesterol Derivatives as Novel FXR Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. academic.oup.com [academic.oup.com]
Evaluating the Synergistic Potential of SBI-115 with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a growing emphasis on combination strategies that enhance the efficacy of standard treatments while mitigating resistance. This guide provides a comprehensive evaluation of the preclinical evidence supporting the synergistic potential of SBI-115, a TGR5 antagonist, with conventional chemotherapy. By modulating the tumor microenvironment, this compound presents a novel approach to sensitize cancer cells to the cytotoxic effects of chemotherapy. This document offers a comparative analysis of this combination strategy against other immunomodulatory approaches, supported by experimental data and detailed methodologies.
Introduction to this compound and its Mechanism of Action
This compound is an experimental drug identified as a potent and selective antagonist of the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[1] TGR5 activation has been shown to have divergent roles in different cancers, in some cases promoting proliferation and in others acting as a tumor suppressor. The mechanism of action of this compound revolves around the inhibition of TGR5 signaling, which can lead to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequent downstream effects on cell proliferation and apoptosis.[2][3]
Recent studies have highlighted the role of TGR5 in modulating the tumor microenvironment, particularly in the polarization of tumor-associated macrophages (TAMs). Pharmacological inhibition of TGR5 with this compound has been shown to decrease the polarization of immunosuppressive M2 macrophages and promote a pro-inflammatory M1 phenotype. This shift in the macrophage population can enhance anti-tumor immunity and potentially increase the efficacy of chemotherapeutic agents.
Synergistic Effects of this compound with Chemotherapy: Preclinical Evidence
While direct preclinical studies evaluating the synergistic effects of this compound with specific chemotherapeutic agents are still emerging, the existing evidence on its immunomodulatory properties provides a strong rationale for such combinations. The ability of this compound to reprogram the tumor microenvironment from an immunosuppressive to an immune-supportive state is a key factor in its potential to synergize with chemotherapy.
Modulation of the Tumor Microenvironment
Chemotherapy can induce immunogenic cell death, releasing tumor antigens and danger signals that can prime an anti-tumor immune response. However, the tumor microenvironment is often characterized by the presence of immunosuppressive cells, such as M2-polarized TAMs, which can dampen this response.
A preclinical study investigating the role of TGR5 in non-small cell lung cancer (NSCLC) demonstrated that pharmacological inhibition of TGR5 with this compound in co-cultures of macrophages and tumor cells led to a significant decrease in M2 markers and an increase in M1 markers. This repolarization of macrophages was associated with enhanced anti-tumor immune responses. By mitigating the immunosuppressive nature of the tumor microenvironment, this compound can create a more favorable setting for the anti-tumor effects of chemotherapy to take hold.
Comparative Analysis with Other Immunomodulatory Agents
The strategy of combining immunotherapy with chemotherapy to overcome resistance and enhance efficacy is well-established. Below is a comparison of the proposed this compound combination with other immunomodulatory agents that target the tumor microenvironment.
| Therapeutic Strategy | Mechanism of Action | Preclinical Synergy with Chemotherapy |
| This compound + Chemotherapy | TGR5 antagonist; Repolarizes M2 to M1 macrophages, reducing immunosuppression in the TME. | Hypothesized: Enhanced chemotherapy-induced cell death due to a more pro-inflammatory and immune-active TME. |
| CSF-1R Inhibitors + Chemotherapy | Blocks the colony-stimulating factor 1 receptor, depleting or repolarizing TAMs. | Demonstrated synergy in preclinical models of various cancers, leading to enhanced tumor regression. |
| IDO1 Inhibitors + Chemotherapy | Inhibits indoleamine 2,3-dioxygenase 1, an enzyme that promotes immune tolerance. | Shown to enhance the efficacy of chemotherapy by overcoming immunosuppression in the TME. |
| Anti-PD-1/PD-L1 + Chemotherapy | Immune checkpoint inhibitors that block the PD-1/PD-L1 pathway, restoring T-cell activity. | Clinically approved combination for various cancers, showing significant improvement in patient outcomes. |
Experimental Protocols
Macrophage Polarization Assay
Objective: To determine the effect of this compound on the polarization of macrophages in a co-culture system with cancer cells.
Methodology:
-
Cell Culture: Murine bone marrow-derived macrophages (BMDMs) are co-cultured with a murine cancer cell line (e.g., Lewis Lung Carcinoma - LLC).
-
Treatment: The co-culture is treated with this compound at various concentrations for 48 hours. A vehicle control (e.g., DMSO) is used for comparison.
-
Macrophage Isolation: Macrophages are isolated from the co-culture using magnetic-activated cell sorting (MACS) with F4/80 microbeads.
-
Flow Cytometry Analysis: The isolated macrophages are stained with fluorescently labeled antibodies against M1 markers (e.g., CD86, iNOS) and M2 markers (e.g., CD206, Arginase-1).
-
Data Analysis: The percentage of M1 and M2 polarized macrophages in the this compound treated group is compared to the vehicle control group using flow cytometry analysis.
In Vivo Tumor Growth Study
Objective: To evaluate the synergistic anti-tumor effect of this compound in combination with a chemotherapeutic agent in a murine tumor model.
Methodology:
-
Tumor Implantation: Syngeneic tumor cells (e.g., LLC) are subcutaneously implanted into immunocompetent mice.
-
Treatment Groups: Once tumors reach a palpable size, mice are randomized into four groups: (1) Vehicle control, (2) this compound alone, (3) Chemotherapy alone (e.g., cisplatin), and (4) this compound in combination with chemotherapy.
-
Drug Administration: this compound is administered via oral gavage, and chemotherapy is administered intraperitoneally according to a predetermined schedule.
-
Tumor Measurement: Tumor volume is measured every 2-3 days using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for histological and immunohistochemical analysis of immune cell infiltration and markers of apoptosis.
Visualizing the Mechanism of Action
TGR5 Signaling Pathway
Caption: TGR5 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Evaluating Synergy
Caption: Experimental workflow for assessing this compound and chemotherapy synergy.
Conclusion
The preclinical data, although indirect, strongly suggests that this compound holds promise as a synergistic partner for chemotherapy. Its ability to modulate the tumor microenvironment by reprogramming immunosuppressive macrophages presents a rational and compelling strategy to enhance the efficacy of conventional cytotoxic treatments. Further direct preclinical studies are warranted to establish optimal combination regimens and to elucidate the full potential of this therapeutic approach. This guide provides a foundational framework for researchers and drug development professionals to explore this promising avenue in cancer therapy.
References
SBI-115: A Comparative Analysis of a TGR5 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the TGR5 antagonist SBI-115 with its more potent alternatives, SBI-319 and SBI-364. The information is based on reproducible published data and is intended to aid researchers in selecting the appropriate tool for their studies of TGR5 signaling in various pathological conditions, including polycystic liver and kidney disease, as well as certain cancers.
Introduction to this compound and TGR5
This compound is an experimental drug that acts as a selective antagonist for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[1] TGR5 is a cell surface receptor that is activated by bile acids, leading to the stimulation of intracellular signaling pathways, primarily through the production of cyclic adenosine (B11128) monophosphate (cAMP).[2][3] This signaling cascade is involved in various physiological processes, including energy homeostasis, inflammation, and cell proliferation.[2][3] Dysregulation of the TGR5 pathway has been implicated in the pathogenesis of several diseases, making it an attractive therapeutic target.
Comparative Efficacy of TGR5 Antagonists
| Compound | Target | IC50 | Key Findings | Reference |
| This compound | TGR5 | ~1 µM | Identified through high-throughput screening. Reduces cholangiocyte proliferation and cAMP levels. | [2] |
| SBI-319 | TGR5 | 248 nM | Developed as a more potent analog of this compound. | Not explicitly cited |
| SBI-364 | TGR5 | 8.6 nM | A highly potent, first-in-class competitive antagonist of TGR5. | Not explicitly cited |
In Vitro Effects of this compound
Published studies have demonstrated the effects of this compound on key cellular processes regulated by TGR5 signaling. The data presented below is primarily from studies on cholangiocytes, the epithelial cells lining the bile ducts, which are implicated in polycystic liver disease.
| Cell Type | Treatment | Effect | Quantitative Data | Reference |
| shRNA-transfected ADPKD cholangiocytes | 100-200 µM this compound (24 hours) after pre-treatment with Taurolithocholic acid (TLCA) | Inhibition of cell proliferation | 32-48% inhibition | [4] |
| Cystic cholangiocytes | This compound | Reduction of cAMP levels | ~30% reduction | [2] |
| HCT116 and SW480 cells | 100µM this compound (24 hours) followed by UDCA (36 hours) | Abolishes UDCA-induced inhibition of cell growth | Data not quantified in source | [5] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of this compound and the experimental procedures used to evaluate its efficacy, the following diagrams are provided.
TGR5 Signaling Pathway
The binding of a TGR5 agonist initiates a signaling cascade that is inhibited by this compound.
Caption: TGR5 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Cell Proliferation Assay
This workflow outlines the key steps in assessing the effect of this compound on cell proliferation.
Caption: Workflow for a typical cell proliferation assay with this compound.
Experimental Workflow for cAMP Measurement
This workflow illustrates the procedure for measuring changes in intracellular cAMP levels in response to this compound.
Caption: Workflow for a cAMP assay to assess this compound activity.
Experimental Protocols
Detailed, replicable protocols are essential for the reproducibility of scientific findings. The following are outlines of the key experimental procedures used in the characterization of this compound, based on the available published information.
Cell Proliferation Assay
This protocol is based on the methods described by Masyuk et al. in Hepatology (2017).[2]
-
Cell Plating: Seed cholangiocytes (e.g., shRNA-transfected ADPKD cholangiocytes) in 96-well plates at a density of 2,500 cells per well.
-
Incubation: Culture the cells for 24-48 hours to allow for attachment and growth.
-
Treatment:
-
Pre-treat cells with a TGR5 agonist, such as Taurolithocholic acid (TLCA), at a concentration of 25 µM.
-
Add this compound to the desired final concentrations (e.g., 100 µM and 200 µM).
-
-
Incubation: Incubate the treated cells for an additional 24 hours.
-
Viability Assessment: Add 20 µL of CellTiter 96® AQueous One Solution Reagent to each well.
-
Incubation: Incubate the plates for 1-4 hours at 37°C in a humidified, 5% CO2 atmosphere.
-
Data Acquisition: Measure the absorbance at 490 nm using a 96-well plate reader. The absorbance is directly proportional to the number of viable cells.
cAMP Measurement Assay
This protocol is also adapted from Masyuk et al. (2017).[2]
-
Cell Plating: Plate cholangiocytes in appropriate cell culture plates (e.g., 10,000 cells/well).
-
Treatment: Incubate the cells with the TGR5 agonist (e.g., TLCA, 25 µM) and this compound (100 µM or 200 µM) for 15-30 minutes.
-
Cell Lysis: Lyse the cells according to the manufacturer's protocol of the chosen cAMP assay kit.
-
cAMP Quantification: Determine the intracellular cAMP concentration using a competitive immunoassay kit, such as the Bridge-It cAMP Designer Assay. This typically involves a fluorescent tracer that competes with the cellular cAMP for binding to a specific antibody.
-
Data Acquisition: Measure the fluorescence signal using a plate reader with appropriate filters. The signal is inversely proportional to the amount of cAMP in the sample.
In Vivo Studies in a Polycystic Kidney (PCK) Rat Model
While a detailed, step-by-step protocol for in vivo studies with this compound is not fully available in the primary literature, the PCK rat is a well-established model for autosomal recessive polycystic kidney and liver disease.[6] Studies using this model typically involve the following general steps:
-
Animal Model: Utilize male PCK rats, which develop progressive cystic enlargement of the kidneys and liver.
-
Drug Administration: While the specific formulation for this compound is not detailed, a common method for in vivo administration of similar small molecules involves dissolving the compound in a vehicle such as a solution of DMSO, PEG300, Tween 80, and saline.[4] Administration is typically via oral gavage or intraperitoneal injection.
-
Dosing Regimen: The dosing schedule would be determined based on pharmacokinetic studies of the compound. For example, a study with a different compound in PCK rats involved daily administration for 56 days.[7]
-
Outcome Assessment: At the end of the treatment period, animals are euthanized, and tissues (liver and kidneys) are collected for analysis. Key outcome measures include:
-
Liver and kidney weight to body weight ratios.
-
Histological analysis to determine the cystic area and fibrosis.
-
Immunohistochemistry for markers of cell proliferation (e.g., PCNA).
-
Biochemical analysis of blood and urine for markers of kidney and liver function.
-
Conclusion
This compound has been a valuable tool for elucidating the role of TGR5 in various disease models. However, for researchers seeking more potent inhibitors of this receptor, SBI-319 and particularly SBI-364 represent superior alternatives based on their significantly lower IC50 values. The choice of antagonist will depend on the specific requirements of the experimental system, including the desired level of target engagement and the in vivo pharmacokinetic properties. The provided protocols and workflows offer a foundation for designing and executing reproducible experiments to further investigate the therapeutic potential of TGR5 antagonism.
References
- 1. TGR5 contributes to hepatic cystogenesis in rodents with polycystic liver diseases through cyclic adenosine monophosphate/Gαs signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Functional Characterization of the Semisynthetic Bile Acid Derivative INT-767, a Dual Farnesoid X Receptor and TGR5 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Investigation of triamterene as an inhibitor of the TGR5 receptor: identification in cells and animals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guidelines for the diagnosis and treatment of cholangiocarcinoma: consensus document - PMC [pmc.ncbi.nlm.nih.gov]
Correlation of In Vitro and In Vivo Activity of the TGR5 Antagonist SBI-115: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo activity of SBI-115, a known antagonist of the G protein-coupled bile acid receptor 1 (GPBAR1), also known as Takeda G protein-coupled receptor 5 (TGR5). The performance of this compound is compared with its more potent derivatives, SBI-319 and SBI-364, with supporting experimental data to illustrate the correlation between preclinical laboratory findings and animal model outcomes.
Introduction to TGR5 and its Antagonism
TGR5 is a cell surface receptor that is activated by bile acids. Upon activation, it initiates a signaling cascade that primarily involves the production of cyclic adenosine (B11128) monophosphate (cAMP). This pathway plays a significant role in various physiological processes, including glucose homeostasis, energy expenditure, and inflammation. In certain pathological conditions, such as polycystic liver disease (PLD) and some cancers like cholangiocarcinoma (CCA), aberrant TGR5 signaling is implicated in disease progression, making it a promising therapeutic target. TGR5 antagonists, such as this compound and its analogs, are being investigated for their potential to mitigate these conditions by blocking the downstream effects of TGR5 activation.
Comparative Analysis of TGR5 Antagonists
The following tables summarize the quantitative data on the in vitro and in vivo activities of this compound and its more potent analogs, SBI-319 and SBI-364.
In Vitro Activity Comparison
| Compound | Target | Assay | Cell Line | IC50/EC50 | Effect | Citation |
| This compound | TGR5 | cAMP Inhibition | - | ~1 µM | Potent antagonist | [1] |
| TGR5 | Cell Proliferation | PANC-1 | 10 µM | Significant inhibition | [2] | |
| TGR5 | Cell Proliferation | BXPC3 | 5 µM | Significant inhibition | [2] | |
| SBI-319 | TGR5 | - | - | 248 nM | 5-fold improved potency over this compound | [1] |
| TGR5 | - | CCA cell lines | 104 nM | - | [3] | |
| TGR5 | Cell Proliferation | CCA cell lines | - | ~40% decrease | [3] | |
| TGR5 | Cell Proliferation | Polycystic liver disease cells | - | ~38% decrease | [3] | |
| TGR5 | p-ERK Inhibition | Polycystic liver disease cells | - | ~25% decrease | [3] | |
| TGR5 | Organoid Growth | Polycystic liver disease cells | - | ~51% reduction | [3] | |
| SBI-364 | TGR5 | - | - | 8.6 nM | 116-fold improved potency over this compound; 16-fold over SBI-319 | [1] |
In Vivo Activity Comparison
| Compound | Model | Animal | Efficacy | Citation |
| This compound | Collagen-Induced Arthritis | Mouse | Prevents decrease in serum IFN-γ and IL-17A at 80 mg/kg | [4] |
| SBI-319 | Orthotopic Cholangiocarcinoma | Mouse | 35% reduction in tumor volume after 9 days | [3] |
| Polycystic Liver Disease | Rat | 24% reduction in liver weight; 45% decrease in hepatic cystic area; 35% decrease in fibrotic area | [3] | |
| SBI-364 | Polycystic Liver and Kidney Disease | Rat | Dose- and sex-dependent reduction in hepatic and renal cystogenesis | [5][6] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz (DOT language).
TGR5 Signaling Pathway
Caption: TGR5 signaling cascade initiated by bile acids and inhibited by this compound.
Experimental Workflow: In Vitro cAMP Inhibition Assay
Caption: Workflow for determining the in vitro potency of TGR5 antagonists.
Experimental Protocols
In Vitro cAMP Inhibition Assay
This protocol is designed to quantify the ability of a compound to inhibit TGR5-mediated cAMP production in a cell-based assay.
Materials:
-
TGR5-expressing cells (e.g., HEK293T cells transfected with a TGR5 expression vector)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
TGR5 agonist (e.g., Taurolithocholic acid - TLCA)
-
Test compounds (e.g., this compound)
-
cAMP assay kit (ELISA or HTRF-based)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the TGR5-expressing cells into a 96-well plate at a density of 30,000-50,000 cells per well and incubate overnight.
-
Compound Addition: Prepare serial dilutions of the test compounds (e.g., this compound). Remove the culture medium from the cells and add the compound dilutions.
-
Agonist Stimulation: Add a TGR5 agonist (e.g., TLCA) to all wells except for the negative control, at a concentration known to elicit a submaximal response (e.g., EC80).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP. Measure the cAMP concentration using the provided reagents and a suitable plate reader.
-
Data Analysis: Determine the IC50 value for each test compound by plotting the cAMP concentration against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
In Vitro Cholangiocyte Proliferation Assay
This assay measures the effect of TGR5 antagonists on the proliferation of cholangiocytes.
Materials:
-
Human cholangiocyte cell line (e.g., from a polycystic liver disease patient)
-
Cholangiocyte culture medium
-
TGR5 agonist (e.g., TLCA)
-
Test compounds (e.g., this compound)
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cholangiocytes into a 96-well plate at a density of 2,500-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds in the presence or absence of a TGR5 agonist.
-
Incubation: Incubate the cells for a period of 24 to 72 hours.
-
Proliferation Measurement: Add the cell proliferation reagent to each well and incubate according to the manufacturer's protocol.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the results to the vehicle-treated control and calculate the percentage of inhibition of cell proliferation for each compound concentration.
In Vivo Orthotopic Cholangiocarcinoma Mouse Model
This model is used to evaluate the in vivo efficacy of TGR5 antagonists against cholangiocarcinoma.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or nude mice)
-
Human cholangiocarcinoma cell line (e.g., QBC939)
-
Surgical instruments
-
Test compound formulation (e.g., SBI-319 in a suitable vehicle)
Procedure:
-
Tumor Cell Implantation: Anesthetize the mice and, through a small abdominal incision, inject cholangiocarcinoma cells directly into the liver or common bile duct.[7][8]
-
Tumor Growth Monitoring: Allow the tumors to establish and grow. Monitor tumor size non-invasively using imaging techniques such as MRI or ultrasound.[9]
-
Compound Administration: Once tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer the test compound (e.g., SBI-319) and vehicle control according to the desired dosing schedule (e.g., daily oral gavage).
-
Efficacy Evaluation: Continue to monitor tumor growth throughout the treatment period.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor volume and weight. Tissues can be collected for further histological and molecular analysis.
In Vivo Polycystic Liver Disease Rat Model
The PCK rat is a well-established model for studying polycystic liver disease.
Materials:
-
PCK rats
-
Test compound formulation (e.g., SBI-319 or SBI-364 in a suitable vehicle)
-
Imaging equipment (e.g., MRI) for longitudinal monitoring of liver volume
Procedure:
-
Animal Acclimation: Acclimate PCK rats to the housing conditions.
-
Baseline Measurement: Before starting the treatment, measure the baseline liver volume of each rat using a non-invasive imaging technique like MRI.[10]
-
Compound Administration: Randomize the rats into treatment and control groups. Administer the test compound and vehicle control daily via oral gavage.
-
Monitoring: Monitor the health of the animals and perform periodic imaging to track changes in liver volume and cyst burden.
-
Endpoint Analysis: After the designated treatment period (e.g., several weeks), euthanize the rats. Excise the livers and weigh them. The liver-to-body weight ratio is a key endpoint. Portions of the liver can be fixed for histological analysis to quantify the cystic and fibrotic areas.[3]
Conclusion
The data presented in this guide demonstrate a clear correlation between the in vitro potency of this compound and its derivatives and their in vivo efficacy. The more potent antagonists, SBI-319 and SBI-364, which exhibit lower IC50 values in cell-based assays, also show greater efficacy in animal models of polycystic liver disease and cholangiocarcinoma. This highlights the utility of in vitro screening assays in predicting the in vivo therapeutic potential of TGR5 antagonists. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the therapeutic utility of targeting the TGR5 signaling pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Investigation of the potential role of TGR5 in pancreatic cancer by a comprehensive molecular experiments and the liquid chromatography mass spectrometry (LC–MS) based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical data presented for TGR5 inhibitor SBI-319 in CCA and PLD | BioWorld [bioworld.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Targeting of a Bile Acid Receptor, Takeda G Protein Receptor 5 [TGR5], by a Novel First-in-Class Competitive Antagonist, SBI-364, Diminishes Hepatic and Renal Cystogenesis in Polycystic Liver and Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. A novel mouse model of orthotopic extrahepatic cholangiocarcinoma confirmed with molecular imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel mouse model of orthotopic extrahepatic cholangiocarcinoma confirmed with molecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of a Syngeneic Orthotopic Model of Cholangiocarcinoma by [18F]FDG-PET/MRI (PHAIDRA - o:3493) [phaidra.vetmeduni.ac.at]
- 10. Everolimus halts hepatic cystogenesis in a rodent model of polycystic-liver-disease - PMC [pmc.ncbi.nlm.nih.gov]
Confirming SBI-115's On-Target Effects: A Comparative Guide to Rescue Experiments and Alternative Validation Methods
For researchers, scientists, and drug development professionals, rigorously validating the on-target activity of a small molecule inhibitor is a critical step in preclinical research. This guide provides a detailed comparison of using rescue experiments to confirm the on-target effects of SBI-115, a selective antagonist of the G protein-coupled bile acid receptor TGR5 (also known as GPBAR1), with other widely accepted validation methodologies.
This compound is a potent tool for interrogating the physiological and pathological roles of TGR5.[1][2] Its mechanism of action involves the inhibition of TGR5-mediated signaling pathways, such as the cyclic adenosine (B11128) monophosphate (cAMP) pathway.[3][4] However, as with any pharmacological inhibitor, confirming that its observed biological effects are a direct consequence of engaging its intended target is paramount. Rescue experiments, in conjunction with genetic knockdown of the target, provide a robust method for such validation.
On-Target Validation of this compound Using shRNA-Mediated Rescue
A key strategy to confirm that the effects of this compound are specifically mediated by TGR5 is to first eliminate the target protein and then observe if the inhibitor still produces the same effect. In the absence of its target, a selective inhibitor should be rendered ineffective. This approach was effectively utilized to validate the on-target action of this compound.
In studies investigating the role of TGR5 in polycystic liver disease, researchers observed that stimulation of TGR5 with an agonist, taurolithocholic acid (TLCA), led to increased cell proliferation, spheroid growth, and cAMP production in cystic cholangiocytes.[3][4] These effects were significantly diminished in the presence of this compound.[3][4]
To definitively attribute these effects to TGR5, a rescue-type experiment was performed using short hairpin RNA (shRNA) to silence the expression of TGR5. In cells where TGR5 was knocked down, the proliferative effects of the TGR5 agonist were abolished.[3][4] Crucially, in these TGR5-depleted cells, this compound alone had no effect on cell proliferation, spheroid growth, or cAMP levels.[1][3] This demonstrates that the inhibitory action of this compound is dependent on the presence of its target, TGR5, thereby confirming its on-target specificity.
Quantitative Data Summary
The following table summarizes the quantitative findings from key experiments validating the on-target effects of this compound.
| Experimental Condition | Parameter Measured | Result | Reference |
| Cystic Cholangiocytes + TLCA (TGR5 Agonist) | Cell Proliferation, Spheroid Growth, cAMP Production | ~40% increase | [4] |
| Cystic Cholangiocytes + TLCA + this compound | Cell Proliferation | Dose-dependent inhibition (32-48%) | [1][5] |
| Cystic Cholangiocytes + TLCA + this compound | Spheroid Growth & cAMP Levels | ~30% reduction | [1][3] |
| TGR5-shRNA Transfected Cells + TLCA | Cell Proliferation, Spheroid Growth, cAMP Production | Effects of TLCA abolished | [3][4] |
| TGR5-shRNA Transfected Cells + this compound | Cell Proliferation, Spheroid Growth, cAMP Levels | No effect | [1][3] |
Experimental Protocols
TGR5 Knockdown and this compound Treatment for On-Target Validation
This protocol outlines the key steps for validating the on-target effects of this compound using shRNA-mediated knockdown of TGR5, based on the methodology described by Masyuk et al., 2017.[1][3][4]
1. Cell Culture and shRNA Transfection:
-
Culture human cystic cholangiocytes in an appropriate growth medium.
-
Stably transfect the cholangiocytes with either a TGR5-targeting shRNA plasmid or a non-targeting control shRNA plasmid.
-
Select and expand the stably transfected cell lines.
-
Verify the knockdown of TGR5 expression by Western blotting or qPCR.
2. Agonist Stimulation and Inhibitor Treatment:
-
Seed the TGR5-knockdown and control cells in appropriate culture plates for the desired assay (e.g., 96-well plates for proliferation assays).
-
For agonist stimulation experiments, pre-treat the cells with a TGR5 agonist such as taurolithocholic acid (TLCA).
-
Treat the cells with varying concentrations of this compound (e.g., 100-200 µM) or a vehicle control (e.g., DMSO).[5]
-
Incubate the cells for the desired period (e.g., 24 hours for proliferation assays).[5]
3. Measurement of Phenotypic and Signaling Readouts:
-
Cell Proliferation: Measure cell viability and proliferation using a standard method such as the MTT assay.
-
Spheroid Growth: For 3D culture models, measure the size and growth of cholangiocyte spheroids over time.
-
cAMP Levels: Measure intracellular cAMP levels using a commercially available ELISA kit.
4. Data Analysis:
-
Compare the effects of this compound in the control shRNA-expressing cells versus the TGR5-shRNA-expressing cells. The absence of an effect of this compound in the TGR5-knockdown cells confirms its on-target activity.
Comparison with Alternative On-Target Validation Methods
While rescue experiments with genetic knockdown are a powerful tool, other orthogonal methods can also be employed to validate the on-target effects of an inhibitor.
| Method | Principle | Advantages | Disadvantages |
| Rescue Experiment (with shRNA/siRNA) | The phenotypic effect of the inhibitor is lost when the target protein is depleted. | Provides strong evidence for on-target mechanism in a cellular context. | Can be time-consuming to generate stable knockdown cell lines. Off-target effects of the knockdown reagent itself need to be considered. |
| Rescue Experiment (with resistant mutant) | A mutated version of the target that does not bind the inhibitor is introduced. If the inhibitor's effect is reversed, it confirms on-target action. | Considered a "gold standard" for on-target validation. | Requires knowledge of the inhibitor's binding site to design a resistant mutant. Can be technically challenging to create and express the mutant. |
| Kinase Selectivity Profiling | The inhibitor is tested against a large panel of kinases to assess its specificity. | Provides a broad overview of the inhibitor's selectivity and potential off-targets. | Does not directly confirm on-target engagement in a cellular context. The in vitro results may not always translate to the cellular environment. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in the thermal stability of a target protein upon ligand binding in intact cells or cell lysates. | Directly demonstrates target engagement in a physiological context. | Can be technically demanding and may not be suitable for all targets or inhibitors. |
| Chemical Proteomics | Uses affinity chromatography with an immobilized inhibitor to pull down its binding partners from a cell lysate, which are then identified by mass spectrometry. | Can identify both on-target and off-target interactions. | Requires chemical modification of the inhibitor, which may alter its binding properties. |
Visualizing the Concepts
To further clarify the experimental logic and pathways involved, the following diagrams are provided.
References
- 1. TGR5 contributes to hepatic cystogenesis in rodents with polycystic liver diseases via cAMP/Gαs signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. TGR5 contributes to hepatic cystogenesis in rodents with polycystic liver diseases through cyclic adenosine monophosphate/Gαs signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Benchmarking SBI-115 against industry-standard TGR5 inhibitors
For Immediate Release
San Diego, CA – December 12, 2025 – In the landscape of G-protein coupled receptor (GPCR) research, the Takeda G-protein-coupled receptor 5 (TGR5), also known as GPBAR1, has emerged as a significant therapeutic target for metabolic and inflammatory diseases. The development of potent and selective antagonists for TGR5 is a key area of interest for researchers in drug discovery. This guide provides a comprehensive comparison of SBI-115, a known TGR5 antagonist, against its more recently developed derivatives, offering a benchmark for its performance based on available experimental data.
Introduction to TGR5 and the Role of Antagonists
TGR5 is a bile acid-activated GPCR that, upon activation, couples with the Gαs protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This signaling cascade is implicated in various physiological processes, including energy homeostasis, glucose metabolism, and inflammation. Consequently, antagonism of TGR5 is being explored as a therapeutic strategy for conditions such as polycystic liver disease, where aberrant cAMP signaling drives cyst growth.
Comparative Analysis of TGR5 Antagonists
The development of TGR5 antagonists has seen significant advancements, with newer compounds demonstrating substantially improved potency over initial lead molecules. This section provides a quantitative comparison of this compound and its derivatives.
| Compound | IC50 (cAMP Accumulation Assay) | Key Findings |
| This compound | ~120 nM - 1 µM | A foundational TGR5 antagonist, though with noted limitations in bioavailability that prompted the development of more potent analogs.[1] |
| SBI-319 | 248 nM | A derivative of this compound with approximately 5-fold improved potency. |
| SBI-364 | 8.6 nM | A highly potent, first-in-class competitive TGR5 antagonist, demonstrating a significant improvement in potency over this compound and SBI-319.[1] |
| Triamterene (B1681372) | Not specified | Identified as a TGR5 inhibitor, its effects have been demonstrated in a dose-dependent manner, though a specific IC50 value is not readily available in the reviewed literature.[2][3][4][5] |
TGR5 Signaling Pathway and Experimental Workflows
Understanding the mechanism of action of TGR5 antagonists requires a clear visualization of the underlying signaling pathway and the experimental procedures used for their characterization.
TGR5 Signaling Pathway
The canonical TGR5 signaling pathway initiated by an agonist and the point of inhibition by an antagonist are depicted below.
Caption: TGR5 signaling pathway and point of antagonist inhibition.
Experimental Workflow for TGR5 Antagonist Characterization
The following diagram illustrates a typical workflow for identifying and characterizing TGR5 antagonists.
Caption: Workflow for TGR5 antagonist identification and validation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key assays used in the characterization of TGR5 antagonists.
Cell-Based cAMP Accumulation Assay
This assay directly measures the functional consequence of TGR5 activation and its inhibition.
-
Objective: To quantify the ability of a compound to inhibit agonist-induced cAMP production in cells expressing TGR5.
-
Cell Line: HEK293 cells stably or transiently expressing human TGR5 are commonly used.
-
Procedure:
-
Cells are seeded in 96- or 384-well plates and incubated.
-
The cells are then treated with the test compound (e.g., this compound) at various concentrations for a defined pre-incubation period.
-
A known TGR5 agonist (e.g., a specific bile acid or a synthetic agonist like INT-777) is added at a concentration that elicits a sub-maximal response (EC80).
-
Following incubation, cells are lysed, and the intracellular cAMP levels are measured using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
-
Data Analysis: The reduction in the agonist-induced cAMP signal in the presence of the antagonist is used to calculate the half-maximal inhibitory concentration (IC50), a measure of the antagonist's potency.
Cell Proliferation Assay
This assay assesses the functional impact of TGR5 antagonism on cell growth, particularly relevant in disease models where TGR5 signaling promotes proliferation.
-
Objective: To determine the effect of a TGR5 antagonist on the proliferation of cells, often in the context of agonist-stimulated growth.
-
Cell Lines: Cell lines relevant to the disease model, such as cholangiocytes from polycystic liver disease models, are used.
-
Procedure:
-
Cells are seeded in multi-well plates.
-
Cells are treated with the TGR5 antagonist (e.g., this compound) in the presence or absence of a TGR5 agonist.
-
After a set incubation period (e.g., 24-72 hours), cell proliferation is assessed using methods such as:
-
MTT or CCK-8 Assay: These colorimetric assays measure the metabolic activity of viable cells, which correlates with cell number.
-
Direct Cell Counting: Using an automated cell counter or hemocytometer.
-
Colony Formation Assay: To assess long-term effects on cell proliferation and survival.
-
-
-
Data Analysis: The percentage of inhibition of cell proliferation is calculated relative to control-treated cells.
Conclusion
The development of TGR5 antagonists has progressed from the initial identification of compounds like this compound to the generation of highly potent molecules such as SBI-364. This evolution highlights the potential of targeting TGR5 for therapeutic intervention. The experimental protocols detailed in this guide provide a framework for the continued evaluation and comparison of novel TGR5 inhibitors, facilitating the advancement of research in this critical area of drug discovery.
References
- 1. Frontiers | TGR5, Not Only a Metabolic Regulator [frontiersin.org]
- 2. Investigation of triamterene as an inhibitor of the TGR5 receptor: identification in cells and animals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Bile Acid Receptor TGR5 Does Not Interact with β-Arrestins or Traffic to Endosomes but Transmits Sustained Signals from Plasma Membrane Rafts - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Handling and Disposal of SBI-115: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential logistical and safety information for the proper disposal of SBI-115, a potent and selective antagonist of the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.
This compound is an experimental drug utilized in research to study the function of TGR5.[1] It has demonstrated potential in preclinical studies for modulating metabolic and inflammatory responses.[2] Due to its bioactive nature, proper disposal is crucial to prevent environmental contamination and ensure personnel safety.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₁₄H₁₃ClN₂O₄S |
| Molecular Weight | 340.78 g/mol |
| Purity | ≥98% |
| Appearance | Solid powder, white to beige |
| Solubility | Soluble in DMSO (e.g., 2 mg/mL or 68 mg/mL), Acetonitrile |
| Storage Temperature | -20°C for long-term storage |
Data sourced from multiple suppliers and may vary slightly by batch.[2][3][4][5]
Proper Disposal Procedures
As this compound is a research chemical, it is imperative to handle its disposal in accordance with local, state, and federal regulations for chemical waste. The following step-by-step guidance outlines the recommended disposal procedures.
Step 1: Waste Identification and Segregation
-
Pure this compound: Unused or expired pure this compound should be treated as chemical waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, vials, and bench paper, should be considered contaminated and segregated as chemical waste.
-
Solutions: Solutions containing this compound, including stock solutions in DMSO and experimental media, must be collected for proper disposal and not poured down the drain.
Step 2: Waste Collection and Storage
-
Collect all this compound waste in a designated, properly labeled, and sealed waste container.
-
The container should be made of a material compatible with the waste (e.g., a high-density polyethylene (B3416737) container for solutions in DMSO).
-
Store the waste container in a secure, well-ventilated area, away from incompatible materials, and in accordance with your institution's chemical hygiene plan.
Step 3: Disposal Method
-
The primary recommended method of disposal for this compound is through a licensed professional waste disposal service.
-
This typically involves incineration at a permitted hazardous waste facility.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste. Provide them with the Safety Data Sheet (SDS) for this compound to ensure proper handling and disposal.
Step 4: Decontamination
-
Thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate solvent (e.g., ethanol (B145695) or isopropanol) followed by a soap and water wash, if compatible with the equipment.
-
Dispose of the cleaning materials as contaminated waste.
Experimental Protocol: Inhibition of TGR5-Mediated Signaling in Cell Culture
The following is a general experimental protocol for using this compound to antagonize TGR5 in a cell culture setting. Researchers should adapt this protocol to their specific cell lines and experimental needs.
Objective: To assess the inhibitory effect of this compound on TGR5-mediated cell proliferation.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Cell culture medium appropriate for the cell line
-
Cell line expressing TGR5 (e.g., HCT116, SW480, or cystic cholangiocytes)[6]
-
TGR5 agonist (e.g., Taurolithocholic acid - TLCA)[7]
-
Cell proliferation assay kit (e.g., MTT or CellTiter 96)[6]
-
Standard cell culture equipment
Procedure:
-
Prepare this compound Stock Solution:
-
Aseptically prepare a stock solution of this compound in sterile DMSO. For example, a 10 mM stock solution can be prepared. Note that solubility can be high, up to 68 mg/mL in fresh DMSO.[5]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[5][8]
-
-
Cell Seeding:
-
Seed the TGR5-expressing cells in a 96-well plate at a density appropriate for the cell line and allow them to adhere overnight.
-
-
Treatment with this compound:
-
Agonist Stimulation:
-
Assess Cell Proliferation:
-
Measure cell proliferation using a standard assay such as the MTT assay, following the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the proliferation of cells treated with the TGR5 agonist alone to those pre-treated with this compound to determine the inhibitory effect of the antagonist.
-
TGR5 Signaling Pathway and this compound Mechanism of Action
This compound acts as an antagonist to the TGR5 receptor. Upon activation by a bile acid agonist, TGR5 couples to a Gαs protein, which in turn activates adenylyl cyclase. This leads to an increase in intracellular cyclic AMP (cAMP), a key second messenger that activates Protein Kinase A (PKA) and other downstream effectors, ultimately influencing gene expression and cellular responses such as proliferation.[1][3] this compound blocks this initial activation of TGR5, thereby preventing the downstream signaling cascade.
Caption: TGR5 signaling cascade and the inhibitory action of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. TGR5-mediated bile acid sensing controls glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TGR5 Signaling in Hepatic Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | TGR5, Not Only a Metabolic Regulator [frontiersin.org]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. TGR5 contributes to hepatic cystogenesis in rodents with polycystic liver diseases via cAMP/Gαs signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Essential Safety and Handling Protocols for SBI-115
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides immediate and essential guidance for the safe handling of SBI-115, a TGR5 antagonist. Adherence to these procedures is critical to minimize risk and ensure a safe research environment.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, a comprehensive approach to personal protection is necessary. The following table summarizes the required personal protective equipment.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes/Face | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory. A face shield may be required for splash hazards. |
| Hands | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use and dispose of them properly after handling the compound. |
| Body | Laboratory Coat | A full-sleeved lab coat is mandatory to protect skin and clothing from potential contamination. |
| Respiratory | Respirator (if necessary) | Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator may be required based on a risk assessment. |
Operational and Disposal Plans
Safe and effective research requires meticulous planning from initial handling to final disposal. The following protocols provide a step-by-step guide for working with this compound.
Experimental Protocols
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Recommended storage temperature is -20°C for long-term stability.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.
Preparation of Solutions:
-
All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood.
-
To prepare a stock solution, dissolve this compound in a suitable solvent such as Dimethyl Sulfoxide (DMSO).
-
Avoid generating dust when handling the solid form.
-
Ensure all labware used for handling the compound is clean and dry.
Handling:
-
Wear all required personal protective equipment as outlined in the table above.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Spill Response:
-
In case of a small spill, carefully absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Place the absorbed material into a sealed container for proper disposal.
-
Ventilate the area of the spill.
-
For larger spills, evacuate the area and contact the appropriate environmental health and safety personnel.
Disposal:
-
Dispose of waste this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Do not dispose of the compound down the drain or in the general trash.
-
Consult with your institution's environmental health and safety department for specific disposal guidelines.
This compound Handling Workflow
The following diagram illustrates the key stages of the operational workflow for handling this compound, from initial receipt to final disposal.
Caption: Procedural workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
